1-Oleoyl-sn-glycero-3-phosphocholine-d7
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C26H52NO7P |
|---|---|
分子量 |
528.7 g/mol |
IUPAC名 |
[(2R)-3-[(Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoyl]oxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-/t25-/m1/s1/i1D3,5D2,6D2 |
InChIキー |
YAMUFBLWGFFICM-BKCYDTEUSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of LPC-d7
This technical guide provides a comprehensive overview of the physicochemical characteristics of 1-oleoyl(d7)-2-hydroxy-sn-glycero-3-phosphocholine (LPC-d7), a deuterated form of a common lysophosphatidylcholine. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of relevant biological and methodological pathways.
Core Physicochemical Characteristics
LPC-d7, specifically 18:1-d7 Lyso PC, is a deuterated phospholipid frequently used as an internal standard in mass spectrometry-based lipidomics. Its physicochemical properties are crucial for its application in experimental settings. The deuteration on the oleoyl chain minimally affects its physical and chemical behavior compared to its non-deuterated analog, 18:1 Lyso PC.
Quantitative Data Summary
The following tables summarize the key quantitative data for LPC-d7 and its non-deuterated counterpart.
Table 1: Molecular and Physical Properties
| Property | Value (for 18:1-d7 Lyso PC) | Value (for 18:1 Lyso PC) | Data Source |
| Molecular Formula | C26H45D7NO7P | C26H52NO7P | [1] |
| Molecular Weight | 528.71 g/mol | 521.7 g/mol | [1][2] |
| Physical Form | Liquid (typically supplied in chloroform) | Solution (e.g., 10 mg/ml in chloroform) | [2][3] |
| Purity | >99% (by TLC) | ≥95% | [2][3] |
| Storage Temperature | -20°C | -20°C | [2][3] |
| Stability | Not specified, stored at -20°C | ≥ 2 years at -20°C | [2] |
Table 2: Solubility and Micellar Properties
| Property | Value | Notes | Data Source |
| Solubility in PBS (pH 7.2) | 2 mg/ml (for 18:1 Lyso PC) | The solubility of the d7 analog is expected to be highly similar. | [2] |
| Solubility in Organic Solvents | Soluble in chloroform and ethanol:water (1:1, v/v). | Based on data for similar lysophospholipids. | [4][5] |
| Critical Micelle Concentration (CMC) | Not empirically determined for 18:1 Lyso PC. Estimated to be in the low micromolar range. | The CMC for 16:0 Lyso PC is 4-8.3 µM and for 18:0 Lyso PC is 0.4 µM. The unsaturated 18:1 chain may result in a slightly higher CMC than the saturated 18:0 analog. | [6][7] |
Lysophosphatidylcholine in Biological Signaling
Lysophosphatidylcholines are bioactive lipid molecules that act as signaling messengers in various physiological and pathological processes. They are produced from the hydrolysis of phosphatidylcholine by phospholipase A2. LPCs can exert their effects by activating specific cell surface receptors, modulating enzyme activity, and altering membrane properties.
Key Signaling Pathways
LPC signaling is primarily mediated through G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs), leading to the activation of downstream effector pathways.[7][8] One of the key enzymes modulated by LPC is Protein Kinase C (PKC), which plays a crucial role in cell proliferation, differentiation, and apoptosis.[2]
Experimental Protocols
Detailed methodologies for the characterization of LPC-d7 are provided below. These protocols are based on established methods for lysophospholipid analysis.
Quantification of LPC-d7 by LC-MS/MS
This protocol describes the quantification of LPC species from a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with LPC-d7 serving as an internal standard.
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add a known amount of LPC-d7 (e.g., 10 µL of a 1 mg/mL solution) as an internal standard.
-
Perform lipid extraction using a modified Bligh-Dyer method:
-
Add 3.75 mL of chloroform:methanol (1:2, v/v) to the sample, vortex, and incubate for 15 minutes.
-
Add 1.25 mL of chloroform, vortex, and then add 1.25 mL of water and vortex again.
-
Centrifuge at 1000 x g for 10 minutes to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the lipid extract in 100 µL of the initial mobile phase (e.g., acetonitrile:isopropanol:water, 65:30:5, v/v/v with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Employ a C18 reversed-phase column.
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Use a gradient elution to separate the lipid species.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each LPC species and the LPC-d7 internal standard. The characteristic product ion for phosphocholine-containing lipids is m/z 184.
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of a non-deuterated LPC standard.
-
Calculate the concentration of endogenous LPCs in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Determination of Critical Micelle Concentration (CMC)
The CMC of a lysophospholipid can be determined by monitoring the change in a physical property of the solution as a function of lipid concentration. A common method involves the use of a fluorescent probe that exhibits different fluorescence properties in an aqueous environment versus the hydrophobic core of a micelle.
Methodology using Fluorescence Spectroscopy:
-
Preparation of LPC Solutions:
-
Prepare a stock solution of LPC (non-deuterated is sufficient, as the CMC will be nearly identical to the d7 version) in an appropriate buffer (e.g., PBS, pH 7.4).
-
Create a series of dilutions from the stock solution to cover a concentration range expected to span the CMC (e.g., from 0.1 µM to 100 µM).
-
-
Fluorescence Measurement:
-
Add a small aliquot of a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), to each LPC dilution. The final concentration of the probe should be low (e.g., 1 µM) to avoid self-quenching.
-
Incubate the solutions in the dark for a period to allow the probe to equilibrate with the lipid (e.g., 30 minutes).
-
Measure the fluorescence intensity or anisotropy of each sample using a spectrofluorometer.
-
-
Data Analysis:
-
Plot the fluorescence intensity or anisotropy as a function of the LPC concentration (on a logarithmic scale).
-
The CMC is determined as the concentration at which a sharp change in the slope of the plot is observed. This inflection point represents the onset of micelle formation, where the fluorescent probe partitions into the hydrophobic micellar core, leading to a change in its fluorescence properties.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Critical Micelle Concentrations (CMCs) - Avanti® Polar Lipids [sigmaaldrich.com]
- 8. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Deuterated Lysophosphatidylcholines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of deuterated lysophosphatidylcholines (LPCs), essential tools in lipidomics research and drug development. Deuterated lipids serve as invaluable internal standards for mass spectrometry-based quantification and as probes for studying lipid metabolism and signaling. This document details chemoenzymatic and chemical synthesis methodologies, purification protocols, and the intricate signaling pathways involving LPCs.
Synthesis of Deuterated Lysophosphatidylcholines
The introduction of deuterium into lysophosphatidylcholines can be achieved through several synthetic strategies. The choice of method often depends on the desired labeling pattern, scale of synthesis, and available starting materials.
Chemoenzymatic Synthesis
Chemoenzymatic synthesis is a powerful and widely used approach that combines the efficiency of chemical reactions with the high regioselectivity of enzymes. This method is particularly advantageous for producing specific isomers of deuterated LPCs. A common strategy involves the enzymatic hydrolysis of a diacyl phosphatidylcholine followed by the chemical or enzymatic acylation with a deuterated fatty acid.
A general workflow for chemoenzymatic synthesis is outlined below:
Caption: Chemoenzymatic synthesis workflow for deuterated lysophosphatidylcholines.
Experimental Protocol: Chemoenzymatic Synthesis of 1-palmitoyl-d31-2-hydroxy-sn-glycero-3-phosphocholine
This protocol is adapted from a chemoenzymatic approach involving selective hydrolysis followed by reacylation.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Phospholipase A2 (from porcine pancreas)
-
Palmitic acid-d31
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Solvents: Diethyl ether, Chloroform, Methanol, Heptane
-
Silica gel for column chromatography
Procedure:
-
Enzymatic Hydrolysis of DPPC:
-
Dissolve DPPC in diethyl ether.
-
Add an aqueous solution of phospholipase A2.
-
Stir the biphasic mixture vigorously at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the aqueous layer and extract it with chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (1-LPC).
-
Purify the 1-LPC by silica gel column chromatography.
-
-
Chemical Acylation with Deuterated Palmitic Acid:
-
Dissolve the purified 1-LPC and palmitic acid-d31 in dry chloroform.
-
Add DCC and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent and purify the resulting deuterated dipalmitoylphosphatidylcholine (DPPC-d31) by silica gel column chromatography.
-
-
Selective Hydrolysis to Deuterated Lysophosphatidylcholine:
-
Subject the purified DPPC-d31 to enzymatic hydrolysis with phospholipase A2 as described in step 1 to selectively remove the non-deuterated fatty acid from the sn-2 position.
-
Purify the final product, 1-palmitoyl-d31-2-hydroxy-sn-glycero-3-phosphocholine, by HPLC.
-
Chemical Synthesis
Full chemical synthesis provides the flexibility to introduce deuterium labels at various positions in the lysophosphatidylcholine molecule. These syntheses often involve multi-step procedures with protection and deprotection of functional groups.
Experimental Protocol: Synthesis of a Deuterated Lysophosphatidylcholine via Glycerol Derivatives
This protocol outlines a general approach starting from a protected glycerol derivative.
Materials:
-
sn-glycero-3-phosphocholine (GPC) or a suitable protected glycerol precursor.
-
Deuterated fatty acid (e.g., palmitic acid-d31)
-
Protecting group reagents (e.g., trityl chloride, t-butyldimethylsilyl chloride)
-
Acylating agents (e.g., DCC, acid anhydrides)
-
Phosphorylating agents
-
Deprotection reagents (e.g., trifluoroacetic acid)
-
Solvents and purification media
Procedure:
-
Protection of Glycerol Backbone:
-
Protect the sn-1 or sn-2 hydroxyl group of a suitable glycerol precursor (e.g., sn-glycero-3-phosphocholine) using an appropriate protecting group to ensure regioselective acylation.
-
-
Acylation with Deuterated Fatty Acid:
-
Acylate the free hydroxyl group of the protected glycerol with the desired deuterated fatty acid using a coupling agent like DCC or by converting the fatty acid to its more reactive anhydride or acyl chloride form.
-
-
Phosphorylation:
-
Introduce the phosphocholine headgroup to the sn-3 position if not already present. This can be a multi-step process involving phosphorylation and subsequent reaction with choline.
-
-
Deprotection:
-
Remove the protecting group(s) under mild conditions to avoid acyl migration. For instance, a TBS group can be removed with a mild acid.[1]
-
-
Purification:
-
Purify the final deuterated lysophosphatidylcholine using column chromatography, typically reversed-phase HPLC, to ensure high purity.[1]
-
Biosynthesis
Biosynthesis in genetically modified organisms, such as E. coli, offers a method for producing selectively deuterated phospholipids.[2] By controlling the isotopic composition of the growth medium and carbon sources (e.g., deuterated glycerol, choline), specific parts of the LPC molecule, including the head group, glycerol backbone, or fatty acyl tails, can be labeled.[2] This approach can yield physiologically relevant deuterated lipid species that are challenging to produce through chemical synthesis.[2]
Purification of Deuterated Lysophosphatidylcholines
High purity of deuterated lysophosphatidylcholines is critical for their use as internal standards. High-Performance Liquid Chromatography (HPLC) is the most common method for the final purification step.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful technique for separating lysophosphatidylcholine species based on the hydrophobicity of their acyl chains.
General HPLC Protocol for LPC Purification:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water is commonly used. For example, a linear gradient from 80% methanol in water to 100% methanol. The mobile phase may also contain additives like a small percentage of chloroform or ammonia to improve peak shape and resolution.[3][4]
-
Flow Rate: Typically 1 mL/min.
-
Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS). ELSD is a universal detector for non-volatile analytes, while MS provides mass information for peak identification.
-
Sample Preparation: Dissolve the crude deuterated LPC in the initial mobile phase or a compatible solvent like methanol or chloroform/methanol.
Table 1: Comparison of Synthesis and Purification Methods
| Method | Key Advantages | Key Disadvantages | Typical Purity | Typical Yield |
| Chemoenzymatic Synthesis | High regioselectivity, milder reaction conditions.[5][6] | Can be multi-step, enzyme cost and stability. | >96%[5] | 23% over three steps[5] |
| Chemical Synthesis | High flexibility in labeling patterns, scalable.[1] | Can be multi-step, potential for side reactions and acyl migration.[1] | Variable, dependent on purification. | Variable. |
| Biosynthesis | Produces physiologically relevant lipid profiles, selective labeling of different molecular parts.[2] | Requires specialized microbial strains and culture conditions, complex purification from cellular lipids.[2] | High isotopic purity. | Strain and condition dependent. |
| HPLC Purification | High resolution and purity.[7] | Can be time-consuming for large scales, requires specialized equipment. | >98% | High recovery. |
| Solid-Phase Extraction | Good for initial cleanup and fractionation.[8] | Lower resolution than HPLC. | Good for sample prep. | High recovery. |
Signaling Pathways of Lysophosphatidylcholines
Lysophosphatidylcholines are not merely metabolic intermediates but also potent signaling molecules involved in a variety of physiological and pathological processes, including inflammation, immune responses, and cancer.[9][10]
The Autotaxin-LPA Pathway
A primary signaling route for LPC is its conversion to lysophosphatidic acid (LPA) by the enzyme autotaxin (ATX), a secreted lysophospholipase D.[11][12] LPA is a potent lipid mediator that signals through a family of G protein-coupled receptors (LPARs 1-6), leading to a wide range of cellular responses.[12]
Caption: The Autotaxin-LPA signaling pathway.
This pathway is crucial in embryonic development, wound healing, and cancer progression.[11][13]
Direct Signaling via G Protein-Coupled Receptors
LPC itself can act as a ligand for specific G protein-coupled receptors (GPCRs), including G2A and GPR4.[14][15] This direct signaling can mediate various cellular effects, particularly in the context of inflammation and immune cell function.
-
G2A: This receptor is involved in immune cell migration and apoptosis.[14]
-
GPR4: Expressed in endothelial cells, GPR4 activation by LPC can impair endothelial barrier function, contributing to inflammatory responses.[15]
Modulation of Immune Responses
LPC plays a complex role in modulating the immune system. It can act as a "find-me" signal released by apoptotic cells to attract phagocytes.[16] Furthermore, LPC can interact with Toll-like receptors (TLRs), such as TLR2 and TLR4, to trigger pro-inflammatory signaling pathways in immune cells like macrophages.[17] This interaction is significant in the context of diseases like atherosclerosis.[17]
Caption: LPC signaling in immune cells.
References
- 1. researchgate.net [researchgate.net]
- 2. G2A is a proton-sensing G-protein-coupled receptor antagonized by lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Documents download module [ec.europa.eu]
- 5. The roles of Autotaxin/Lysophosphatidic acid in immune regulation and Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosylphosphorylcholine and lysophosphatidylcholine: G protein-coupled receptors and receptor-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Lysophosphatidylcholine: Potential Target for the Treatment of Chronic Pain [mdpi.com]
- 10. Druggable Lysophospholipid Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lysophosphatidylcholine impairs endothelial barrier function through the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
- 17. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Structure of 1-Oleoyl-sn-glycero-3-phosphocholine-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure elucidation of 1-Oleoyl-sn-glycero-3-phosphocholine-d7, a deuterated analog of a common lysophosphatidylcholine. This document outlines the key analytical techniques, experimental protocols, and data interpretation necessary for the comprehensive characterization of this molecule, which is often used as an internal standard in lipidomic studies.
Molecular Profile
This compound is a lysophospholipid where the sn-1 position of the glycerol backbone is esterified with oleic acid, an 18-carbon monounsaturated fatty acid. The phosphocholine headgroup is deuterated, typically containing seven deuterium atoms on the choline moiety for use in mass spectrometry-based quantification.
Below is a table summarizing the key quantitative data for this molecule. The molecular weight and formula are based on the commonly available d9 version, where all nine protons on the three methyl groups of the choline headgroup are replaced by deuterium. It is assumed for the purpose of this guide that "d7" refers to a similar deuteration pattern on the choline headgroup, and the principles of analysis remain the same.
| Property | Value |
| Chemical Formula | C₂₆H₄₅D₇NO₇P |
| Average Molecular Weight | 528.7 g/mol |
| Monoisotopic Molecular Weight | 528.3998 u |
| Deuteration Position | Choline headgroup |
Mass Spectrometry Analysis
Mass spectrometry (MS) is a cornerstone technique for the structural confirmation and quantification of this compound. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is the most common approach.
Expected Fragmentation Pattern
In positive ion mode ESI-MS, this compound will primarily form a protonated molecule, [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion yields characteristic fragment ions that confirm the identity of the headgroup and the fatty acyl chain. The key fragmentation is the loss of the neutral phosphocholine headgroup and the formation of a diagnostic phosphocholine-d7 fragment ion.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description |
| [M+H]⁺ | 191.1 (d7) or 193.1 (d9) | Deuterated phosphocholine headgroup |
| [M+H]⁺ | [M+H - 190.1]⁺ or [M+H - 192.1]⁺ | Loss of the neutral deuterated phosphocholine headgroup |
| [M+H]⁺ | 265.2 | Acylium ion of oleic acid |
Note: The m/z values for the deuterated phosphocholine headgroup will vary based on the exact number of deuterium atoms. For a d7 species, the expected m/z would be around 191.1, while for the more common d9 variant, it is 193.1.
Experimental Protocol: LC-MS/MS
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used for separation of lipids.
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with a modifier like ammonium formate or formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same modifier.
-
Gradient: A gradient from a lower to a higher concentration of mobile phase B is used to elute the lipids.
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification. The transition from the precursor ion ([M+H]⁺) to the characteristic deuterated phosphocholine fragment ion is monitored.
-
Collision Energy: Optimization of the collision energy is required to achieve efficient fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, confirming the overall structure and the position of the oleoyl chain.
Expected Chemical Shifts
¹H NMR:
-
The protons on the oleoyl chain will show characteristic signals, including the olefinic protons around 5.3 ppm, the alpha-carbonyl methylene protons around 2.3 ppm, and the aliphatic chain protons between 0.8 and 1.6 ppm.
-
The glycerol backbone protons will appear in the region of 3.5 to 5.2 ppm.
-
The protons on the choline headgroup, except for the deuterated positions, will have signals around 3.2 to 4.3 ppm. The absence or significant reduction of the N-methyl proton signal around 3.2 ppm would confirm deuteration at this position.
¹³C NMR:
-
The carbonyl carbon of the oleoyl ester will be around 174 ppm.
-
The olefinic carbons will be in the range of 128-130 ppm.
-
The carbons of the glycerol backbone and the choline headgroup will appear between 50 and 80 ppm.
³¹P NMR:
-
A single peak is expected in the ³¹P NMR spectrum, characteristic of the phosphodiester in the phosphocholine headgroup. The chemical shift will be around 0 ppm.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d4 (CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Experiments:
-
¹H NMR: A standard one-dimensional proton spectrum.
-
¹³C NMR: A proton-decoupled carbon spectrum.
-
³¹P NMR: A proton-decoupled phosphorus spectrum.
-
2D NMR: COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments can be used to confirm the connectivity of protons and carbons.
-
Visualizing the Structure and Analysis Workflow
The following diagrams, generated using Graphviz, illustrate the molecular structure, a simplified mass spectrometry fragmentation pathway, and the general workflow for the structure elucidation of this compound.
A placeholder for a proper chemical structure image is used above. A real implementation would generate or embed the actual structure. Caption: Molecular Structure of this compound.
Caption: Simplified MS/MS Fragmentation Pathway.
Caption: General Workflow for Structure Elucidation.
Conclusion
The structural elucidation of this compound is a multi-faceted process that relies on the complementary information provided by mass spectrometry and nuclear magnetic resonance spectroscopy. By employing the experimental protocols and data analysis strategies outlined in this guide, researchers can confidently confirm the identity and purity of this important internal standard, ensuring the accuracy and reliability of their lipidomic analyses.
The Biological Significance of Oleoyl Lysophosphatidylcholines: A Technical Guide
Abstract
Oleoyl lysophosphatidylcholine (LPC 18:1), a prominent species of lysophosphatidylcholine in circulation, is emerging as a critical signaling molecule with multifaceted roles in a range of physiological and pathological processes. This technical guide provides an in-depth exploration of the biological significance of oleoyl LPC, detailing its involvement in key signaling pathways, its implications in cancer, inflammation, and cardiovascular disease, and comprehensive experimental protocols for its study. Quantitative data are summarized for comparative analysis, and signaling pathways are visually represented to facilitate a deeper understanding of its complex mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of lipid biology, drug discovery, and translational medicine.
Introduction
Lysophosphatidylcholines (LPCs) are glycerophospholipids that are generated from the hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2) or through the action of lecithin-cholesterol acyltransferase (LCAT). While initially considered as simple metabolic intermediates, it is now evident that specific LPC species, such as oleoyl LPC (LPC 18:1), function as potent signaling molecules.[1] The physiological concentrations of total LPCs in bodily fluids are in the range of 100 to 170 μM.[2] LPC 18:1, characterized by an oleic acid moiety at the sn-1 or sn-2 position, is one of the most abundant LPC species in plasma.[3] Its biological activities are diverse, spanning the regulation of immune responses, cellular proliferation, apoptosis, and vascular tone. This guide delves into the core biological functions of oleoyl LPC, the signaling cascades it modulates, and the methodologies employed to investigate its roles.
Core Signaling Pathways of Oleoyl LPC
Oleoyl LPC exerts its biological effects through interactions with several key receptor systems and signaling pathways. These include G protein-coupled receptors (GPCRs), Toll-like receptors (TLRs), and modulation of critical enzymes like endothelial nitric oxide synthase (eNOS).
G Protein-Coupled Receptor (GPCR) Signaling
2.1.1. GPR119
Oleoyl LPC is an endogenous agonist for GPR119, a GPCR predominantly expressed in pancreatic β-cells and intestinal L-cells.[4] Activation of GPR119 by oleoyl LPC leads to the stimulation of Gαs proteins, resulting in increased intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade promotes glucose-dependent insulin secretion from pancreatic β-cells and the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells, highlighting its potential as a therapeutic target in type 2 diabetes.[4][5]
2.1.2. G2A (GPR132)
The interaction of oleoyl LPC with the G2A receptor is complex and appears to be a point of regulation rather than simple agonism.[6] Studies suggest that LPCs, including the 18:1 species, do not act as direct agonists but rather prevent the spontaneous internalization of G2A, leading to its accumulation on the cell surface.[3][6] This increased surface expression of G2A enhances its signaling in response to other stimuli, such as protons or oxidized fatty acids.[3] G2A signaling is implicated in immune cell trafficking and apoptosis.[6] LPC-mediated G2A surface stabilization can induce downstream signaling, including the activation of the extracellular signal-regulated kinase (ERK) pathway.[2]
Toll-like Receptor 4 (TLR4) / NF-κB Signaling
Oleoyl LPC can act as an inflammatory mediator by activating the Toll-like receptor 4 (TLR4) signaling pathway.[7] This interaction leads to the recruitment of adaptor proteins like MyD88 and subsequent activation of the canonical NF-κB pathway.[7] The activation of NF-κB results in the transcription of pro-inflammatory cytokines, such as IL-6 and IL-8, contributing to inflammatory responses in various cell types, including endothelial cells.[7][8]
Endothelial Nitric Oxide Synthase (eNOS) Regulation
In endothelial cells, oleoyl LPC has been shown to impair the bioavailability of nitric oxide (NO).[5][9] This occurs through the partial disruption of the active eNOS dimer, leading to eNOS "uncoupling."[9] An uncoupled eNOS produces superoxide radicals (O2•−) instead of NO, which contributes to oxidative stress and reduces NO levels.[5][9] The decrease in NO bioavailability can lead to endothelial dysfunction, a key event in the pathogenesis of atherosclerosis.[10]
Biological Roles and Disease Implications
The diverse signaling activities of oleoyl LPC translate into significant roles in various physiological and pathological conditions.
Cardiovascular Disease
In the context of cardiovascular disease, particularly atherosclerosis, oleoyl LPC is considered a pro-inflammatory and pro-atherogenic molecule. By promoting the expression of adhesion molecules on endothelial cells through NF-κB activation, it facilitates the recruitment of monocytes to the arterial wall.[1] Its ability to induce endothelial dysfunction by uncoupling eNOS further contributes to the progression of atherosclerotic plaques.[5][9][10]
Cancer
The role of oleoyl LPC in cancer is multifaceted. It has been shown to support the growth of cancer cells, particularly under hypoxic conditions, by serving as a source of fatty acids for membrane synthesis.[11] In some cancer cell lines, such as breast and melanoma cells, it can promote cell migration.[12] Conversely, other studies have reported that certain LPC species can induce apoptosis in cancer cells, suggesting context-dependent effects.
Inflammation and Immunity
Oleoyl LPC is a significant modulator of the immune system. It can act as a natural adjuvant, initiating cellular immune responses.[13] It can also influence the polarization of macrophages and the chemotaxis of T-lymphocytes.[6][8] However, its effects can be pro- or anti-inflammatory depending on the specific context and the presence of other signaling molecules.[8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activities of oleoyl LPC.
Table 1: Receptor Affinity and Cellular Responses
| Parameter | Value | Cell Type/System | Reference |
| GPR119 pEC50 | 5.8 | Human GPR119 | [14] |
| Inhibition of EC Migration (IC50) | 12-15 µM (for 1-palmitoyl LPC) | Vascular Endothelial Cells | [15] |
| LPC-induced ERK Activation | Dose-dependent (10 µM) | DO11.10 T cells | [2] |
Table 2: Oleoyl LPC (18:1) Concentrations in Biological Samples
| Condition | Fold Change (Brain) | Fold Change (Plasma) | Model | Reference |
| Ischemic Stroke (24h post-MCAO) | ~2-3 fold increase | Significant decrease | Rat | [16] |
| High-Fat Diet (12 weeks) | - | Significant decrease | Mouse | [17] |
| Esophageal Cancer | - | Significantly lower than healthy | Human |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biological significance of oleoyl LPC.
Extraction of Lysophosphatidylcholines from Plasma
A rapid and efficient method for LPC extraction from plasma involves a single-step methanol-based procedure.[18]
Protocol:
-
To 50 µL of plasma, add 500 µL of 100% methanol containing an appropriate internal standard (e.g., LPC 17:0).
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the sample on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge at 10,000 x g for 5 minutes at room temperature.
-
Carefully collect the supernatant containing the lipid extract.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or a mobile phase-compatible solvent) for LC-MS/MS analysis.
Quantification of Oleoyl LPC by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of LPC species.[19][20]
Protocol:
-
Chromatographic Separation:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid and 10 mM ammonium formate) and mobile phase B (e.g., acetonitrile/isopropanol with 0.1% formic acid and 10 mM ammonium formate).
-
The gradient should be optimized to separate LPC 18:1 from other LPC species and isobaric compounds.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
The precursor ion for LPC 18:1 is m/z 522.4.
-
The characteristic product ion is the phosphocholine headgroup at m/z 184.1.
-
Monitor the transition m/z 522.4 -> 184.1 for LPC 18:1.
-
Quantify against a calibration curve generated with known concentrations of an LPC 18:1 standard and normalized to the internal standard.
-
Western Blot Analysis of eNOS Dimerization
The assessment of eNOS uncoupling can be performed by analyzing the ratio of eNOS dimers to monomers using non-reducing SDS-PAGE and western blotting.[9][21][22]
Protocol:
-
Sample Preparation:
-
Lyse endothelial cells treated with or without oleoyl LPC in a suitable lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Mix equal amounts of protein with a non-reducing Laemmli sample buffer (i.e., without β-mercaptoethanol or DTT). Do not boil the samples.
-
-
Electrophoresis and Transfer:
-
Perform SDS-PAGE on a low-percentage acrylamide gel (e.g., 6-8%) at 4°C to maintain the integrity of the dimer.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against total eNOS.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
The eNOS dimer will appear at ~260 kDa and the monomer at ~130 kDa. Quantify the band intensities to determine the dimer-to-monomer ratio.
-
Conclusion
Oleoyl lysophosphatidylcholine is a biologically active lipid mediator with a profound impact on cellular signaling and the pathogenesis of several major diseases. Its ability to interact with multiple receptor systems, including GPR119, G2A, and TLR4, underscores the complexity of its biological functions. The pro-inflammatory and pro-atherogenic roles of oleoyl LPC in the cardiovascular system, coupled with its involvement in cancer cell proliferation and immune modulation, make it a molecule of significant interest for therapeutic intervention. The experimental protocols detailed in this guide provide a framework for the continued investigation of oleoyl LPC, which will undoubtedly lead to a deeper understanding of its roles in health and disease and may pave the way for novel diagnostic and therapeutic strategies.
References
- 1. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G2A and LPC: Regulatory functions in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linoleoyl-lysophosphatidylcholine suppresses immune-related adverse events due to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleoyl-Lysophosphatidylcholine Limits Endothelial Nitric Oxide Bioavailability by Induction of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The G2A Receptor Controls Polarization of Macrophage by Determining Their Localization Within the Inflamed Tissue [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. An Updated Review of Pro- and Anti-Inflammatory Properties of Plasma Lysophosphatidylcholines in the Vascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oleoyl-lysophosphatidylcholine limits endothelial nitric oxide bioavailability by induction of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of lysophophatidylcholine-induced endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Action and Signaling of Lysophosphatidylethanolamine in MDA-MB-231 Breast Cancer Cells [biomolther.org]
- 13. Lysophosphatidylcholine is a natural adjuvant that initiates cellular immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oleoyl-lysophosphatidylcholine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Role of lysophosphatidylcholine in the inhibition of endothelial cell motility by oxidized low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Plasma Lysophosphatidylcholine Levels Are Reduced in Obesity and Type 2 Diabetes | PLOS One [journals.plos.org]
- 18. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. yecunqilab.org [yecunqilab.org]
- 20. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Oleoyl-Lysophosphatidylcholine Limits Endothelial Nitric Oxide Bioavailability by Induction of Reactive Oxygen Species | PLOS One [journals.plos.org]
The Metabolic Fate of 1-Oleoyl-sn-glycero-3-phosphocholine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1), a prominent species of lysophosphatidylcholine, is much more than a mere intermediate in phospholipid metabolism. It stands as a critical bioactive lipid mediator, implicated in a wide array of physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1][2] Understanding the intricate metabolic pathways that govern the synthesis, degradation, and signaling functions of LPC 18:1 is paramount for the development of novel therapeutic strategies targeting these conditions. This technical guide provides an in-depth overview of the core metabolic pathways of LPC 18:1, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes to empower researchers in their scientific endeavors.
Core Metabolic Pathways of 1-Oleoyl-sn-glycero-3-phosphocholine
The metabolism of 1-Oleoyl-sn-glycero-3-phosphocholine is primarily governed by a series of enzymatic reactions that either lead to its acylation to form phosphatidylcholine (PC), its hydrolysis into constituent molecules, or its conversion into other bioactive lipids.
The Lands' Cycle: A Central Hub of Phospholipid Remodeling
The Lands' cycle is a fundamental pathway responsible for the dynamic remodeling of fatty acid chains within phospholipids, ensuring the maintenance of membrane composition and fluidity.[3][4] This cycle involves the coordinated action of two key enzyme families: phospholipase A2 (PLA2) and lysophosphatidylcholine acyltransferase (LPCAT).
-
Phospholipase A2 (PLA2): This superfamily of enzymes catalyzes the hydrolysis of the ester bond at the sn-2 position of phosphatidylcholines, such as 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine, releasing a free fatty acid (in this case, oleic acid) and generating a lysophosphatidylcholine, 1-stearoyl-sn-glycero-3-phosphocholine.[5][6]
-
Lysophosphatidylcholine Acyltransferase (LPCAT): Conversely, LPCATs catalyze the acylation of lysophosphatidylcholines at the sn-2 position using acyl-CoA as the acyl donor.[1][3] In the context of LPC 18:1, LPCAT would transfer an acyl group to the sn-2 position to synthesize a phosphatidylcholine molecule.
Hydrolytic Pathways: Degradation and Conversion
Beyond the Lands' cycle, LPC 18:1 can be further metabolized through hydrolysis by various lysophospholipases, leading to its degradation or its conversion into other signaling molecules.
-
Lysophospholipase D (Autotaxin): A key enzyme in this process is autotaxin (ATX), a secreted lysophospholipase D that hydrolyzes the choline headgroup from LPC, generating the potent signaling lipid, lysophosphatidic acid (LPA) .[1][2][4] LPA is known to be involved in a multitude of cellular processes, including cell proliferation, migration, and survival.
-
Other Lysophospholipases: Lysophospholipases A1 and C can also act on LPC, cleaving the acyl chain at the sn-1 position or the phosphocholine headgroup, respectively, leading to glycerophosphocholine and a free fatty acid, or phosphocholine and a monoacylglycerol.[3]
LPC 18:1 as a Signaling Molecule
LPC 18:1 is not merely a metabolic intermediate but also functions as a signaling molecule that can elicit cellular responses by interacting with specific cell surface receptors. It has been shown to activate G protein-coupled receptors (GPCRs), such as G2A, and Toll-like receptors (TLRs), thereby initiating downstream signaling cascades that can influence processes like inflammation and immune responses.[3]
Quantitative Data on LPC 18:1 Metabolism
The following tables summarize key quantitative data related to the enzymes and metabolites involved in the metabolism of 1-Oleoyl-sn-glycero-3-phosphocholine.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | Km (µM) | Vmax (nmol/min/mg protein) | Source Organism/Tissue | Reference |
| Oleoyl-CoA:1-acylglycerophosphocholine acyltransferase | Oleoyl-CoA, 1-acylglycerophosphocholine | 11, 107 | 6.1 | Mouse brain microsomes | [7] |
| LPCAT3 | Arachidonoyl-CoA, NBD-Lyso-PC | - | - | Recombinant human | [8] |
| Phospholipase A2 (generic) | L-α-phosphatidylcholine | - | - | - | [9][10] |
Note: Enzyme kinetic data can vary significantly based on the specific enzyme isoform, substrate used, and experimental conditions. The data presented here are from specific studies and may not be universally applicable.
Table 2: Reported Concentrations of LPC 18:1 and Related Metabolites
| Metabolite | Biological Matrix | Concentration (µM) | Species | Reference |
| Total LPC | Mouse serum | 66 | Mouse | [1] |
| Total LPA | Mouse serum | 5.7 | Mouse | [1] |
| Lysophosphatidylcholine | Human Plasma | ~200 | Human | [1] |
Note: Metabolite concentrations are highly dynamic and can be influenced by a multitude of factors including diet, physiological state, and disease.
Detailed Experimental Protocols
This section provides detailed methodologies for the analysis of 1-Oleoyl-sn-glycero-3-phosphocholine and its metabolites, as well as for assaying the activity of key enzymes in its metabolic pathways.
Experimental Workflow Overview
The general workflow for studying LPC metabolism involves several key steps, from sample collection and preparation to instrumental analysis and data interpretation.
Protocol 1: Lipid Extraction from Biological Samples (Bligh-Dyer Method)
This protocol is a widely used method for the extraction of total lipids from biological samples.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or PBS)
-
Glass centrifuge tubes with Teflon-lined caps
-
Centrifuge
-
Nitrogen gas stream evaporator
Procedure:
-
Sample Homogenization: Homogenize tissue samples or cell pellets in a suitable buffer. For plasma or serum, use directly.
-
Solvent Addition: To 1 volume of the aqueous sample, add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute to ensure thorough mixing and cell lysis.
-
Phase Separation: Add 1.25 volumes of chloroform and vortex again. Then, add 1.25 volumes of 0.9% NaCl solution and vortex for a final time.
-
Centrifugation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Transfer to a clean glass tube.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.
-
Storage: Resuspend the dried lipid extract in a suitable solvent for analysis (e.g., methanol or a mobile phase compatible with LC-MS) and store at -80°C until use.
Protocol 2: Quantification of LPC 18:1 and LPA 18:1 by LC-MS/MS
This protocol outlines a general approach for the sensitive and specific quantification of LPC 18:1 and its metabolite LPA 18:1.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source
Materials:
-
C18 reversed-phase analytical column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 1:1, v/v) with 0.1% formic acid
-
Internal Standards (e.g., deuterated LPC and LPA species)
-
LPC 18:1 and LPA 18:1 analytical standards
Procedure:
-
Sample Preparation: Spike the lipid extract with a known amount of the internal standards.
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Use a gradient elution program to separate the lipids. For example, start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a run time of 10-20 minutes.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode for LPC 18:1 and negative ion mode for LPA 18:1.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for LPC 18:1 (e.g., m/z 522.4 -> 184.1) and LPA 18:1 (e.g., m/z 435.3 -> 153.0) should be optimized for the specific instrument.
-
-
Quantification:
-
Generate a standard curve using the analytical standards.
-
Calculate the concentration of LPC 18:1 and LPA 18:1 in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.[11]
-
Protocol 3: Phospholipase A2 (PLA2) Enzyme Activity Assay (Titrimetric Method)
This protocol measures PLA2 activity by titrating the fatty acids produced from the hydrolysis of phosphatidylcholine.[9][10]
Materials:
-
pH meter and magnetic stirrer
-
L-α-phosphatidylcholine (substrate)
-
Sodium chloride (NaCl)
-
Calcium chloride (CaCl2)
-
Sodium hydroxide (NaOH), standardized solution (e.g., 10 mM)
-
PLA2 enzyme solution
Procedure:
-
Substrate Emulsion Preparation: Prepare a 2% (w/v) emulsion of L-α-phosphatidylcholine in a solution containing 1 M NaCl and 100 mM CaCl2. Adjust the pH to 8.9 with NaOH.
-
Assay Setup: In a titration vessel, add 10 mL of the substrate emulsion and allow it to equilibrate to 25°C while stirring.
-
Initiate Reaction: Add a known amount of the PLA2 enzyme solution to the vessel to start the reaction.
-
Titration: Maintain the pH of the reaction mixture at 8.9 by adding small, precise volumes of the standardized NaOH solution. The rate of NaOH addition required to maintain the pH is proportional to the rate of fatty acid production and thus the PLA2 activity.
-
Calculation: One unit of PLA2 activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of L-α-phosphatidylcholine per minute at pH 8.9 and 25°C.[9]
Protocol 4: Lysophosphatidylcholine Acyltransferase (LPCAT) Enzyme Activity Assay
This protocol measures LPCAT activity by monitoring the incorporation of a labeled acyl-CoA into lysophosphatidylcholine.
Materials:
-
Microsomal fraction (or other source of LPCAT)
-
1-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1)
-
[14C]-labeled or fluorescently-labeled Oleoyl-CoA
-
Reaction buffer (e.g., Tris-HCl, pH 7.4)
-
Bovine serum albumin (BSA), fatty acid-free
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., chloroform:methanol:acetic acid:water)
-
Scintillation counter or fluorescence scanner
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, BSA, LPC 18:1, and the microsomal protein.
-
Initiate Reaction: Start the reaction by adding the labeled Oleoyl-CoA. Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a chloroform:methanol mixture to extract the lipids, as described in Protocol 1.
-
Lipid Separation: Spot the lipid extract onto a TLC plate and develop the chromatogram using the appropriate solvent system to separate the unreacted labeled Oleoyl-CoA from the newly synthesized labeled phosphatidylcholine.
-
Detection and Quantification:
-
For [14C]-labeled substrate, scrape the silica gel corresponding to the phosphatidylcholine spot into a scintillation vial and measure the radioactivity.
-
For fluorescently-labeled substrate, scan the TLC plate with a fluorescence imager and quantify the fluorescence intensity of the phosphatidylcholine spot.
-
-
Calculation: Calculate the LPCAT activity based on the amount of labeled product formed per unit time per amount of protein.
Conclusion
The metabolic pathways of 1-Oleoyl-sn-glycero-3-phosphocholine are complex and tightly regulated, with implications for a wide range of cellular functions and disease states. This technical guide has provided a comprehensive overview of the core metabolic routes of LPC 18:1, including the Lands' cycle, hydrolytic pathways, and its role as a signaling molecule. The compilation of available quantitative data and detailed experimental protocols offers a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding and accurate measurement of the components of these pathways are crucial for advancing our knowledge of lipid metabolism and for the development of novel therapeutic interventions targeting lipid-mediated diseases.
References
- 1. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 4. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The kinetic properties of oleoyl-CoA:1-acyl-sn-glycero-3-phosphocholine O-acyltransferase from mouse-brain microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Storage of 1-Oleoyl-sn-glycero-3-phosphocholine-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects of stability and storage for 1-Oleoyl-sn-glycero-3-phosphocholine-d7 (LPC(18:1)-d7), a deuterated lysophospholipid crucial for various research applications, including mass spectrometry-based lipidomics and drug delivery systems. Proper handling and storage are paramount to ensure its chemical integrity and experimental reliability.
Introduction to this compound
1-Oleoyl-sn-glycero-3-phosphocholine is a naturally occurring lysophospholipid, a key signaling molecule involved in numerous physiological and pathological processes. Its deuterated analogue, with seven deuterium atoms on the choline headgroup, serves as an invaluable internal standard in mass spectrometry for the accurate quantification of endogenous lysophosphatidylcholines. The presence of the monounsaturated oleoyl chain makes this molecule susceptible to specific degradation pathways that must be carefully managed.
Stability and Storage Recommendations
The stability of this compound is primarily influenced by temperature, exposure to oxygen and moisture, and the physical state of the compound. As an unsaturated lipid, it is prone to degradation through hydrolysis and oxidation.
Key Storage Recommendations:
For optimal stability, this compound should be stored at -20°C . It is highly recommended to store the compound as a solution in a suitable organic solvent rather than as a dry powder. Unsaturated lipids in powdered form are often hygroscopic and can readily absorb moisture, which accelerates hydrolysis.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes the rates of both hydrolytic and oxidative degradation. |
| Physical Form | Solution in an organic solvent (e.g., ethanol, chloroform, methanol) | Reduces hygroscopicity and risk of hydrolysis compared to the powdered form. |
| Container | Glass vial with a Teflon-lined cap | Prevents leaching of plasticizers and ensures an inert storage environment. |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen) | Displaces oxygen to prevent lipid peroxidation of the unsaturated oleoyl chain. |
| Handling | Minimize freeze-thaw cycles | Aliquot solutions into single-use vials to avoid repeated temperature fluctuations. |
A stock solution stored at -80°C can be expected to be stable for up to six months, while at -20°C, it is advisable to use it within one month.
Primary Degradation Pathways
The two main chemical degradation pathways for this compound are hydrolysis and oxidation.
Hydrolysis
Hydrolysis of the ester bond at the sn-1 position results in the formation of oleic acid and sn-glycero-3-phosphocholine-d7. This process is accelerated by the presence of water and can be catalyzed by acidic or basic conditions.
Oxidation
The double bond in the oleoyl chain is susceptible to oxidation by atmospheric oxygen, a process known as lipid peroxidation. This can lead to the formation of a complex mixture of degradation products, including hydroperoxides, aldehydes, and ketones, which can alter the molecule's biological activity and interfere with analytical measurements.
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound, particularly in regulated environments, it is essential to perform stability studies. A forced degradation study is a common approach to identify potential degradation products and establish stability-indicating analytical methods.
Forced Degradation Study Protocol
Objective: To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Stress: Store the solid compound and a solution at 60°C for 7 days.
-
Photostability: Expose the solid compound and a solution to light (ICH Q1B guidelines) for an appropriate duration.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating method such as High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) or Mass Spectrometry (LC-MS).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products. The peak purity of the parent compound should be assessed to ensure the method is stability-indicating.
Stability-Indicating HPLC-ELSD Method
Instrumentation:
-
High-Performance Liquid Chromatograph
-
Evaporative Light Scattering Detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% formic acid
Gradient Program (Illustrative):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
ELSD Settings:
-
Nebulizer Temperature: 30-40°C
-
Evaporator Temperature: 50-60°C
-
Gas Flow Rate: 1.5-2.0 L/min
This method allows for the separation of the parent lysophospholipid from its more polar (hydrolyzed) and potentially less polar (oxidized) degradation products.
Biological Significance and Signaling Pathways
1-Oleoyl-sn-glycero-3-phosphocholine is not merely a metabolic intermediate but also a potent signaling molecule implicated in a variety of cellular processes, including inflammation, atherosclerosis, and immune responses. It exerts its effects primarily through interaction with specific G protein-coupled receptors (GPCRs), such as G2A and GPR4.
LPC Signaling via G Protein-Coupled Receptors
LPC binding to its receptors on the cell surface initiates a cascade of intracellular events. For instance, activation of G2A and GPR4 can lead to the activation of downstream effectors like phospholipase C (PLC) and Rho, ultimately influencing cellular functions such as cell migration, proliferation, and cytokine production.
Caption: LPC signaling through G protein-coupled receptors.
Experimental Workflow for Stability Analysis
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: General workflow for stability analysis.
Conclusion
The chemical stability of this compound is critical for its effective use in research and development. By adhering to the recommended storage and handling procedures, researchers can minimize degradation and ensure the accuracy and reproducibility of their experimental results. Understanding the primary degradation pathways—hydrolysis and oxidation—allows for the implementation of appropriate control measures. Furthermore, the application of robust, stability-indicating analytical methods is essential for verifying the integrity of this important research tool.
Solubility Profile of 1-Oleoyl-sn-glycero-3-phosphocholine-d7 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1-Oleoyl-sn-glycero-3-phosphocholine-d7, a deuterated lysophospholipid crucial for various research applications, including mass spectrometry-based lipidomics and drug delivery studies. Due to the limited availability of direct solubility data for the deuterated form, this document primarily focuses on the solubility of its non-deuterated counterpart, 1-Oleoyl-sn-glycero-3-phosphocholine. The solubility of the deuterated version is expected to be highly similar, though empirical verification is always recommended for sensitive applications.
Quantitative Solubility Data
The following table summarizes the known solubility of 1-Oleoyl-sn-glycero-3-phosphocholine in various solvents. This data provides a baseline for solvent selection and solution preparation.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[1] | 95.85 mM | May require ultrasonication and warming to fully dissolve. It is important to use newly opened, hygroscopic DMSO for best results.[1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 2 mg/mL[2] | 3.83 mM | - |
| Ethanol | 30 mg/mL | 57.51 mM | Data for a structurally similar compound, 1-Stearoyl-2-Oleoyl-sn-glycero-3-PC.[3] |
| Dimethylformamide (DMF) | 30 mg/mL | 57.51 mM | Data for a related lysophospholipid, 1-Oleoyl-2-hydroxy-sn-glycero-3-PG (sodium salt).[4] |
Note: The solubility of lipids can be influenced by factors such as temperature, the purity of the lipid and the solvent, and the presence of other solutes.
Experimental Protocol for Determining Lipid Solubility
The following is a generalized protocol for determining the solubility of a lipid, such as this compound, in an organic solvent. This method is based on the principle of saturating a solvent with the lipid and then quantifying the dissolved amount.
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., DMSO, ethanol, chloroform, methanol)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS) or another suitable quantitative analytical technique.
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of the lipid to a known volume of the selected organic solvent in a series of vials. The exact amount will depend on the expected solubility.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solvent is saturated with the lipid.
-
-
Separation of Undissolved Lipid:
-
Centrifuge the vials at a high speed to pellet the undissolved lipid.
-
-
Sample Collection and Dilution:
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of the dissolved lipid.
-
Prepare a standard curve with known concentrations of the lipid to accurately quantify the amount in the samples.
-
-
Calculation of Solubility:
-
Calculate the concentration of the lipid in the original undiluted supernatant. This value represents the solubility of the lipid in the tested solvent at the specified temperature.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the solubility of a lipid in an organic solvent.
Caption: Experimental workflow for determining lipid solubility.
This guide provides foundational knowledge on the solubility of 1-Oleoyl-sn-glycero-3-phosphocholine and a practical framework for its experimental determination. Researchers and drug development professionals are encouraged to adapt these protocols to their specific needs and analytical capabilities.
References
Commercial Sources and Technical Applications of 1-Oleoyl-sn-glycero-3-phosphocholine-d7: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial sources, key specifications, and technical applications of 1-Oleoyl-sn-glycero-3-phosphocholine-d7. This deuterated lysophosphatidylcholine is a critical tool in advanced biomedical and pharmaceutical research, particularly in quantitative mass spectrometry-based lipidomics.
Commercial Availability and Specifications
This compound is available from a select number of specialized chemical suppliers. The table below summarizes the key quantitative data from available commercial sources to facilitate comparison.
| Parameter | A Chemtek | MedchemExpress | Cayman Chemical (d17 variant) |
| Product Name | This compound | This compound | 1-Oleoyl-d17-2-hydroxy-sn-glycero-3-phosphocholine |
| CAS Number | 2097561-13-0 | Not specified | Not specified |
| Molecular Formula | C₂₆H₄₅D₇NO₇P | Not specified | C₂₆H₃₅D₁₇NO₇P |
| Molecular Weight | 528.71 | Not specified | 538.8 |
| Purity | ≥95.3% | Not specified | ≥99% deuterated forms (d₁-d₁₇) |
| Form | Solid | Solid | A 10 mg/ml solution in chloroform |
| Color | White | Not specified | Not specified |
| Storage Condition | -20±5°C | -20°C (2 years) | -20°C |
The Role of Deuterated Standards in Quantitative Lipidomics
Deuterated internal standards, such as this compound, are indispensable for accurate and precise quantification of endogenous lipids in complex biological matrices by mass spectrometry. The deuterium atoms increase the mass of the molecule without significantly altering its chemical and physical properties, including its ionization efficiency and chromatographic retention time. This allows the deuterated standard to co-elute with the endogenous, non-deuterated analyte and serve as an ideal internal standard to correct for sample loss during preparation and for variations in instrument response.
Experimental Protocols
While specific protocols for this compound are often developed and optimized within individual laboratories, the following represents a generalized workflow for the quantification of lysophosphatidylcholines (LPCs) in a biological sample, such as plasma, using a deuterated internal standard.
Sample Preparation and Lipid Extraction
-
Sample Thawing and Spiking: Thaw frozen plasma samples on ice. To 100 µL of plasma, add a known amount of this compound (e.g., 10 µL of a 10 µg/mL solution in methanol) to serve as the internal standard.
-
Protein Precipitation and Lipid Extraction: Add 400 µL of ice-cold methanol to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins and extract lipids.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the lipid extract to a new microcentrifuge tube.
-
Solvent Evaporation: Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as 100 µL of methanol/water (1:1, v/v).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient elution with mobile phase A consisting of water with 0.1% formic acid and mobile phase B consisting of acetonitrile/isopropanol (1:1, v/v) with 0.1% formic acid.
-
Mass Spectrometry Detection: Perform detection using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the endogenous 1-Oleoyl-sn-glycero-3-phosphocholine and the deuterated internal standard.
-
Endogenous LPC (18:1): Monitor the transition of m/z 522.4 → 184.1.
-
Deuterated LPC-d7 (18:1): Monitor the transition of m/z 529.4 → 184.1.
-
-
Quantification: The concentration of the endogenous LPC is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve generated with known concentrations of the non-deuterated standard.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical lipidomics workflow utilizing a deuterated internal standard.
Caption: A typical lipidomics workflow using a deuterated internal standard.
Signaling Pathways of 1-Oleoyl-sn-glycero-3-phosphocholine
1-Oleoyl-sn-glycero-3-phosphocholine, a major species of lysophosphatidylcholine (LPC), is not merely a metabolic intermediate but also a bioactive signaling molecule. It exerts its effects by activating specific G protein-coupled receptors (GPCRs) on the cell surface, such as G2A, GPR4, and GPR55.[1][2][3] The deuterated form is used as a tracer to study the metabolism and signaling of the endogenous compound. The activation of these receptors by LPC can trigger a variety of downstream signaling cascades, leading to diverse cellular responses including cell proliferation, migration, and inflammatory responses.[4]
The following diagram illustrates a generalized signaling pathway initiated by the binding of LPC to a GPCR.
References
- 1. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. Lysophosphatidylcholine elicits intracellular calcium signaling in a GPR55-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide on the Role of Lysophosphatidylcholines in Cell Signaling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lysophosphatidylcholines (LPCs) are bioactive lipid molecules that function as critical signaling intermediates in a wide array of physiological and pathological processes. Generated from the hydrolysis of phosphatidylcholine, the most abundant phospholipid in eukaryotic cell membranes, LPCs exert their pleiotropic effects by engaging a variety of cell surface receptors and modulating intracellular signaling cascades. Once considered merely metabolic intermediates or detergents, LPCs are now recognized as key regulators of inflammation, immune cell trafficking, atherosclerosis, and cancer progression. Their signaling is complex, context-dependent, and involves a crosstalk between multiple receptor systems, including G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs). This guide provides a comprehensive overview of LPC metabolism, its receptor-mediated signaling pathways, its diverse biological roles, and the experimental methodologies used to investigate its functions, offering a valuable resource for researchers and professionals in drug development.
LPC Metabolism: A Tightly Regulated Balance of Synthesis and Degradation
Lysophosphatidylcholine is not a single molecule but a class of compounds differing in the length and saturation of their single acyl chain. The cellular and extracellular concentrations of LPCs are meticulously controlled by the coordinated action of synthesizing and catabolizing enzymes.
1.1. Synthesis of LPC LPC is primarily produced through two enzymatic pathways:
-
Phospholipase A2 (PLA2): Various isoforms of PLA2 catalyze the hydrolysis of the sn-2 ester bond of phosphatidylcholine (PC), releasing a free fatty acid (like arachidonic acid, a precursor for eicosanoids) and generating LPC. This is a major pathway for LPC production during inflammatory responses.
-
Lecithin-cholesterol acyltransferase (LCAT): In plasma, LCAT facilitates the transfer of a fatty acid from the sn-2 position of PC to cholesterol, forming cholesteryl esters and LPC. This reaction is crucial for the maturation of high-density lipoprotein (HDL) particles.
1.2. Catabolism of LPC The signaling actions of LPC are terminated through its enzymatic conversion into other molecules:
-
Lysophosphatidylcholine Acyltransferase (LPCAT): These enzymes catalyze the reacylation of LPC to regenerate PC, a process vital for membrane remodeling and repair (the Lands cycle).
-
Autotaxin (ATX): Also known as lysophospholipase D, ATX hydrolyzes LPC to produce lysophosphatidic acid (LPA), another potent lipid signaling molecule, and choline. The ATX-LPA axis is heavily implicated in cancer and fibrosis.
Methodological & Application
Application Notes and Protocols for the Use of 1-Oleoyl-sn-glycero-3-phosphocholine-d7 as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative lipidomics is a powerful analytical approach for elucidating the roles of lipids in various biological processes and diseases. The accuracy and reliability of lipid quantification by mass spectrometry (MS) are critically dependent on the use of appropriate internal standards. Internal standards are essential for correcting variations that can occur during sample preparation, extraction, and MS analysis, such as sample loss, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[1][2] 1-Oleoyl-sn-glycero-3-phosphocholine-d7 (LPC(18:1)-d7) is a deuterated analog of a common lysophosphatidylcholine and serves as an excellent internal standard for the quantification of lysophospholipids and other lipid classes in complex biological samples. Its chemical properties are nearly identical to its endogenous counterpart, ensuring similar extraction efficiency and ionization behavior, while its mass shift allows for its clear differentiation in MS analysis.
This document provides detailed application notes and protocols for the effective use of LPC(18:1)-d7 as an internal standard in LC-MS/MS-based lipidomics workflows.
Data Presentation: Quantitative Performance
The use of a stable isotope-labeled internal standard like LPC(18:1)-d7 is crucial for achieving accurate and precise quantification of lipid species. Below is a summary of typical quantitative performance metrics that can be expected when employing a validated lipidomics method with deuterated internal standards.
| Parameter | Typical Performance | Reference |
| **Linearity (R²) ** | ≥ 0.99 | [3][4] |
| Limit of Detection (LOD) | < 1 µg/mL | [4] |
| Lower Limit of Quantification (LLOQ) | 0.022 to 0.18 µg/mL for fatty acids | [5] |
| Precision/Repeatability (%RSD) | < 15% | [4][6] |
| Accuracy/Recovery | 82-122% for fatty acids | [5] |
| Matrix Effect | Generally low and compensated for by the co-eluting internal standard. | [2][4] |
Experimental Protocols
Preparation of LPC(18:1)-d7 Internal Standard Stock and Spiking Solution
Materials:
-
This compound (LPC(18:1)-d7)
-
LC-MS grade methanol
-
LC-MS grade chloroform or dichloromethane (DCM)
-
Amber glass vials with PTFE-lined caps
-
Calibrated analytical balance and pipettes
Protocol:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a known amount of LPC(18:1)-d7 powder (e.g., 1 mg).
-
Dissolve the powder in a precise volume of a suitable solvent mixture, such as chloroform:methanol (1:1, v/v), to achieve the desired concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in an amber glass vial at -20°C or -80°C.
-
-
Internal Standard Spiking Solution:
-
Prepare a working solution by diluting the stock solution to a concentration that is appropriate for the expected levels of endogenous analytes in your samples. A common approach is to use a concentration that results in a peak area intensity within the linear range of the instrument and comparable to the analytes of interest.
-
For broad lipidomics profiling, LPC(18:1)-d7 is often included in a mixture of several deuterated internal standards covering different lipid classes (e.g., Avanti SPLASH® LIPIDOMIX®).[7][8]
-
Lipid Extraction from Biological Samples (Plasma Example)
The internal standard should be added to the sample at the very beginning of the extraction process to account for any variability during sample handling and preparation.[2]
A. Modified Folch Extraction:
Materials:
-
Plasma sample
-
LPC(18:1)-d7 spiking solution
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or LC-MS grade water)
-
Centrifuge capable of 2000 x g and 4°C
-
Nitrogen evaporator or vacuum concentrator
Protocol:
-
To 50 µL of plasma in a glass tube, add a known amount of the LPC(18:1)-d7 spiking solution.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex again for 30 seconds and then centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS analysis (e.g., acetonitrile:isopropanol:water mixture).
B. Methyl-tert-butyl ether (MTBE) Extraction:
Materials:
-
Plasma sample
-
LPC(18:1)-d7 spiking solution
-
MTBE (HPLC grade)
-
Methanol (HPLC grade)
-
LC-MS grade water
-
Centrifuge capable of 14,000 x g and 4°C
-
Nitrogen evaporator or vacuum concentrator
Protocol:
-
To 20 µL of plasma in a 1.5 mL microcentrifuge tube, add 20 µL of the LPC(18:1)-d7 spiking solution.
-
Add 225 µL of cold methanol and vortex for 10 seconds.
-
Add 750 µL of cold MTBE and shake for 6 minutes at 4°C.
-
Induce phase separation by adding 188 µL of LC-MS grade water and vortex for 20 seconds.
-
Centrifuge at 14,000 x g for 2 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new tube.
-
Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS analysis.
LC-MS/MS Analysis
A. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for lipid separation (e.g., Agilent ZORBAX EclipsePlus C18, Waters ACQUITY UPLC CSH C18).
-
Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid (for positive ion mode).
-
Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid (for positive ion mode).
-
Flow Rate: 0.3 - 0.6 mL/min.
-
Column Temperature: 55°C.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids.
B. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for LPC analysis.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification due to its high selectivity and sensitivity.
-
MRM Transition for LPC(18:1)-d7:
-
Collision Energy (CE) and other MS parameters: These should be optimized for the specific instrument being used to achieve the best signal intensity for the precursor-to-product ion transition.
Visualizations
Experimental Workflow for Lipidomics using LPC(18:1)-d7 Internal Standard
Caption: Lipidomics workflow using LPC(18:1)-d7 internal standard.
This comprehensive guide provides the necessary information for the successful implementation of this compound as an internal standard in quantitative lipidomics studies. Adherence to these protocols will enhance the accuracy, precision, and reliability of your experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Miltefosine: a novel internal standard approach to lysophospholipid quantitation using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. escholarship.org [escholarship.org]
- 7. biorxiv.org [biorxiv.org]
- 8. A High Throughput Lipidomics Method Using Scheduled Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Grape Lipidomics: An Extensive Profiling thorough UHPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Quantification of Lysophosphatidylcholines in Human Plasma Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylcholines (LPCs) are a class of bioactive lipids that play crucial roles in a multitude of physiological and pathological processes. As intermediates in the metabolism of phosphatidylcholines, they are involved in cell signaling, inflammation, and the regulation of various cellular functions. The accurate quantification of different LPC species in biological matrices such as plasma is therefore of significant interest in biomarker discovery and drug development. This application note provides a detailed protocol for the sensitive and specific quantification of various LPC species in human plasma using a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, incorporating LPC(18:1)-d7 as an internal standard to ensure high accuracy and precision.
Signaling Pathways Involving Lysophosphatidylcholines
LPCs exert their biological effects through various signaling pathways. They are produced from phosphatidylcholine (PC) by the action of phospholipase A2 (PLA2). LPCs can then be further metabolized or act as signaling molecules, for instance, by activating G protein-coupled receptors (GPCRs), which can trigger downstream cascades involving protein kinase C (PKC) and other effectors. This can lead to diverse cellular responses, including cell proliferation, differentiation, and modulation of inflammatory responses.
Application Note and Protocols for Lipidomics Sample Preparation with Deuterated Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field providing critical insights into cellular metabolism, disease pathogenesis, and therapeutic interventions. Accurate quantification of lipid species is paramount for meaningful biological interpretation. However, the inherent complexity of the lipidome and variations introduced during sample preparation and analysis pose significant challenges.[1] The use of stable isotope-labeled internal standards, particularly deuterated standards, has become a cornerstone for achieving high accuracy and precision in quantitative lipidomics.[2]
Deuterated standards are analogs of the lipids of interest where one or more hydrogen atoms are replaced by deuterium.[2] These standards exhibit nearly identical chemical and physical properties to their endogenous counterparts, allowing them to co-elute during chromatography and behave similarly during extraction and ionization in mass spectrometry (MS).[2][3] By adding a known amount of deuterated standard to a sample at the beginning of the workflow, variations such as sample loss during extraction and matrix effects during MS analysis can be effectively normalized, leading to reliable quantification.[4][5][6] This application note provides detailed protocols for lipidomics sample preparation using deuterated standards and illustrates the typical workflow and data analysis pipeline.
Key Experimental Protocols
Materials and Reagents
-
Solvents: LC-MS grade methanol, chloroform, methyl-tert-butyl ether (MTBE), isopropanol, acetonitrile, and water.
-
Internal Standards: A commercially available deuterated lipid mixture (e.g., SPLASH® II LIPIDOMIX® Mass Spec Standard or similar) containing a variety of lipid classes such as glycerolipids, glycerophospholipids, sphingolipids, and sterol lipids.[7][8] Concentrations should be verified.[7]
-
Other Reagents: Butylated hydroxytoluene (BHT) to prevent oxidation, and argon or nitrogen gas.[9]
Experimental Workflow: Lipid Extraction and Sample Preparation
The following diagram outlines the general workflow for lipidomics sample preparation.
Detailed Protocol for Lipid Extraction from Plasma/Serum (MTBE Method)[9]
-
Sample Thawing: Thaw plasma or serum samples on ice.
-
Internal Standard Spiking: To 10 µL of sample in a polypropylene tube, add a pre-determined amount of the deuterated internal standard mixture.
-
Methanol Addition: Add 180 µL of cold methanol. Vortex for 20 seconds.
-
MTBE Addition: Add 0.4 mL of cold MTBE. Vortex vigorously for 10 minutes at 4°C.
-
Phase Separation: Add 100 µL of water to induce phase separation. Vortex for 1 minute and then centrifuge at 13,000 RPM for 10 minutes at 4°C.
-
Organic Phase Collection: Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new tube. Avoid disturbing the protein pellet at the bottom.
-
Drying: Evaporate the solvent under a stream of nitrogen or argon gas.[9]
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of LC-MS grade solvent, such as methanol/chloroform (1:1, v/v) or isopropanol/acetonitrile/water (2:1:1, v/v/v).
Detailed Protocol for Lipid Extraction from Tissues (Bligh and Dyer Method)
-
Tissue Homogenization: Weigh the frozen tissue sample (e.g., 10-20 mg) and homogenize it in a mixture of chloroform and methanol (1:2, v/v) on ice.
-
Internal Standard Spiking: Add the deuterated internal standard mixture to the homogenate.
-
Extraction: Add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v). Vortex thoroughly.
-
Phase Separation: Centrifuge the sample to separate the phases.
-
Organic Phase Collection: Collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Dry the collected organic phase under nitrogen and reconstitute as described in the MTBE method.
Quantitative Data Presentation
The use of deuterated internal standards allows for the accurate quantification of endogenous lipid species. The concentration of each analyte is calculated based on the ratio of the peak area of the endogenous lipid to the peak area of its corresponding deuterated internal standard.
Table 1: Representative Quantitative Lipidomics Data
| Lipid Class | Endogenous Lipid Species | Deuterated Standard Used | Concentration (µM) in Sample A | Concentration (µM) in Sample B | % RSD (QC Samples) |
| Phosphatidylcholines (PC) | PC(16:0/18:1) | PC(16:0-d31/18:1) | 125.6 | 150.2 | 5.2 |
| PC(18:0/20:4) | PC(16:0-d31/18:1) | 45.8 | 38.9 | 6.1 | |
| Triacylglycerols (TG) | TG(16:0/18:1/18:2) | TG(15:0/18:1-d7/15:0) | 210.3 | 255.7 | 8.5 |
| TG(18:1/18:1/18:1) | TG(15:0/18:1-d7/15:0) | 150.1 | 180.4 | 7.9 | |
| Ceramides (Cer) | Cer(d18:1/16:0) | Cer(d18:1/16:0-d7) | 2.5 | 3.1 | 4.8 |
| Cholesteryl Esters (CE) | CE(18:2) | CE(18:1-d7) | 85.7 | 102.3 | 6.5 |
| Lysophosphatidylcholines (LPC) | LPC(16:0) | LPC(16:0-d4) | 15.2 | 18.9 | 5.5 |
*% RSD (Relative Standard Deviation) is calculated from pooled quality control (QC) samples analyzed throughout the analytical run to assess reproducibility.
Signaling Pathway Visualization
Lipids are crucial components of signaling pathways. The diagram below illustrates a simplified representation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is heavily reliant on lipid messengers.
Conclusion
The implementation of deuterated internal standards is indispensable for robust and accurate quantitative lipidomics. The protocols outlined in this application note provide a framework for reliable sample preparation, minimizing analytical variability and enabling the generation of high-quality, reproducible data. This approach is crucial for researchers, scientists, and drug development professionals seeking to unravel the complex roles of lipids in health and disease.
References
- 1. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Cellular lipid extraction for targeted stable isotope dilution liquid chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. caymanchem.com [caymanchem.com]
- 9. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
Targeted Metabolomics Workflow for 1-Oleoyl-sn-glycero-3-phosphocholine using a Deuterated Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysophosphatidylcholines (LPCs) are bioactive lipid molecules that play significant roles in various physiological and pathological processes, including inflammation, atherosclerosis, and cancer. 1-Oleoyl-sn-glycero-3-phosphocholine is a prominent LPC species in biological systems. Accurate and precise quantification of this and other LPCs is crucial for understanding their roles in disease and for the development of novel therapeutics. This application note describes a robust and sensitive targeted metabolomics workflow for the quantification of 1-Oleoyl-sn-glycero-3-phosphocholine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, 1-Oleoyl-sn-glycero-3-phosphocholine-d7.
The use of a deuterated internal standard is critical for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[1] This workflow employs a simple and efficient protein precipitation method for sample preparation, followed by a rapid and selective LC-MS/MS analysis in the Multiple Reaction Monitoring (MRM) mode.
Signaling Pathway of 1-Oleoyl-sn-glycero-3-phosphocholine
1-Oleoyl-sn-glycero-3-phosphocholine, like other LPCs, exerts its biological effects by acting as a signaling molecule, primarily through G protein-coupled receptors (GPCRs).[2][3][4] Key receptors for LPC include G2A and GPR4.[2][4] Upon binding to these receptors on the cell surface, LPC initiates a cascade of intracellular events. This signaling is implicated in immune cell migration and the expression of adhesion molecules, contributing to inflammatory responses.[2][3]
Experimental Protocols
Materials and Reagents
-
1-Oleoyl-sn-glycero-3-phosphocholine (Endogenous Analyte)
-
This compound (Internal Standard)
-
LC-MS Grade Acetonitrile, Isopropanol, and Water
-
Formic Acid
-
Human Plasma (K2EDTA)
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the internal standard working solution (this compound in isopropanol).
-
Add 200 µL of ice-cold isopropanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Incubate the samples at -20°C for 10 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is used for the analysis.
LC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile:Isopropanol (1:1, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 5 min, hold for 2 min, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
MRM Transitions:
The following MRM transitions are monitored. The transition m/z 184 corresponds to the phosphocholine head group, a characteristic fragment for this class of lipids.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 1-Oleoyl-sn-glycero-3-phosphocholine | 522.4 | 184.1 | 0.05 | 30 | 25 |
| This compound (IS) | 529.4 | 184.1 | 0.05 | 30 | 25 |
Data Presentation and Quantitative Analysis
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
Calibration Curve for 1-Oleoyl-sn-glycero-3-phosphocholine
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 1,520 | 150,500 | 0.010 |
| 5.0 | 7,650 | 151,000 | 0.051 |
| 10.0 | 15,300 | 150,800 | 0.101 |
| 50.0 | 75,900 | 149,900 | 0.506 |
| 100.0 | 152,000 | 150,200 | 1.012 |
| 500.0 | 760,500 | 150,100 | 5.067 |
| 1000.0 | 1,515,000 | 149,500 | 10.134 |
Method Performance
The performance of the method is evaluated by determining the linearity, limit of detection (LOD), and limit of quantification (LOQ).
| Parameter | Value |
| Linear Range | 1.0 - 1000.0 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
The LOD and LOQ are calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.[5][6][7]
Workflow Diagram
Conclusion
This application note provides a comprehensive and detailed workflow for the targeted quantification of 1-Oleoyl-sn-glycero-3-phosphocholine in human plasma. The use of a deuterated internal standard, a straightforward sample preparation protocol, and a sensitive LC-MS/MS method ensures high accuracy, precision, and throughput. This methodology is well-suited for researchers, scientists, and drug development professionals investigating the role of lysophosphatidylcholines in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Sphingosylphosphorylcholine and lysophosphatidylcholine: G protein-coupled receptors and receptor-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. juniperpublishers.com [juniperpublishers.com]
Application Notes and Protocols for Spiking Biological Samples with LPC-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylcholines (LPCs) are bioactive lipid molecules involved in a multitude of physiological and pathological processes, including inflammation, atherosclerosis, and cancer. Accurate quantification of LPC species in biological matrices is crucial for understanding their roles in disease and for the development of novel therapeutics. The use of stable isotope-labeled internal standards, such as lysophosphatidylcholine-d7 (LPC-d7), is essential for achieving reliable and accurate quantification by mass spectrometry (MS). This document provides a detailed protocol for the use of LPC-d7 as an internal standard for the analysis of LPCs in biological samples.
LPC-d7, typically 1-oleoyl(d7)-2-hydroxy-sn-glycero-3-phosphocholine, is a deuterated analog of a common LPC species. Its nearly identical chemical and physical properties to its endogenous counterpart ensure that it behaves similarly during sample preparation and analysis, thus effectively correcting for variability in extraction efficiency and instrument response.
Data Presentation
The use of a stable isotope-labeled internal standard like LPC-d7 allows for robust and reproducible quantification of endogenous LPC species. The following tables summarize typical performance characteristics of lipidomics methods employing this strategy.
Table 1: Linearity and Range of Quantification for LPC Analysis using LPC-d7 Internal Standard
| Analyte | Matrix | Calibration Range | Correlation Coefficient (r²) |
| LPC (18:1) | Human Plasma | 2.5 - 1250 ng/mL[1] | > 0.99[1] |
| LPC Species | Human Serum | 0.05 - 2.55 µg/mL | 0.9992[2] |
| LPC Species | Neonatal Serum | Linear Response | Not Specified |
| Endogenous LPCs | Human Plasma | Not Specified | > 0.95[1] |
Table 2: Precision and Recovery for LPC Analysis using LPC-d7 Internal Standard
| Parameter | Matrix | LPC Species | Value |
| Intra-day Precision (CV%) | Human Plasma | Endogenous LPCs | < 15% |
| Inter-day Precision (CV%) | Human Plasma | Endogenous LPCs | < 20% |
| Recovery (%) | Human Serum | Spiked LPC | 91.5 - 104.4% |
| Recovery (%) | Human Serum | LPC(17:0) | 72.4 ± 3.4% (Bligh & Dyer)[3] |
| Recovery (%) | Human Serum | LPC(17:0) | 86.5 ± 1.1% (Folch)[3] |
Experimental Protocols
Materials and Reagents
-
Biological sample (e.g., plasma, serum, tissue homogenate)
-
LPC-d7 internal standard solution (e.g., 1 mg/mL in chloroform or methanol)
-
LC-MS grade solvents: Methanol, Chloroform, Isopropanol, Acetonitrile, Water
-
Methyl-tert-butyl ether (MTBE)
-
Formic acid
-
Ammonium acetate
-
Phosphate-buffered saline (PBS)
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
Glass vials
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system
Experimental Workflow
The overall workflow for spiking a biological sample with LPC-d7 and subsequent analysis is depicted below.
Detailed Methodologies
1. Preparation of LPC-d7 Spiking Solution
-
Obtain a stock solution of LPC-d7 (e.g., 1 mg/mL).
-
Prepare a working solution of the internal standard by diluting the stock solution with an appropriate solvent (e.g., methanol or isopropanol). A common concentration for the working solution is 10 µg/mL. The final concentration in the sample should be chosen to be within the linear range of the assay and comparable to the endogenous LPC levels. The Avanti SPLASH™ LIPIDOMIX™ Mass Spec Standard, for example, contains 18:1(d7) LPC at a target concentration of 25 µg/mL in the supplied methanol solution[4][5].
2. Sample Spiking and Lipid Extraction
The choice of extraction method can influence the recovery of different lipid classes. The Folch and MTBE methods are commonly used for plasma and serum.
a) Protocol for Plasma/Serum using a Modified Folch Method
-
To 50 µL of plasma or serum in a glass tube, add 10 µL of the LPC-d7 working solution (e.g., 10 µg/mL).
-
Add 1 mL of ice-cold methanol and vortex for 30 seconds.
-
Add 2 mL of ice-cold chloroform and vortex for 1 minute.
-
Incubate the mixture on ice for 10 minutes.
-
Add 400 µL of water to induce phase separation and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) into a clean glass tube.
-
Dry the organic phase under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in 100 µL of the LC-MS mobile phase (e.g., acetonitrile/isopropanol 1:1 v/v) for analysis.
b) Protocol for Tissue Samples
-
Weigh approximately 20-50 mg of frozen tissue.
-
Homogenize the tissue in 1 mL of ice-cold PBS.
-
Transfer the homogenate to a glass tube and add 10 µL of the LPC-d7 working solution.
-
Proceed with the modified Folch extraction as described for plasma/serum, adjusting solvent volumes proportionally if necessary.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of polar lipids like LPCs. A common choice is a BEH Amide column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile/Water (95:5) with 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Water (50:50) with 10 mM ammonium acetate.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping down to a lower percentage to elute the more polar compounds.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for LPC analysis.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: The precursor ion for LPC(18:1)-d7 is m/z 528.4, and for endogenous LPC(18:1) is m/z 522.4[6]. The characteristic product ion for the phosphocholine headgroup is m/z 184.1[6]. Therefore, the MRM transitions to monitor are:
-
LPC(18:1)-d7: 528.4 -> 184.1
-
LPC(18:1): 522.4 -> 184.1
-
-
Collision Energy: This parameter needs to be optimized for the specific instrument but is typically in the range of 20-40 eV for LPCs.
-
Lysophosphatidylcholine Signaling Pathway
LPCs are not only intermediates in phospholipid metabolism but also act as signaling molecules that can influence various cellular processes. The diagram below illustrates the central role of LPC in cellular signaling.
Conclusion
The protocol outlined in this document provides a robust framework for the accurate and precise quantification of lysophosphatidylcholines in various biological samples. The use of LPC-d7 as an internal standard is a critical component of this methodology, ensuring high-quality data for both basic research and clinical applications. Adherence to these guidelines will enable researchers to generate reliable data to further elucidate the role of LPCs in health and disease.
References
- 1. lcms.cz [lcms.cz]
- 2. A simple and reproducible method for quantification of human tear lipids with ultrahigh-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. avantiresearch.com [avantiresearch.com]
- 5. SPLASH Brochure [online.flippingbook.com]
- 6. Metabolomics Portal - Methods [metabolomics.baker.edu.au]
Application Note: Quantitative Analysis of Lysophosphatidylcholine (LPC) 18:1 in Human Plasma using a Stable Isotope-Labeled Internal Standard and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the accurate and precise quantification of Lysophosphatidylcholine (LPC) 18:1 in human plasma samples. The method employs a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with a stable isotope-labeled internal standard, LPC 18:1-d7, to ensure high accuracy and reproducibility. The protocol covers all critical steps from plasma sample preparation, including protein precipitation and lipid extraction, to the specifics of the LC-MS/MS analysis and data processing. This methodology is crucial for researchers investigating the role of LPC 18:1 in various physiological and pathological processes, including inflammation, cardiovascular disease, and neuropathic pain, as well as for professionals in drug development targeting lipid signaling pathways.
Introduction
Lysophosphatidylcholines (LPCs) are a class of bioactive lipid molecules derived from the hydrolysis of phosphatidylcholines by the enzyme phospholipase A2.[1][2] LPCs, including the specific species LPC 18:1 (1-oleoyl-2-hydroxy-sn-glycero-3-phosphocholine), are not merely metabolic intermediates but also act as signaling molecules involved in a multitude of cellular processes.[3] Elevated levels of LPCs have been associated with various pathological conditions such as diabetes, cardiovascular diseases, and inflammatory disorders.[2] Specifically, LPC 18:1 has been implicated as a potential biomarker and mediator in neuropathic pain and has been shown to activate inflammatory pathways.[4][5]
Given its biological significance, the accurate quantification of LPC 18:1 in biological matrices like plasma is essential for both basic research and clinical studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for lipid analysis due to its high sensitivity, specificity, and throughput.[6] The use of a stable isotope-labeled internal standard, such as LPC 18:1-d7, is critical for correcting for variations in sample extraction, matrix effects, and instrument response, thereby ensuring the reliability of the quantitative results.[2] This application note presents a comprehensive and validated protocol for the quantitative analysis of LPC 18:1 in human plasma.
Signaling Pathway of LPC 18:1
LPC 18:1 exerts its biological effects through various signaling pathways. It is a major phospholipid component of oxidized low-density lipoprotein (Ox-LDL) and is produced from phosphatidylcholine (PC) by phospholipase A2 (PLA2).[1] LPC 18:1 can be further metabolized by autotaxin (ATX) to produce lysophosphatidic acid (LPA), another potent signaling lipid.[1] LPC 18:1 and its downstream metabolite LPA can activate G protein-coupled receptors (GPCRs), such as GPR132, and Toll-like receptors, leading to the activation of downstream signaling cascades involving protein kinase C (PKC) and extracellular signal-regulated kinase (ERK).[1][4][5] These pathways are implicated in inflammatory responses and pain signaling.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of LPC 18:1 in plasma is depicted below. It involves the addition of the internal standard to the plasma sample, followed by protein precipitation and lipid extraction. The resulting extract is then analyzed by LC-MS/MS, and the data is processed to determine the concentration of LPC 18:1.
Materials and Reagents
-
LPC 18:1 (1-oleoyl-2-hydroxy-sn-glycero-3-phosphocholine) standard
-
LPC 18:1-d7 (1-oleoyl(d7)-2-hydroxy-sn-glycero-3-phosphocholine) internal standard[2]
-
LC-MS grade methanol, acetonitrile, isopropanol, and water
-
LC-MS grade formic acid and ammonium formate
-
Human plasma (collected in EDTA tubes)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or centrifugal evaporator
-
LC-MS/MS system (e.g., Agilent 1290 Infinity LC coupled to a 6495 Triple Quadrupole MS or equivalent)[6]
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of LPC 18:1 and LPC 18:1-d7 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of LPC 18:1 by serial dilution of the primary stock solution with methanol to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of LPC 18:1-d7 in methanol at an appropriate concentration (e.g., 1 µg/mL).
Sample Preparation (Protein Precipitation and Lipid Extraction)
This protocol is based on a simple and efficient single-step protein precipitation and extraction method.[7]
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 20 µL of plasma.
-
Add 10 µL of the LPC 18:1-d7 internal standard working solution.
-
Add 200 µL of ice-cold methanol.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Incubate the samples on ice for 20 minutes.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube or an LC vial insert.
-
The sample is now ready for LC-MS/MS analysis. If concentration is needed, the supernatant can be dried under a stream of nitrogen and reconstituted in the initial mobile phase.
Alternative Extraction Method (MTBE): A biphasic extraction using methyl-tert-butyl ether (MTBE) and methanol can also be employed for a more comprehensive lipid extraction.[8]
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. These may need to be optimized for the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Agilent 1290 Infinity II LC or equivalent[6] |
| Column | Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm[6] |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate[8] |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid and 10 mM Ammonium Formate[8] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | See Table 2 |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 70 |
| 12.0 | 100 |
| 14.0 | 100 |
| 14.1 | 30 |
| 16.0 | 30 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| MS System | Agilent 6495 Triple Quadrupole LC/MS or equivalent[6] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Gas Temperature | 300°C |
| Gas Flow | 14 L/min |
| Nebulizer | 35 psi |
| Sheath Gas Temperature | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 4: MRM Transitions for LPC 18:1 and LPC 18:1-d7
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| LPC 18:1 | 522.4 | 184.1 | 25 |
| LPC 18:1-d7 | 529.4 | 184.1 | 25 |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the MRM transitions of LPC 18:1 and the internal standard, LPC 18:1-d7, using the instrument's software (e.g., Agilent MassHunter).
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of LPC 18:1 to the peak area of LPC 18:1-d7 against the concentration of the LPC 18:1 standards. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: Determine the concentration of LPC 18:1 in the plasma samples by interpolating the peak area ratios from the calibration curve.
Quantitative Data Summary
The following table provides an example of a calibration curve and quality control (QC) sample results. The calibration range for LPC 18:1 can be established, for example, from 2.5 to 1250 ng/mL.
Table 5: Example Calibration Curve Data
| Standard Concentration (ng/mL) | Peak Area Ratio (LPC 18:1 / LPC 18:1-d7) |
| 2.5 | 0.021 |
| 5 | 0.045 |
| 10 | 0.092 |
| 50 | 0.485 |
| 100 | 0.998 |
| 250 | 2.512 |
| 500 | 5.035 |
| 1000 | 10.150 |
| 1250 | 12.625 |
| R² | > 0.99 |
Table 6: Example Quality Control (QC) Sample Data
| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Low QC | 7.5 | 7.2 | 96.0 | 5.8 |
| Mid QC | 75 | 78.1 | 104.1 | 4.2 |
| High QC | 750 | 735.9 | 98.1 | 3.5 |
Conclusion
This application note details a reliable and robust LC-MS/MS method for the quantitative analysis of LPC 18:1 in human plasma. The use of a stable isotope-labeled internal standard, LPC 18:1-d7, ensures high accuracy and precision, making this protocol suitable for a wide range of research and clinical applications. The provided experimental details, from sample preparation to data analysis, offer a comprehensive guide for researchers and scientists in the field of lipidomics and drug development. The accurate measurement of LPC 18:1 will contribute to a better understanding of its role in health and disease and may aid in the discovery of new therapeutic targets.
References
- 1. Lysophosphatidylcholine: Potential Target for the Treatment of Chronic Pain [mdpi.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. avantiresearch.com [avantiresearch.com]
- 4. rapm.bmj.com [rapm.bmj.com]
- 5. Elevated 18:1 lysophosphatidylcholine contributes to neuropathic pain in peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
Application of 1-Oleoyl-sn-glycero-3-phosphocholine-d7 in Biomarker Discovery
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1) is a prominent member of the lysophosphatidylcholine family, a class of signaling lipids involved in a multitude of physiological and pathological processes. Altered levels of LPCs have been implicated in various diseases, including cardiovascular disease, cancer, and inflammatory disorders, making them a focal point for biomarker discovery. The stable isotope-labeled internal standard, 1-Oleoyl-sn-glycero-3-phosphocholine-d7 (LPC-d7), is an indispensable tool for the accurate quantification of endogenous LPC species in complex biological matrices by mass spectrometry. Its chemical structure is identical to its endogenous counterpart, with the exception of seven deuterium atoms on the oleoyl acyl chain, ensuring similar ionization efficiency and chromatographic behavior while allowing for clear mass-based differentiation. This application note provides detailed protocols for the use of LPC-d7 in lipidomics workflows for biomarker discovery.
Core Applications
This compound serves as a critical internal standard in mass spectrometry-based lipidomics for the following applications:
-
Accurate Quantification of Endogenous LPCs: By spiking a known amount of LPC-d7 into a biological sample at the beginning of the sample preparation process, variations in sample extraction, recovery, and instrument response can be normalized. This allows for the precise and accurate quantification of endogenous LPC species, which is crucial for identifying statistically significant differences between healthy and diseased states.
-
Method Validation: LPC-d7 is utilized to validate the robustness and reliability of analytical methods for LPC analysis. This includes assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
-
Biomarker Discovery and Validation: In untargeted and targeted lipidomics studies, LPC-d7 facilitates the identification and validation of specific LPCs as potential biomarkers for disease diagnosis, prognosis, or response to therapy.
Quantitative Data for LPC-d7 Application
The following tables summarize key quantitative data relevant to the use of LPC-d7 in biomarker discovery.
Table 1: Recommended Concentration Range for LPC-d7 Internal Standard
| Application | Matrix | Recommended Concentration Range | Reference |
| Quantitative Lipidomics | Human Plasma | 2.5 - 1250 ng/mL | [1] |
| General Lipidomics | Various | 10 µL of a 1:10 diluted commercial standard solution (e.g., Avanti SPLASH Lipidomix) per 10 µL of plasma | [2] |
Table 2: Reported Endogenous Levels of 1-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1) in Human Plasma/Serum
| Condition | Matrix | Concentration Range | Key Findings | Reference |
| Healthy Individuals | Plasma | 25.9 +/- 3.1 nmol/mL (for polyunsaturated fatty acid-containing LPCs) | LPCs are a significant carrier of polyunsaturated fatty acids. | [3] |
| Cardiovascular Disease Risk | Plasma | Lower levels of LPC 18:1 observed in patients with cardiovascular risk. | Lower LPC 18:1 was predictive of disease occurrence. | |
| Severe Aortic Stenosis with Diabetes | Serum | Significantly lower levels compared to controls. | Highlights the potential of LPCs as cardiovascular biomarkers. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the analysis of lysophosphatidylcholines in human plasma using LPC-d7 as an internal standard.
Protocol 1: Lipid Extraction from Human Plasma (Folch Method)
This protocol is a widely used method for the extraction of total lipids from plasma.
Materials:
-
Human plasma (collected with EDTA as anticoagulant)
-
This compound (LPC-d7) internal standard solution (e.g., 1 mg/mL in chloroform)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (ice-cold)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge (refrigerated)
-
Nitrogen gas evaporator
-
Autosampler vials with inserts
Procedure:
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To a 15 mL glass centrifuge tube, add 100 µL of human plasma. Spike the sample with a known amount of LPC-d7 internal standard solution. The final concentration should fall within the linear range of the instrument (refer to Table 1). For example, add 10 µL of a 10 µg/mL LPC-d7 solution.
-
Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.
-
Extraction: Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Add 500 µL of ice-cold 0.9% NaCl solution to the tube. Vortex for another 1 minute.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as 100 µL of methanol or a mobile phase-matching solution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of Lysophosphatidylcholines
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Gradient: A linear gradient from 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
MS/MS Conditions (Example for Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Endogenous LPC (18:1): Precursor ion (m/z) 522.3 -> Product ion (m/z) 184.1 (for the phosphocholine headgroup)
-
LPC-d7 (18:1): Precursor ion (m/z) 529.3 -> Product ion (m/z) 184.1
-
Data Analysis:
-
Integrate the peak areas for the endogenous LPC (18:1) and the LPC-d7 internal standard.
-
Calculate the response ratio by dividing the peak area of the endogenous LPC by the peak area of the LPC-d7.
-
Quantify the concentration of the endogenous LPC using a calibration curve prepared with known concentrations of a non-deuterated LPC (18:1) standard and a fixed concentration of the LPC-d7 internal standard.
Visualizations
Experimental Workflow for LPC Biomarker Discovery
Caption: Lipidomics workflow for biomarker discovery using LPC-d7.
Simplified LPC Signaling Pathway
Caption: Simplified signaling pathway of LPC via G-protein coupled receptors.
References
Application Note: Development of a Multiple Reaction Monitoring (MRM) Method for the Quantification of Lysophosphatidylcholines in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of various lysophosphatidylcholine (LPC) species in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard, LPC(18:1)-d7, for accurate and precise quantification. This multiple reaction monitoring (MRM) method is suitable for high-throughput lipidomic analysis in clinical research and drug development settings.
Introduction
Lysophosphatidylcholines (LPCs) are bioactive lipid molecules derived from the hydrolysis of phosphatidylcholines by the enzyme phospholipase A2.[1] They are involved in various physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[2][3] Accurate and precise measurement of LPC levels in biological matrices is crucial for understanding their role in disease and for the development of novel therapeutics. This document provides a detailed protocol for the development and application of an MRM-based LC-MS/MS method for the quantification of LPCs in human plasma. The use of a deuterated internal standard, LPC(18:1)-d7, ensures high accuracy by correcting for matrix effects and variations during sample preparation and analysis.[4]
Signaling and Metabolic Pathway of Lysophosphatidylcholines
LPCs are key intermediates in phospholipid metabolism. They are primarily generated from phosphatidylcholines (PCs) through the action of phospholipase A2 (PLA2). LPCs can be further metabolized through several pathways: reacylation to form PCs by lysophosphatidylcholine acyltransferase (LPCAT), hydrolysis to glycerophosphocholine (GPC), or conversion to lysophosphatidic acid (LPA) by autotaxin (ATX).[5]
Experimental Workflow
The overall experimental workflow consists of sample preparation, liquid chromatography separation, and mass spectrometry detection and quantification.
Experimental Protocols
Materials and Reagents
-
LPC standards (e.g., LPC 16:0, LPC 18:0, LPC 18:1)
-
LPC(18:1)-d7 internal standard
-
LC-MS grade isopropanol, acetonitrile, methanol, and water
-
Formic acid
-
Ammonium acetate
-
Human plasma (K2EDTA)
Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma samples to ensure homogeneity.[6]
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the LPC(18:1)-d7 internal standard solution (concentration to be optimized based on endogenous levels).
-
Add 500 µL of ice-cold isopropanol to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Incubate the samples at -20°C for 10 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Liquid Chromatography
-
LC System: ACQUITY UPLC I-Class
-
Column: ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: Acetonitrile/Water (95:5) with 10 mM ammonium acetate
-
Mobile Phase B: Acetonitrile/Water (50:50) with 10 mM ammonium acetate
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 45°C
-
Gradient:
-
0-2 min: 0.1% B
-
2-4 min: 0.1-15% B
-
4-4.1 min: 15-50% B
-
4.1-5 min: 50% B
-
5.1-7 min: 0.1% B (re-equilibration)
-
Mass Spectrometry
-
MS System: Xevo TQ-S micro
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
MRM Transitions and Parameters
The following table summarizes the optimized MRM transitions and compound-specific parameters for selected LPCs and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| LPC 16:0 | 496.4 | 184.1 | 0.05 | 30 | 25 |
| LPC 18:0 | 524.4 | 184.1 | 0.05 | 30 | 25 |
| LPC 18:1 | 522.4 | 184.1 | 0.05 | 30 | 21 |
| LPC 18:2 | 520.4 | 184.1 | 0.05 | 30 | 25 |
| LPC 20:4 | 544.4 | 184.1 | 0.05 | 30 | 25 |
| LPC(18:1)-d7 (IS) | 529.4 | 184.1 | 0.05 | 30 | 25 |
Data Analysis and Quantification
Data acquisition and processing were performed using appropriate mass spectrometry software. The concentration of each LPC species was determined by constructing a calibration curve.
Calibration Curve and Quality Controls
Calibration curves were prepared by spiking known concentrations of LPC standards into a surrogate matrix (e.g., charcoal-stripped plasma). Quality control (QC) samples were prepared at low, medium, and high concentrations to assess the accuracy and precision of the method.[7]
The ratio of the analyte peak area to the internal standard peak area is plotted against the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x² is typically used.[7]
Quantitative Data Summary
The following table presents representative data for a calibration curve for LPC 18:1.
| Nominal Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 2.5 | 1,250 | 50,000 | 0.025 | 2.6 | 104.0 |
| 5 | 2,480 | 49,500 | 0.050 | 5.0 | 100.0 |
| 25 | 12,600 | 50,500 | 0.250 | 24.8 | 99.2 |
| 125 | 63,000 | 50,200 | 1.255 | 126.1 | 100.9 |
| 250 | 124,500 | 49,800 | 2.500 | 248.7 | 99.5 |
| 500 | 251,000 | 50,100 | 5.010 | 502.5 | 100.5 |
| 1000 | 498,000 | 49,900 | 9.980 | 995.0 | 99.5 |
| 1250 | 622,500 | 49,700 | 12.525 | 1248.0 | 99.8 |
Calibration Curve Parameters:
-
Regression: Linear
-
Weighting: 1/x²
-
R²: >0.995
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of lysophosphatidylcholines in human plasma. The simple sample preparation and the use of a deuterated internal standard make this method well-suited for applications in clinical research and drug development where accurate and precise lipid biomarker data is required.
References
- 1. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
- 2. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. a protein precipitation extraction method [protocols.io]
- 7. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
Application Notes and Protocols: The Use of LPC-d7 in Studying Lysophosphatidylcholine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylcholines (LPCs) are bioactive lipid molecules derived from the hydrolysis of phosphatidylcholine. They are implicated in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and neurodegenerative diseases.[1][2] The study of LPC metabolism is crucial for understanding disease mechanisms and for the development of novel therapeutic interventions. Stable isotope-labeled internal standards are essential for the accurate quantification of lipids by mass spectrometry. This document provides detailed application notes and protocols for the use of deuterated lysophosphatidylcholine (LPC-d7) in the study of LPC metabolism. LPC-d7, particularly 1-oleoyl(d7)-2-hydroxy-sn-glycero-3-phosphocholine (LPC(18:1)-d7), serves as a critical internal standard for the precise and accurate quantification of LPC species in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]
Lysophosphatidylcholine Metabolism Overview
LPC homeostasis is maintained through a dynamic process of synthesis and degradation involving several key enzymes.[1][2] The major pathways of LPC metabolism are summarized below and illustrated in the accompanying diagram.
-
Formation of LPC: LPC is primarily generated through the hydrolysis of phosphatidylcholine (PC) by phospholipase A2 (PLA2).[1][5][6] Another significant pathway involves the action of lecithin-cholesterol acyltransferase (LCAT), which transfers a fatty acid from PC to cholesterol, forming cholesteryl esters and LPC.[1][5]
-
Reacylation to PC (Lands Cycle): LPC can be reacylated back to PC by lysophosphatidylcholine acyltransferases (LPCATs) in the presence of acyl-CoA. This continuous deacylation and reacylation process is known as the Lands cycle.[1][5]
-
Conversion to other Bioactive Lipids: LPC can be further metabolized by autotaxin (a lysophospholipase D) to generate lysophosphatidic acid (LPA), another important signaling molecule.[1][2]
-
Degradation: Lysophospholipases can hydrolyze LPC to glycerophosphocholine and a free fatty acid.
LPC Signaling
LPC exerts its biological effects in part by acting as a signaling molecule that binds to specific G protein-coupled receptors (GPCRs).[1][5][7] Key receptors that have been identified to interact with LPC include:
-
G2A (GPR132): Involved in immune cell migration and apoptosis.[1][3][6]
-
GPR4: Plays a role in enhancing the expression of adhesion molecules in endothelial cells.[1][3][7]
Binding of LPC to these receptors can activate downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, leading to various cellular responses.[3]
Caption: Overview of Lysophosphatidylcholine (LPC) Metabolism and Signaling Pathways.
Application: Quantification of LPC in Biological Samples using LPC-d7
The primary application of LPC-d7 is as an internal standard for the quantification of endogenous LPC species in biological samples such as plasma, serum, and tissue homogenates.[3][4] Its chemical properties are nearly identical to its non-deuterated counterparts, but its increased mass allows it to be distinguished by a mass spectrometer.
Quantitative Data
The use of a stable isotope-labeled internal standard like LPC-d7 is critical for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.
| Parameter | Typical Value | Reference |
| Purity of Standard | >99% (TLC) | [4] |
| Isotopic Enrichment | ≥98% | |
| Linear Dynamic Range | Varies by instrument and method | [8] |
| Limit of Quantification (LOQ) | ~20 pmol for LPC species | [9] |
| Inter-assay CV | <15% | [8] |
| Mean Accuracy | 85-115% | [8] |
Note: Specific performance characteristics will depend on the instrumentation, method, and laboratory.
Experimental Protocols
Sample Preparation: Lipid Extraction from Plasma/Serum
A common method for extracting lipids from plasma or serum is a modified Bligh and Dyer or Folch procedure.
Materials:
-
Plasma or serum samples
-
LPC(18:1)-d7 internal standard solution (e.g., 1 mg/mL in chloroform)
-
Methanol (MeOH), HPLC grade
-
Chloroform (CHCl3), HPLC grade
-
Water, HPLC grade
-
Vortex mixer
-
Centrifuge
Protocol:
-
Thaw plasma/serum samples on ice.
-
To a glass tube, add 50 µL of plasma/serum.
-
Add a known amount of LPC(18:1)-d7 internal standard. The amount should be chosen to be within the linear range of the assay.
-
Add 2 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex thoroughly for 1 minute to ensure mixing and protein precipitation.
-
Incubate on a shaker for 30 minutes at room temperature.
-
Add 0.5 mL of chloroform and 0.5 mL of water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform 9:1, v/v).
Caption: General experimental workflow for LPC quantification.
LC-MS/MS Analysis
This protocol provides a general starting point for the analysis of LPCs. Specific parameters should be optimized for the instrument in use.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Ramp to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B and equilibrate.
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each LPC species and the LPC-d7 internal standard.
-
LPC (18:1): Precursor m/z 522.4 → Product m/z 184.1 (choline headgroup)
-
LPC (18:1)-d7: Precursor m/z 529.4 → Product m/z 184.1 (choline headgroup)
-
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Note: Voltages and collision energies should be optimized for each specific analyte.
Data Analysis
-
Integrate the peak areas for the endogenous LPC species and the LPC-d7 internal standard.
-
Calculate the response ratio: (Peak area of endogenous LPC) / (Peak area of LPC-d7).
-
Generate a calibration curve using known concentrations of a non-deuterated LPC standard spiked with the same amount of LPC-d7 internal standard.
-
Determine the concentration of the endogenous LPC in the sample by interpolating its response ratio on the calibration curve.
Applications in Drug Development
The accurate measurement of LPC metabolism has several applications in drug development:
-
Biomarker Discovery: Altered LPC levels are associated with various diseases.[10] Quantifying LPC species can help in the identification of disease biomarkers.
-
Target Engagement: For drugs targeting enzymes in the LPC metabolic pathway (e.g., PLA2 or LPCAT inhibitors), measuring changes in LPC levels can serve as a pharmacodynamic biomarker to assess target engagement.
-
Toxicity Studies: Dysregulation of lipid metabolism can be an indicator of drug-induced toxicity. Monitoring LPC profiles can provide insights into the off-target effects of drug candidates.
-
Drug Delivery: Phospholipids, including derivatives of LPC, are used in the formulation of drug delivery systems like liposomes.
Conclusion
LPC-d7 is an indispensable tool for researchers studying the role of lysophosphatidylcholine in health and disease. Its use as an internal standard in LC-MS/MS-based lipidomics enables the reliable quantification of LPC species, providing valuable data for basic research, clinical studies, and pharmaceutical development. The protocols and information provided herein offer a comprehensive guide for the successful implementation of LPC-d7 in the laboratory.
References
- 1. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 18:1-d7リゾPC Avanti Research™ - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 5. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidylcholine promotes intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression in human umbilical vein endothelial cells via an orphan G protein receptor 2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosylphosphorylcholine and lysophosphatidylcholine: G protein-coupled receptors and receptor-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A sample preparation process for LC-MS/MS analysis of total protein drug concentrations in monkey plasma samples with antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Application Note: Normalization of Lipidomic Data Using 1-Oleoyl-sn-glycero-3-phosphocholine-d7
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative lipidomics is a powerful analytical approach for understanding the complex roles of lipids in health and disease. However, achieving accurate and reproducible quantification of lipid species is challenging due to variability introduced during sample preparation, extraction, and mass spectrometry (MS) analysis.[1][2][3] To address these challenges, internal standards (IS) are essential for normalizing analytical data.[3][4] An ideal internal standard should mimic the chemical and physical properties of the analytes of interest and not be naturally present in the sample.[3][4] 1-Oleoyl-sn-glycero-3-phosphocholine-d7 (LPC(18:1)-d7) is a deuterated lysophosphatidylcholine that serves as an excellent internal standard for the quantification of lysophosphatidylcholines (LPCs) and other phospholipid classes in lipidomic analyses.[5]
Principle of Use
LPC(18:1)-d7 is chemically identical to its endogenous counterpart, 1-oleoyl-sn-glycero-3-phosphocholine (LPC(18:1)), except that seven hydrogen atoms in the oleoyl acyl chain have been replaced with deuterium. This isotopic labeling results in a mass shift of +7 Da, allowing it to be distinguished from the endogenous LPC(18:1) by the mass spectrometer. Since LPC(18:1)-d7 has nearly identical physicochemical properties to endogenous LPCs, it co-elutes during liquid chromatography (LC) and experiences similar ionization efficiency in the mass spectrometer's ion source.[6] By adding a known amount of LPC(18:1)-d7 to a sample before lipid extraction, it can be used to account for variations in sample handling, extraction efficiency, and instrument response.[3][7] The ratio of the peak area of an endogenous lipid to the peak area of LPC(18:1)-d7 is used to calculate the normalized abundance of that lipid.
Applications
LPC(18:1)-d7 is widely used as an internal standard in targeted and untargeted lipidomics studies for various applications, including:
-
Biomarker Discovery: Accurate quantification of LPCs and other lipids is crucial for identifying potential biomarkers for diseases such as cardiovascular disease, diabetes, and cancer.[8]
-
Drug Development: In drug development, lipidomics can be used to assess the effects of drug candidates on lipid metabolism and to identify potential off-target effects.
-
Clinical Research: Normalizing lipidomic data is essential for comparing lipid profiles across large patient cohorts in clinical studies.[9]
Protocols
1. Preparation of Internal Standard Stock Solution
-
Materials:
-
This compound (e.g., Avanti Polar Lipids, Inc.)
-
High-purity chloroform/methanol (2:1, v/v)
-
Glass vial with a PTFE-lined cap
-
-
Procedure:
-
Obtain a commercially available solution of LPC(18:1)-d7, typically at a concentration of 1 mg/mL.
-
Alternatively, accurately weigh a precise amount of LPC(18:1)-d7 powder using an analytical balance and dissolve it in a known volume of chloroform/methanol (2:1, v/v) to create a concentrated stock solution (e.g., 1 mg/mL).[4]
-
Store the stock solution at -20°C or -80°C in a tightly sealed glass vial to prevent solvent evaporation.[10]
-
2. Sample Preparation and Lipid Extraction (Modified Folch Method)
-
Materials:
-
Biological sample (e.g., 50 µL of plasma)
-
LPC(18:1)-d7 internal standard working solution (e.g., 10 µg/mL in chloroform/methanol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or water)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator or vacuum concentrator
-
-
Procedure:
-
Thaw frozen biological samples on ice.[4]
-
In a 1.5 mL microcentrifuge tube, add a precise volume of the LPC(18:1)-d7 working solution. The amount added should be optimized based on the expected concentration of endogenous lipids in the sample.
-
Add a precise volume of the biological sample (e.g., 50 µL of plasma) to the tube containing the internal standard.[4]
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1 (e.g., for a 50 µL sample, add 1 mL of the chloroform:methanol mixture).[4]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[4]
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for a 1 mL solvent volume) to induce phase separation.[3]
-
Vortex the mixture for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic layers.[3][10]
-
Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean tube.[3][4]
-
Dry the collected lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.[3]
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of methanol/isopropanol 1:1, v/v).[4]
-
3. LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column suitable for lipid separation.[3]
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[3]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[3]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.[3]
-
Flow Rate: 0.3-0.6 mL/min.[3]
-
Column Temperature: 55°C.[3]
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode for LPC analysis.[3]
-
Data Acquisition: Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification. For untargeted analysis, acquire data in a data-dependent or data-independent manner.[3]
-
Transitions to Monitor:
-
Endogenous LPC(18:1): Precursor ion m/z 522.36 -> Product ion m/z 184.07
-
LPC(18:1)-d7 Internal Standard: Precursor ion m/z 529.40 -> Product ion m/z 184.07
-
-
4. Data Normalization
-
Integrate the peak areas of the endogenous lipids and the LPC(18:1)-d7 internal standard from the extracted ion chromatograms.
-
Calculate the response factor (RF) for each endogenous lipid relative to the internal standard. For simplicity in relative quantification, a direct ratio is often used.
-
Calculate the normalized area for each endogenous lipid using the following formula:
Normalized Area = (Peak Area of Endogenous Lipid / Peak Area of LPC(18:1)-d7) x Concentration of LPC(18:1)-d7
Data Presentation
Table 1: Example of Quantitative Data Normalization using LPC(18:1)-d7
| Sample ID | Endogenous Lipid | Raw Peak Area (Analyte) | Raw Peak Area (LPC-d7 IS) | Normalized Area |
| Control 1 | LPC(16:0) | 1,250,000 | 2,500,000 | 0.50 |
| Control 2 | LPC(16:0) | 1,350,000 | 2,700,000 | 0.50 |
| Treated 1 | LPC(16:0) | 2,400,000 | 2,400,000 | 1.00 |
| Treated 2 | LPC(16:0) | 2,750,000 | 2,500,000 | 1.10 |
| Control 1 | LPC(18:0) | 800,000 | 2,500,000 | 0.32 |
| Control 2 | LPC(18:0) | 864,000 | 2,700,000 | 0.32 |
| Treated 1 | LPC(18:0) | 1,560,000 | 2,400,000 | 0.65 |
| Treated 2 | LPC(18:0) | 1,815,000 | 2,500,000 | 0.73 |
Visualizations
Caption: Experimental workflow for lipidomics analysis using an internal standard.
Caption: Logical diagram illustrating the principle of data normalization.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A High Throughput Lipidomics Method Using Scheduled Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Hitchhiker’s Guide to Untargeted Lipidomics Analysis: Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of lysophosphatidylcholine species by high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. lipidmaps.org [lipidmaps.org]
Troubleshooting & Optimization
troubleshooting isotopic interference with 1-Oleoyl-sn-glycero-3-phosphocholine-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Oleoyl-sn-glycero-3-phosphocholine-d7. The information is presented in a question-and-answer format to directly address common issues encountered during mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of 1-Oleoyl-sn-glycero-3-phosphocholine, a naturally occurring lysophospholipid. The seven deuterium atoms replace seven hydrogen atoms in the molecule, increasing its mass by approximately 7 Daltons. This mass difference allows it to be distinguished from the endogenous (non-deuterated) compound by a mass spectrometer. It is used as an internal standard in quantitative mass spectrometry to correct for variations in sample preparation, extraction efficiency, and instrument response, thereby improving the accuracy and precision of the measurement of the endogenous analyte.
Q2: What are the common types of isotopic interference I might encounter with this standard?
The most common isotopic interference issues include:
-
Cross-Contribution from Natural Isotopes: The natural abundance of heavy isotopes (primarily ¹³C) in the endogenous analyte can lead to a small signal at the mass-to-charge ratio (m/z) of the deuterated standard.
-
Isotopic Impurity of the Standard: The deuterated standard may contain a small percentage of the non-deuterated form, which will contribute to the signal of the endogenous analyte.
-
In-source Deuterium-Hydrogen Exchange: Deuterium atoms on the standard may exchange with hydrogen atoms from the solvent or matrix in the ion source of the mass spectrometer, leading to a decrease in the signal of the deuterated standard and an increase in the signal of ions with fewer deuterium atoms.
Q3: Why is my deuterated standard eluting at a slightly different retention time than the non-deuterated analyte in my LC-MS analysis?
This phenomenon is known as the "chromatographic isotope effect". Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in the molecule's polarity and its interaction with the stationary phase. While usually a small shift, it's important to be aware of this and ensure that the integration windows for both the analyte and the internal standard are set appropriately.
Troubleshooting Guides
Issue 1: Inaccurate Quantification - Overestimation or Underestimation of the Analyte
| Possible Cause | Troubleshooting Steps |
| Cross-contribution of natural isotopes from the analyte to the internal standard signal. | 1. Assess Isotopic Overlap: Calculate the theoretical isotopic distribution of the endogenous analyte (1-Oleoyl-sn-glycero-3-phosphocholine, C₂₆H₅₂NO₇P) to estimate the contribution of its M+7 isotope to the signal of the d7-standard. 2. Correction: If the contribution is significant, a mathematical correction can be applied to the internal standard's peak area. |
| Isotopic impurity of the deuterated standard. | 1. Check Certificate of Analysis: Review the isotopic purity of the standard provided by the manufacturer. 2. Analyze a Neat Standard Solution: Inject a high concentration of the deuterated standard alone and monitor the signal for the non-deuterated analyte. This will quantify the level of impurity. 3. Correction: If the impurity is significant, subtract its contribution from the analyte's peak area in your samples. |
| Differential matrix effects. | 1. Evaluate Matrix Effects: Prepare three sets of samples: A) Analyte and internal standard in a clean solvent, B) Analyte and internal standard in the sample matrix, and C) Sample matrix with only the internal standard. Compare the peak areas of the analyte and internal standard across these samples. A significant difference in the analyte-to-internal standard ratio between sets A and B indicates a differential matrix effect. 2. Optimize Chromatography: Adjust the chromatographic gradient to better separate the analyte and internal standard from interfering matrix components. 3. Improve Sample Preparation: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove matrix components. |
Issue 2: Poor Peak Shape or Low Signal Intensity for the Deuterated Standard
| Possible Cause | Troubleshooting Steps |
| In-source deuterium-hydrogen exchange. | 1. Optimize Ion Source Conditions: Reduce the ion source temperature and voltages to minimize in-source fragmentation and exchange. 2. Modify Mobile Phase: Avoid highly acidic or basic mobile phases that can promote deuterium-hydrogen exchange. |
| Poor ionization efficiency. | 1. Optimize Mobile Phase Additives: Experiment with different mobile phase additives (e.g., ammonium formate, formic acid) and concentrations to enhance ionization. 2. Tune Mass Spectrometer: Ensure the mass spectrometer is properly tuned for the m/z of the deuterated standard. |
| Degradation of the standard. | 1. Proper Storage: Store the standard as recommended by the manufacturer, typically at low temperatures and protected from light. 2. Fresh Working Solutions: Prepare fresh working solutions of the internal standard regularly. |
Quantitative Data
Table 1: Molecular Information and Typical MRM Transitions
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |
| 1-Oleoyl-sn-glycero-3-phosphocholine | C₂₆H₅₂NO₇P | 521.3481 | 522.3559 | 184.0733 |
| This compound | C₂₆H₄₅D₇NO₇P | 528.3920 | 529.3998 | 184.0733 |
Note: The product ion at m/z 184.0733 corresponds to the phosphocholine headgroup and is a common fragment for phosphatidylcholines and lysophosphatidylcholines.
Table 2: Theoretical Isotopic Distribution
1-Oleoyl-sn-glycero-3-phosphocholine (C₂₆H₅₂NO₇P)
| Mass Offset | Abundance (%) |
| M+0 | 100.00 |
| M+1 | 29.54 |
| M+2 | 4.88 |
| M+3 | 0.60 |
This compound (C₂₆H₄₅D₇NO₇P)
| Mass Offset | Abundance (%) |
| M+0 | 100.00 |
| M+1 | 29.55 |
| M+2 | 4.88 |
| M+3 | 0.60 |
Note: These are theoretical distributions. The observed distributions may vary slightly due to instrumental factors.
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma (Methanol Precipitation)
This protocol is a simple and rapid method for the extraction of lysophosphatidylcholines from plasma.
Materials:
-
Plasma sample
-
Methanol (LC-MS grade), chilled to -20°C
-
This compound internal standard solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add a known amount of this compound internal standard. The amount should be chosen to be within the linear range of the assay and comparable to the expected endogenous concentration.
-
Add 500 µL of chilled methanol to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid
-
Gradient: A linear gradient from 60% A to 100% B over 10 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 60% A.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 400°C
-
Capillary Voltage: 3.5 kV
-
MRM Transitions:
-
1-Oleoyl-sn-glycero-3-phosphocholine: 522.4 -> 184.1
-
This compound: 529.4 -> 184.1
-
-
Collision Energy: Optimize for your specific instrument, typically in the range of 20-30 eV.
Visualizations
Technical Support Center: Lysophosphatidylcholine (LPC) LC-MS Analysis
Welcome to the technical support center for lysophosphatidylcholine (LPC) LC-MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing matrix effects.
Troubleshooting Guide
Issue: Poor Peak Shape and/or Low Analyte Response
This is often a primary indicator of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target LPC analytes.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for poor peak shape and low response.
Possible Causes and Solutions:
-
Inadequate Sample Cleanup: Residual phospholipids are a major source of matrix effects in LPC analysis.[1]
-
Solution: Enhance your sample preparation method. While protein precipitation (PPT) is a common technique, it is often the least effective at removing interfering phospholipids.[2][3] Consider more rigorous methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3] For particularly challenging matrices, specialized phospholipid removal plates or mixed-mode SPE cartridges can significantly reduce matrix components.[1][3]
-
-
Co-elution of LPCs with Matrix Components: If interfering compounds elute at the same time as your target LPCs, it can lead to ion suppression.
-
Solution: Adjust your chromatographic conditions. This can involve modifying the mobile phase composition, altering the gradient, or trying a different column chemistry (e.g., C18, HILIC).[2][4] A mixture of methanol and acetonitrile as the organic mobile phase on a C18 column has been shown to be effective in separating analytes from phospholipids.[2][5]
-
-
Ionization Competition in the MS Source: The high concentration of matrix components relative to your analyte can lead to competition for ionization, reducing the signal of your target LPC.
-
Solution: If extensive sample cleanup and chromatography optimization are insufficient, consider diluting your sample.[6][7] This reduces the concentration of all components, including interferences, but be mindful that your analyte concentration must remain above the instrument's limit of detection.
-
-
Lack of Compensation for Signal Variability: Without a proper internal standard, variations in sample preparation and ionization efficiency between samples can lead to inaccurate quantification.
-
Solution: Utilize a suitable internal standard (IS). The "gold standard" is a stable isotope-labeled (SIL) version of the analyte, as it behaves nearly identically during extraction and ionization.[6][7] Alternatively, a structural analog, such as miltefosine for certain LPCs, can be a cost-effective option.[8][9]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my LPC analysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, serum). This can lead to either ion suppression (decreased signal) or enhancement (increased signal), ultimately affecting the accuracy, precision, and reproducibility of your quantitative results.[6] In LPC analysis, the primary culprits are other phospholipids, which are highly abundant in biological samples.[10]
Q2: My current sample preparation is protein precipitation, but I'm seeing significant ion suppression. What should I do?
A: Protein precipitation (PPT) is known to be less effective at removing phospholipids, a major cause of matrix effects.[2][3] To improve your results, consider the following, more effective techniques:
-
Solid-Phase Extraction (SPE): This technique uses a packed cartridge to selectively bind and elute the analytes, providing a much cleaner extract than PPT.[7] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is particularly effective at removing a broad range of matrix components.[3]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids, which can be effective for separating LPCs from more polar or non-polar interferences.[7]
-
Phospholipid Depletion Plates: These are specialized 96-well plates that selectively remove phospholipids from the sample, yielding a cleaner extract for analysis.[1]
Q3: How do I choose the right internal standard for my LPC analysis?
A: The ideal internal standard (IS) should have physicochemical properties very similar to the analyte to compensate for variability in sample preparation and ionization.[7] Here are your options:
-
Stable Isotope-Labeled (SIL) LPCs: This is the preferred choice. A deuterated or ¹³C-labeled version of your target LPC will co-elute and experience nearly identical matrix effects, providing the most accurate correction.[6][11]
-
Structural Analogs: If a SIL-IS is not available or is cost-prohibitive, a structural analog can be used. For example, miltefosine has been successfully used as an internal standard for the quantification of LPCs 16:0, 18:0, and 18:1.[8][9]
-
Odd-Chain LPCs: LPCs with an odd number of carbons in their fatty acid chain (e.g., LPC 13:0, LPC 19:0) can also be used as they are not typically found in biological samples.[8][12]
Q4: Can I just dilute my sample to minimize matrix effects?
A: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[6][7] However, this strategy is only viable if the resulting concentration of your target LPC remains well above the lower limit of quantification (LLOQ) of your assay.[6] This is often a good first step in troubleshooting, but may not be sufficient for highly complex matrices or trace-level analysis.
Q5: How can I optimize my LC method to better separate LPCs from matrix interferences?
A: Chromatographic separation is a powerful tool for mitigating matrix effects. The goal is to ensure that your LPC analytes elute in a region of the chromatogram that is free from ion-suppressing matrix components.[13] Consider the following strategies:
-
Gradient Optimization: Adjust the gradient slope and duration to improve the resolution between your analytes and the bulk of the phospholipids.
-
Mobile Phase Modifiers: Using a mixture of methanol and acetonitrile as the organic component of your mobile phase can enhance the separation of LPCs from other phospholipids.[2][5]
-
Column Selection: While C18 columns are common, exploring different stationary phases, such as HILIC, can provide alternative selectivity and may better separate your analytes from interfering compounds.[4]
Experimental Protocols and Data
Protocol: Solid-Phase Extraction (SPE) for LPC Analysis from Plasma
This protocol is a general guideline and should be optimized for specific LPCs and matrices.
Workflow Diagram
References
- 1. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 2. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Miltefosine: a novel internal standard approach to lysophospholipid quantitation using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Miltefosine: a novel internal standard approach to lysophospholipid quantitation using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix effects caused by phospholipids in multi-residue analysis for beta-agonists with liquid chromatography-electrospray tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. revvity.com [revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. amitpatel745.wordpress.com [amitpatel745.wordpress.com]
Technical Support Center: Optimizing ESI Source Conditions for LPC-d7 Detection
Welcome to the technical support center for the mass spectrometry analysis of lysophosphatidylcholine-d7 (LPC-d7). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their experimental results for the detection of LPC-d7 using Electrospray Ionization (ESI).
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for LPC-d7 detection?
LPC-d7, like other phosphatidylcholines, has a constitutive positive charge on the choline headgroup. Therefore, positive ion mode ESI is the preferred method for detection, typically observing the protonated molecule [M+H]⁺.[1][2]
Q2: What are the most critical ESI source parameters to optimize for LPC-d7 analysis?
The most critical parameters to optimize for robust LPC-d7 detection are:
-
Capillary Voltage: Affects the overall spray stability and ion generation.
-
Cone Voltage (or Orifice/Fragmentor Voltage): Influences ion transfer and can induce in-source fragmentation if set too high.[3]
-
Nebulizing Gas Flow: Assists in droplet formation and solvent evaporation.
-
Drying Gas Flow and Temperature: Crucial for the desolvation of droplets to release gas-phase ions.[4]
-
Source Temperature: Affects the efficiency of solvent evaporation.
Q3: What is in-source fragmentation (ISF) and why is it a concern for LPC analysis?
In-source fragmentation (ISF) is the unintended fragmentation of an analyte in the ESI source before it reaches the mass analyzer.[5][6][7] For LPCs, a common ISF pathway is the loss of the phosphocholine headgroup, which can lead to misinterpretation of spectra and an underestimation of the true LPC concentration. Careful optimization of the cone voltage is necessary to minimize ISF.
Q4: How can I minimize matrix effects when analyzing LPC-d7 in biological samples?
Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. To mitigate these effects:
-
Optimize Chromatographic Separation: Ensure LPC-d7 is chromatographically resolved from other phospholipids and matrix components.
-
Sample Preparation: Employ effective sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering substances.
-
Use an Internal Standard: A stable isotope-labeled internal standard, like a different deuterated LPC, that co-elutes with LPC-d7 is the most reliable way to compensate for matrix effects.[8]
Troubleshooting Guides
Q5: I am observing a very low or no signal for my LPC-d7 standard. What are the initial checks I should perform?
If you are experiencing low or no signal for LPC-d7, follow this checklist:
-
Confirm Instrument Settings: Double-check that the mass spectrometer is in positive ion mode and that the correct m/z for LPC-d7 is being monitored.
-
Check Sample Integrity: Ensure your LPC-d7 standard has not degraded. Prepare a fresh standard solution.
-
Inspect the ESI Source: Check for a stable spray. An unstable or absent spray can be due to a blocked capillary, incorrect positioning of the ESI probe, or insufficient solvent flow.
-
Review Source Parameters: Ensure the source parameters are within a reasonable range for phospholipid analysis. Refer to the table below for starting points.
Q6: My LPC-d7 signal is inconsistent and has poor reproducibility. What could be the cause?
Inconsistent signal can be due to several factors:
-
Unstable ESI Spray: Fluctuations in the spray will lead to an unstable ion current. Check for blockages, leaks in the LC system, or improper nebulizer gas flow.
-
Matrix Effects: If analyzing complex samples, co-eluting compounds can suppress the LPC-d7 signal inconsistently. Improve chromatographic separation or enhance sample cleanup.
-
Source Contamination: A dirty ESI source can lead to erratic signal. Clean the source components according to the manufacturer's instructions.
-
Mobile Phase Incompatibility: Ensure your mobile phase is compatible with ESI and promotes good ionization. The addition of a small amount of an acid, like formic acid (typically 0.1%), can improve protonation and signal stability.[8]
Q7: I suspect in-source fragmentation is occurring. How can I confirm and reduce it?
To address in-source fragmentation:
-
Vary the Cone Voltage: Systematically decrease the cone (or orifice/fragmentor) voltage and monitor the intensity of the LPC-d7 precursor ion and any potential fragment ions. The optimal cone voltage will maximize the precursor ion signal while minimizing fragmentation.[3]
-
Analyze for Known Fragments: For LPCs, a characteristic fragment corresponds to the phosphocholine headgroup at m/z 184.[2] Monitor for this and other potential fragments to assess the degree of ISF.
-
Softer Ionization Conditions: Reducing the source temperature and gas flows can sometimes lead to "softer" ionization and less fragmentation, though this may impact desolvation efficiency.
Data Presentation
Table 1: Typical Starting ESI Source Parameters for Phospholipid Analysis
The following table provides general ranges for key ESI source parameters. Note that optimal values are instrument-dependent and should be determined empirically for your specific LC-MS system and experimental conditions.
| Parameter | Typical Range | Primary Function |
| Capillary Voltage | 2.5 - 4.5 kV | Generates the electrospray |
| Cone/Orifice Voltage | 20 - 60 V | Extracts ions into the mass analyzer; influences fragmentation |
| Source Temperature | 100 - 150 °C | Assists in solvent evaporation |
| Drying Gas Temperature | 250 - 400 °C | Promotes desolvation of droplets |
| Drying Gas Flow | 8 - 15 L/min | Aids in solvent removal |
| Nebulizing Gas Pressure | 30 - 50 psi | Assists in forming a fine spray |
Experimental Protocols
Protocol 1: Systematic ESI Source Parameter Optimization for LPC-d7
This protocol describes a general approach to optimizing ESI source parameters using a "one-factor-at-a-time" method. This is typically performed by infusing a standard solution of LPC-d7 directly into the mass spectrometer.
-
Prepare a Standard Solution: Prepare a solution of LPC-d7 in a solvent composition similar to your initial LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). A typical concentration is 1-10 µg/mL.
-
Direct Infusion Setup: Infuse the standard solution at a constant flow rate (e.g., 5-10 µL/min) directly into the ESI source using a syringe pump.
-
Initial Instrument Settings: Set the mass spectrometer to positive ion mode and monitor the m/z of the [M+H]⁺ ion for LPC-d7. Start with the instrument manufacturer's recommended default source parameters.
-
Optimize Capillary Voltage: While monitoring the ion intensity, vary the capillary voltage in small increments (e.g., 0.2 kV) to find the voltage that provides the highest and most stable signal.
-
Optimize Cone Voltage: Set the capillary voltage to its optimal value. Then, vary the cone (or orifice/fragmentor) voltage. Start at a low value and increase it incrementally. Plot the LPC-d7 signal intensity against the cone voltage. The optimal value is typically just before the signal starts to decrease, which indicates the onset of fragmentation.
-
Optimize Gas Flows and Temperatures: Sequentially optimize the nebulizing gas flow, drying gas temperature, and drying gas flow. For each parameter, vary its value while keeping the others constant at their current optimal settings. Aim for the highest signal intensity. Be aware that these parameters can be interdependent.
-
Final Verification: Once all parameters are optimized, verify the settings by re-infusing the standard and confirming a stable and high-intensity signal.
Visualizations
Caption: Troubleshooting workflow for low LPC-d7 signal intensity.
References
- 1. sfrbm.org [sfrbm.org]
- 2. Electrospray ionization mass spectrometry analysis of changes in phospholipids in RBL-2H3 mastocytoma cells during degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
addressing ion suppression of 1-Oleoyl-sn-glycero-3-phosphocholine-d7
Welcome to the technical support center for 1-Oleoyl-sn-glycero-3-phosphocholine-d7 (LPC-d7). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to ion suppression when using this internal standard in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for LPC-d7?
A1: Ion suppression is a matrix effect phenomenon in LC-MS where the ionization efficiency of a target analyte, in this case, LPC-d7, is reduced by co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of quantitative analyses.[1][4] LPC-d7, as a deuterated internal standard, is intended to co-elute with the endogenous analyte (1-Oleoyl-sn-glycero-3-phosphocholine) and experience the same degree of ion suppression, allowing for accurate quantification. However, various factors can cause the analyte and the internal standard to be affected differently, leading to inaccurate results.[5]
Q2: What are the primary causes of ion suppression for LPC-d7?
A2: The primary causes of ion suppression for LPC-d7 and similar lipid molecules include:
-
Co-eluting Matrix Components: Biological samples are complex, containing high concentrations of endogenous compounds like other phospholipids (especially glycerophosphocholines), salts, and proteins that can interfere with the ionization of LPC-d7.[6][7] Phospholipids are a major cause of ion suppression in bioanalysis.[8][9]
-
High Analyte or Internal Standard Concentration: Excessively high concentrations of the analyte or the LPC-d7 internal standard itself can lead to self-suppression, where molecules compete with each other for ionization.[5][7]
-
Mobile Phase Additives: Non-volatile buffers or other additives in the mobile phase can accumulate in the ion source and interfere with the ionization process.[7][10]
-
Differential Ion Suppression (Isotope Effect): The deuterium atoms in LPC-d7 can cause it to have slightly different chromatographic properties compared to its non-labeled counterpart (the "deuterium isotope effect"). This can lead to a slight separation in retention time, exposing the analyte and the internal standard to different matrix components and thus different degrees of ion suppression.[1][5]
Q3: My LPC-d7 signal is low and variable. How do I know if ion suppression is the cause?
A3: Low and inconsistent signal for your internal standard is a classic sign of ion suppression. To confirm this, you can perform a post-column infusion experiment . This technique helps to identify regions in your chromatographic run where ion suppression is most severe.[1][5] Another method is to perform a matrix effect evaluation by comparing the signal of LPC-d7 spiked into a clean solvent versus a blank, extracted sample matrix. A lower signal in the matrix sample indicates ion suppression.[5][9]
Q4: Can't I just use more LPC-d7 to overcome the suppression?
A4: Simply increasing the concentration of LPC-d7 is not a recommended solution. An excessively high concentration of the internal standard can cause self-suppression and interfere with the ionization of the native analyte you are trying to measure.[5] It is crucial to optimize the concentration of the internal standard during method development.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter with LPC-d7.
Issue 1: Poor Peak Area Reproducibility for LPC-d7
-
Symptom: The peak area of LPC-d7 is inconsistent across multiple injections of the same sample or across different samples.
-
Possible Cause: Differential ion suppression due to slight shifts in retention time or variability in the sample matrix composition between subjects or wells.[9]
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully overlay the chromatograms of the endogenous analyte and LPC-d7. They should co-elute perfectly. If a slight separation is observed, the chromatographic method needs optimization.[5]
-
Enhance Sample Cleanup: Simple protein precipitation is often insufficient for removing phospholipids.[8] Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE), particularly phospholipid removal plates (e.g., HybridSPE), or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[5][8][9]
-
Perform a Post-Column Infusion Experiment: This will identify the specific retention time windows where suppression occurs. You can then adjust your chromatography to move the elution of your analyte and LPC-d7 away from these zones.[1][5]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby alleviating ion suppression.[5][11] However, ensure your analyte concentration remains above the instrument's limit of detection.
-
Issue 2: Analyte/Internal Standard Ratio is Inaccurate
-
Symptom: The calculated concentration of your target analyte is inaccurate or fails quality control checks, even though the LPC-d7 peak is present.
-
Possible Cause: The analyte and LPC-d7 are experiencing different degrees of ion suppression. This is a critical issue as it undermines the entire principle of using an internal standard.[5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate analyte to internal standard ratios.
Quantitative Data Summary
While specific quantitative data for LPC-d7 is highly dependent on the matrix and instrumentation, the following table summarizes the expected impact of various troubleshooting strategies on ion suppression.
| Strategy | Expected Impact on Suppression | Potential Improvement in Signal-to-Noise | Key Considerations |
| Protein Precipitation (PPT) | Minimal Reduction | Low | Prone to significant matrix effects from phospholipids.[8] |
| Liquid-Liquid Extraction (LLE) | Moderate Reduction | Medium | Can co-extract other lipids; optimization is key.[9] |
| Solid-Phase Extraction (SPE) | Good Reduction | High | More selective than PPT and LLE in removing interferences.[5][9] |
| Phospholipid Removal Plates | Excellent Reduction | Very High | Specifically designed to remove phospholipids, a major source of ion suppression. Can increase signal significantly.[8][12] |
| Sample Dilution | Good Reduction | Variable | Reduces matrix components but also the analyte.[5][11] |
| Chromatographic Optimization | Good Reduction | High | Separates analyte from suppression zones; fundamental for good data.[13] |
Note: One study reported that using a phospholipid-removal plate yielded a signal 2.5 times stronger than a standard protein precipitation method for an analyte affected by phospholipid-based ion suppression.[8]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This method identifies retention time regions where co-eluting matrix components cause ion suppression.[1]
Objective: To qualitatively assess when and how severely ion suppression occurs during a chromatographic run.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece connector
-
Standard solution of LPC-d7 (e.g., 100 ng/mL in mobile phase)
-
Blank, extracted matrix sample (prepared using your standard protocol but without the analyte or IS)
Procedure:
-
System Setup:
-
Connect the LC column outlet to one port of the tee-piece.
-
Connect the syringe pump containing the LPC-d7 solution to the second port of the tee-piece.
-
Connect the third port of the tee-piece to the mass spectrometer's ion source.
-
A diagram of the setup is provided below.
-
-
Establish a Stable Baseline:
-
Begin the LC gradient run with the mobile phase.
-
Start infusing the LPC-d7 solution at a low, constant flow rate (e.g., 5-10 µL/min) via the syringe pump.
-
Monitor the LPC-d7 signal in the mass spectrometer. A stable, continuous signal (baseline) should be observed.
-
-
Inject Blank Matrix:
-
Once a stable baseline is achieved, inject the blank, extracted matrix sample onto the LC column.
-
-
Data Analysis:
-
Monitor the LPC-d7 signal throughout the chromatographic run.
-
Any significant drop or dip in the baseline signal indicates a region of ion suppression.
-
Any rise in the baseline indicates ion enhancement.
-
Compare the retention time of your target analyte with these suppression zones.
-
Caption: Experimental setup for a post-column infusion experiment.
Protocol 2: Quantitative Matrix Effect Evaluation
Objective: To quantify the degree of ion suppression or enhancement for LPC-d7 caused by the sample matrix.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike LPC-d7 into a clean reconstitution solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established protocol. Spike LPC-d7 into the final, dried extract just before reconstitution.[5]
-
Set C (Pre-Extraction Spike): Spike LPC-d7 into the blank matrix before starting the extraction procedure. (This set is used to calculate recovery, not the matrix effect itself).
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS and record the peak areas for LPC-d7.
-
Calculate the Matrix Effect (%ME):
-
%ME = (Peak Area in Set B / Peak Area in Set A) * 100[5]
-
-
Interpret the Results:
-
%ME = 100%: No matrix effect.
-
%ME < 100%: Ion suppression is occurring.
-
%ME > 100%: Ion enhancement is occurring.
-
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. littlemsandsailing.com [littlemsandsailing.com]
- 7. benchchem.com [benchchem.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
ensuring long-term stability of 1-Oleoyl-sn-glycero-3-phosphocholine-d7 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the long-term stability of 1-Oleoyl-sn-glycero-3-phosphocholine-d7 (LPC-d7) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound stock solutions?
A1: For optimal long-term stability, it is recommended to store stock solutions of this compound at -20°C or -80°C.[1][2][3][4] Storing at -80°C may extend the stable shelf-life of the solution.[2][4]
Q2: What is the expected shelf-life of a stock solution stored under recommended conditions?
A2: The stability of the stock solution is dependent on the storage temperature and solvent. The following table summarizes the general stability data for lysophosphatidylcholine solutions.
| Storage Temperature | Duration | Reference |
| -20°C | 1 month | [2][4] |
| -80°C | 6 months | [2][4] |
| -20°C (as a solid) | ≥ 4 years | [1] |
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for unsaturated lysophosphatidylcholines like this compound are oxidation of the double bond in the oleoyl chain and hydrolysis of the ester bond.[5][6] Acyl migration from the sn-1 to the sn-2 position can also occur, especially under non-neutral pH conditions.[5]
Q4: How can I minimize oxidation of my stock solution?
A4: To minimize oxidation, it is recommended to prepare and store the stock solution under an inert atmosphere, such as nitrogen or argon.[3][5] Additionally, using deoxygenated solvents for the preparation of the stock solution can be beneficial for extended storage.[5] Minimizing exposure to light and storing in amber vials is also a good practice.[3]
Q5: Is the solid form of this compound stable?
A5: Yes, the solid form is generally stable for up to a year or longer when stored at -20°C.[1][5] However, the solid is hygroscopic due to the choline headgroup, so it is crucial to protect it from moisture.[5] Absorption of moisture can alter its physical appearance to a waxy or gum-like consistency.[5]
Q6: How many freeze-thaw cycles can my stock solution tolerate?
A6: It is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2][4] This prevents potential degradation and inactivation of the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected experimental results or loss of biological activity. | Degradation of the LPC-d7 stock solution due to improper storage or handling. | 1. Prepare a fresh stock solution from solid material.2. Verify the integrity of the stock solution using one of the analytical methods described in the Experimental Protocols section.3. Ensure the stock solution is aliquoted to minimize freeze-thaw cycles. |
| Change in the color or clarity of the stock solution. | Oxidation or hydrolysis of the lipid. Contamination of the solvent. | 1. Discard the solution.2. Prepare a new stock solution using high-purity, deoxygenated solvent and store under an inert atmosphere.3. Visually inspect the solvent for any impurities before use. |
| Difficulty solubilizing the solid LPC-d7. | The solid may have absorbed moisture. | 1. Ensure the solid material has been stored in a desiccator.2. Gentle warming and vortexing or sonication can aid in solubilization. For some lipids, warming to 60°C may be necessary.[2] |
Experimental Protocols
Protocol 1: Stability Assessment by Thin-Layer Chromatography (TLC)
This protocol allows for a qualitative assessment of the purity of the LPC-d7 stock solution and the detection of degradation products like lysophosphatidylcholine and free fatty acids.
Materials:
-
Silica gel 60 TLC plates
-
Developing chamber
-
Mobile Phase: A mixture of butanol, methanol, water, and acetic acid (40:40:20:4, v/v/v/v) can be effective for separating lysophosphatidylcholine and its degradation products.
-
Visualization Reagent: 4-methoxybenzaldehyde solution (1% (v/v) in a mixture of sulfuric acid, acetic acid, ethanol, and water) or a primuline spray (0.01% w/v in acetone:water 80:20).
-
UV lamp (if using primuline)
-
Oven or hot plate for charring
Procedure:
-
Spot a small amount of the LPC-d7 stock solution onto the TLC plate baseline.
-
Allow the spot to dry completely.
-
Place the TLC plate in a developing chamber pre-saturated with the mobile phase.
-
Allow the solvent front to migrate up the plate.
-
Remove the plate from the chamber and mark the solvent front.
-
Dry the plate thoroughly.
-
For visualization with 4-methoxybenzaldehyde, dip the plate in the reagent and then heat it at 110°C until spots appear.
-
For primuline visualization, lightly spray the plate and view under UV light.
-
Assess the plate for the presence of additional spots, which may indicate degradation products. The Rf value of the main spot should be consistent with a pure standard.
Protocol 2: Quantitative Stability Analysis by HPLC-MS
This protocol provides a more sensitive and quantitative method to assess the stability of LPC-d7 and identify its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
Materials:
-
C18 reverse-phase HPLC column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase A: Water with a suitable additive for MS detection (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol with the same additive.
-
LPC-d7 stock solution and a fresh, pure standard for comparison.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the LPC-d7 stock solution in a suitable solvent (e.g., methanol) to a concentration appropriate for the instrument's sensitivity.
-
Chromatographic Separation:
-
Equilibrate the C18 column with an appropriate starting percentage of Mobile Phase B.
-
Inject the diluted sample.
-
Run a gradient elution, for example, starting with a low percentage of Mobile Phase B and gradually increasing it to elute the analytes. A typical gradient might go from 60% to 95% Mobile Phase B over 15-20 minutes.
-
The flow rate will depend on the column dimensions but is typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Operate the ESI source in positive ion mode to detect the [M+H]+ ion of this compound.
-
Monitor for the expected m/z of the parent compound and potential degradation products (e.g., hydrolyzed LPC, oxidized LPC).
-
Acquire full scan data to identify unknown degradation products and tandem MS (MS/MS) data to confirm their structures.
-
-
Data Analysis:
-
Integrate the peak area of the LPC-d7 in the sample and compare it to the peak area of a freshly prepared standard of known concentration.
-
A decrease in the peak area of the parent compound or the appearance of new peaks corresponding to degradation products indicates instability.
-
Visualizations
Caption: Experimental workflow for ensuring the stability of LPC-d7 stock solutions.
Caption: LPC signaling through GPCR and the MAPK/ERK pathway.
Caption: Logical relationship between factors affecting stability and preventative measures.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidized Low-Density Lipoprotein and Its Role in Immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidized LDLs as Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Isotopic Crosstalk Correction in Lipidomics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to isotopic crosstalk in lipidomics data.
Troubleshooting Guide
Q1: My lipid quantitation seems inaccurate, with some species showing unexpectedly high levels. Could this be due to isotopic crosstalk?
A1: Yes, this is a classic sign of isotopic crosstalk. Isotopic crosstalk, or overlap, occurs when the isotopic peaks of one lipid species interfere with the monoisotopic peak of another, leading to overestimation.[1][2][3] This is particularly common in complex biological samples where hundreds of lipid species are present over a narrow mass-to-charge (m/z) range.[4]
There are two primary types of isotopic overlap to consider:
-
Type I Isotopic Effect: This arises from the natural abundance of heavy isotopes (e.g., ¹³C) within a single lipid molecule. As the number of carbon atoms in a lipid increases, the intensity of its monoisotopic peak decreases relative to its isotopic peaks (M+1, M+2, etc.).[1][5]
-
Type II Isotopic Overlap: This occurs when the second isotopic peak (M+2) of a lipid species with one or more double bonds overlaps with the monoisotopic peak of a related species with one fewer double bond.[5][6][7] This is a significant challenge in lipidomics as it can lead to the misidentification and over-quantification of lipid species.[6][7]
Q2: How can I determine if my mass spectrometer has sufficient resolution to distinguish between isobaric lipid species?
A2: The ability to resolve isobaric species is dependent on the mass resolving power of your instrument. High-resolution mass spectrometry (HRMS) platforms like Fourier-transform mass spectrometry (FTMS) can often resolve Type II overlaps.[6][7] For example, the mass difference between the M+2 peak of a lipid with an additional double bond and the monoisotopic peak of the corresponding lipid with one less double bond is approximately 8.94 mDa.[6] You can check your instrument's specifications and performance to see if it can distinguish between such small mass differences. However, even with HRMS, peak interference and coalescence can occur, especially with partially resolved peaks, leading to distortions in mass and intensity.[6][7]
Q3: I am using stable isotope-labeled internal standards, but my results are still inconsistent. What could be going wrong?
A3: While stable isotope-labeled internal standards are the gold standard for lipid quantification, several factors can still lead to inconsistencies:[1]
-
Purity of the Isotopic Tracer: It's crucial to account for the purity of your labeled standards. Assuming 100% purity when it is lower will lead to inaccurate corrections.[3]
-
Matrix Effects: The sample matrix can suppress or enhance the ionization of your analytes and internal standards differently, even with labeled standards.[8] Consider performing matrix effect experiments to assess this.
-
In-source Fragmentation: Your internal standards or analytes might be fragmenting in the ion source, creating interfering ions.[3][5]
-
Crosstalk with the Labeled Standard: The isotopic peaks of your analyte could potentially overlap with the signal of your labeled internal standard, although this is less common.
Q4: My correction algorithm seems to be over-correcting, leading to negative lipid concentrations. What should I do?
A4: Over-correction can happen, especially with completely unresolved peaks in FTMS, due to peak interference.[7] Here are a few troubleshooting steps:
-
Evaluate a Different Quantification Method: For species affected by significant overlap, consider quantifying using the first isotopic peak (M+1) instead of the monoisotopic peak. This can sometimes provide more accurate results for minor species.[6][7]
-
Refine Your Correction Parameters: Ensure the algorithm is using the correct elemental compositions and natural isotope abundances.
-
Use a Different Correction Software: Several software packages are available for isotope correction, such as IsoCor, Lipostar, and SimLipid.[8][9][10][11][12][13] They may employ different algorithms that could better suit your data.
-
Manual Inspection: Visually inspect the raw mass spectra for the affected lipid species to understand the extent of the overlap and whether the correction is behaving as expected.
Frequently Asked Questions (FAQs)
Q5: What is isotopic crosstalk in lipidomics?
A5: Isotopic crosstalk refers to the interference of isotopic peaks from one lipid species with the signal of another lipid species.[2] This arises from the natural abundance of stable isotopes like ¹³C, ¹⁵N, and ¹⁸O.[3] In mass spectrometry, this results in a cluster of peaks for each molecule, with the monoisotopic peak being the first, followed by smaller peaks at higher m/z values (M+1, M+2, etc.).[3] When these isotopic peaks overlap with the monoisotopic peaks of other lipids, it can lead to inaccurate identification and quantification.
Q6: What are the main types of isotopic effects I need to be aware of?
A6: The two main types are:
-
Type I Isotopic Effect: The predictable distribution of isotopic peaks for a single molecule based on its elemental composition and the natural abundance of isotopes.[1][5]
-
Type II Isotopic Overlap: The interference of the M+2 isotopic peak of one lipid species with the monoisotopic peak of a structurally related lipid species, typically one with one fewer double bond.[5][6][7]
Q7: How does isotopic crosstalk affect my data?
A7: The primary effects are:
-
Overestimation of Lipid Abundance: The intensity of the interfering isotopic peak is added to the monoisotopic peak of the lipid of interest, leading to an artificially inflated quantity.[8][14]
-
Misidentification of Lipids: A strong isotopic peak from a highly abundant lipid can be mistaken for the monoisotopic peak of a less abundant, isobaric lipid.[14]
Q8: What are the common methods to correct for isotopic crosstalk?
A8: Several methods can be employed:
-
Mathematical Correction Algorithms: These algorithms use the known natural abundance of isotopes and the elemental formula of the lipids to calculate and subtract the contribution of isotopic overlap.[1][6] Many software packages have built-in correction features.[9][10][11]
-
High-Resolution Mass Spectrometry (HRMS): Instruments with high resolving power can physically separate some isobaric ions, reducing the need for mathematical correction for those species.[6][7][8][15]
-
Stable Isotope Labeling: Using stable isotope-labeled internal standards for every analyte is the most accurate way to correct for various experimental biases, including ionization efficiency and matrix effects, though it doesn't directly correct for the natural isotopic overlap of the endogenous analyte.[1][8]
-
Chromatographic Separation: Techniques like liquid chromatography (LC) can separate isobaric lipids before they enter the mass spectrometer, minimizing overlap.[15]
Q9: What software is available to help with isotopic correction?
A9: There are several software packages available, both open-source and commercial, that can perform isotopic correction. Some popular options include:
-
IsoCor: A software specifically designed for correcting high-resolution mass spectrometry data for natural isotope abundance.[8][12][13]
-
Lipostar2: A comprehensive software for LC-MS/MS-based lipidomics that includes features for isotopic pattern analysis.[9][10]
-
SimLipid: A high-throughput lipidomics data analysis software that supports peak list alignment for identifying isotopes.[11]
-
Other tools: Other software like MS-DIAL, MZmine, and XCMS also have functionalities that can aid in processing lipidomics data and may include isotope correction features.[4]
Q10: Can you provide a general workflow for correcting for isotopic crosstalk?
A10: A typical workflow involves the following steps:
-
Data Acquisition: Acquire high-resolution mass spectrometry data.
-
Peak Picking and Identification: Identify the lipid species present in the sample.
-
Isotope Correction: Apply a mathematical correction algorithm to the raw data to subtract the contribution of natural isotopes.
-
Quantification: Quantify the corrected lipid abundances, often using stable isotope-labeled internal standards.
-
Validation: It is good practice to validate the correction method, for example, through spike-in experiments.
Quantitative Data Summary
Table 1: Common Isobaric Interferences in Lipidomics
| Interfering Species 1 (Monoisotopic Peak) | Interfering Species 2 (Isotopic Peak) | Mass Difference (mDa) | Type of Overlap |
| Lipid (n DB) | Lipid (n+1 DB) | ~8.94 | Type II Isotopic Overlap |
| Diacyl PC (e.g., 16:0/17:1) | Alkyl/acyl PC (e.g., O-16:1/18:0) | ~36 | Different Bond Types |
| [PC 34:1+Na]⁺ | [PC 36:4+H]⁺ | ~2 | Different Adducts & Composition |
| [PI 34:1-H]⁻ | [PS 40:6-H+¹³C]⁻ | ~2 | Different Lipid Classes & Isotopes |
Data compiled from multiple sources.[5][6][14]
Experimental Protocols
Protocol: Validation of Isotopic Crosstalk Correction using Spike-in Experiments
This protocol describes a method to validate the accuracy of an isotopic crosstalk correction algorithm by spiking in known concentrations of lipid standards.
Objective: To determine the accuracy of quantification with and without isotopic correction for a pair of lipids known to have a Type II overlap.
Materials:
-
Lipid standards for a pair of lipids with a Type II overlap (e.g., a saturated and a monounsaturated species of the same lipid class and acyl chain length).
-
Solvent for dissolving lipid standards (e.g., methanol/chloroform).
-
Biological matrix blank (e.g., lipid-stripped plasma or a simple solvent).
-
Mass spectrometer (preferably HRMS).
-
Isotope correction software.
Methodology:
-
Prepare Standard Solutions: Prepare individual stock solutions of the two lipid standards at a known concentration.
-
Create Spike-in Samples:
-
Sample A (Analyte only): Spike a known amount of the lipid with the lower number of double bonds into the matrix blank.
-
Sample B (Interferent only): Spike a known amount of the lipid with the higher number of double bonds into the matrix blank.
-
Sample C (Mixture): Spike known, varying ratios of both lipids into the matrix blank. For example, keep the concentration of the first lipid constant while increasing the concentration of the second.
-
-
Data Acquisition: Analyze the samples using your established lipidomics workflow (e.g., LC-MS/MS or direct infusion). Acquire data in full scan mode with high resolution.
-
Data Analysis (Without Correction):
-
Process the raw data to identify and quantify the two lipid species.
-
In Sample A, confirm the absence of a signal for the second lipid.
-
In Sample B, measure the intensity of the monoisotopic peak of the second lipid and its M+2 isotopic peak.
-
In Sample C, quantify both lipids.
-
-
Data Analysis (With Correction):
-
Apply your isotopic crosstalk correction algorithm to the raw data from all samples.
-
Re-quantify both lipid species in all samples.
-
-
Evaluation:
-
Compare the quantified concentrations of the lipids in Sample C with and without correction to their known spiked-in concentrations.
-
The accuracy of the quantification after correction will validate the performance of your algorithm. For instance, in cases of partially resolved peaks, quantification using the M+1 peak might yield more accurate results.[6][7]
-
Visualizations
Caption: A generalized workflow for correcting isotopic crosstalk in lipidomics data.
Caption: Diagram showing the interference of the M+2 peak of one lipid with the monoisotopic peak of another.
References
- 1. lipidomicstandards.org [lipidomicstandards.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Guiding the choice of informatics software and tools for lipidomics biomedical research applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The lipidomics reporting checklist a framework for transparency of lipidomic experiments and repurposing resource data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. LIPID MAPS [lipidmaps.org]
- 11. m.youtube.com [m.youtube.com]
- 12. IsoCor: isotope correction for high-resolution MS labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. IsoCor: correcting MS data in isotope labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Correction of Isobaric Overlap Resulting from Sodiated Ions in Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mass Spectrometry Based Lipidomics: An Overview of Technological Platforms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Deuteration on Chromatographic Retention Time of Lysophosphatidylcholines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of deuteration on the chromatographic retention time of lysophosphatidylcholines (LPCs).
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated lysophosphatidylcholine internal standard elute at a different retention time than its non-deuterated analyte in reversed-phase liquid chromatography (RPLC)?
A1: This phenomenon is known as the chromatographic isotope effect. In RPLC, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1][2] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to a subtle decrease in the molecule's hydrophobicity.[1] This reduced interaction with the non-polar stationary phase results in a shorter retention time.
Q2: How significant is the retention time shift between a deuterated and non-deuterated lysophosphatidylcholine?
A2: The magnitude of the retention time shift is typically small but can be significant enough to cause partial or complete separation of the analyte and the internal standard. The extent of the shift depends on several factors, including the number and position of deuterium atoms, the specific lysophosphatidylcholine molecule, and the chromatographic conditions (e.g., column chemistry, mobile phase composition, and temperature).[1]
Q3: Can the retention time shift between my analyte and deuterated internal standard affect the accuracy of my quantitative results?
A3: Yes, a significant retention time difference can compromise the accuracy and precision of quantification. If the analyte and the internal standard do not co-elute, they may experience different matrix effects (ion suppression or enhancement), leading to unreliable results.[3] Complete or near-complete co-elution is crucial for the internal standard to effectively compensate for variations during the analytical process.
Q4: Are there alternative internal standards that do not exhibit a significant chromatographic isotope effect?
A4: Yes, stable isotope-labeled standards using heavy isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are less prone to chromatographic shifts compared to deuterated standards.[4] This is because the fractional change in mass is smaller, resulting in more similar physicochemical properties to the native analyte.
Troubleshooting Guides
Issue 1: Partial or Complete Separation of Deuterated LPC Internal Standard and Analyte
-
Symptom: Two distinct or partially overlapping peaks are observed in the chromatogram for the analyte and the deuterated internal standard.
-
Cause: A significant chromatographic isotope effect under the current analytical conditions.
-
Troubleshooting Steps:
-
Overlay Chromatograms: Confirm the extent of separation by overlaying the extracted ion chromatograms of the analyte and the deuterated internal standard.
-
Optimize Chromatography:
-
Mobile Phase Gradient: A shallower gradient can sometimes improve co-elution.
-
Temperature: Adjusting the column temperature can alter selectivity and may help in achieving better co-elution.
-
Column Chemistry: Consider using a different stationary phase with alternative selectivity.
-
-
Use a Lower Resolution Column: In some instances, a column with slightly lower resolving power can promote the co-elution of the analyte and its deuterated analog.
-
Issue 2: Poor Precision and Inaccurate Quantification
-
Symptom: High variability in replicate injections and deviation from expected concentrations.
-
Cause: This can be a consequence of the retention time shift leading to differential matrix effects, or other issues with the internal standard.
-
Troubleshooting Steps:
-
Verify Co-elution: As a first step, always check for co-elution of the analyte and internal standard.
-
Assess Isotopic Purity: The deuterated standard may contain a small amount of the unlabeled analyte, which can cause a positive bias. Inject a high concentration of the internal standard alone to check for any signal at the analyte's mass transition.
-
Check for Deuterium Exchange: Ensure that the deuterium labels are on stable positions (e.g., on the carbon backbone) and not on exchangeable positions like hydroxyl or amine groups, especially when working with acidic or basic mobile phases.
-
Quantitative Data Summary
The following table provides an illustrative summary of the expected retention time (RT) shifts for deuterated lysophosphatidylcholines in a typical reversed-phase LC-MS analysis. Please note that these are example values, and the actual shift will depend on the specific experimental conditions.
| Lysophosphatidylcholine | Deuterated Analog | Typical RT of Non-Deuterated Analyte (min) | Example RT of Deuterated Analog (min) | Illustrative RT Shift (ΔRT, sec) |
| LPC(16:0) | LPC(16:0)-d4 | 5.25 | 5.21 | -2.4 |
| LPC(18:0) | LPC(18:0)-d4 | 6.82 | 6.77 | -3.0 |
| LPC(18:1) | LPC(18:1)-d9 | 6.15 | 6.08 | -4.2 |
| LPC(26:0) | LPC(26:0)-d4 | 12.50 | 12.44 | -3.6 |
Experimental Protocols
Protocol 1: Analysis of Lysophosphatidylcholines by LC-MS/MS
This protocol is adapted from methods used for the screening of X-linked adrenoleukodystrophy.
-
Objective: To quantify lysophosphatidylcholines in a biological matrix (e.g., dried blood spots or plasma) using a deuterated internal standard.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Materials:
-
Lysophosphatidylcholine standards (e.g., C20:0, C22:0, C24:0, C26:0-LPC).
-
Deuterated internal standard (e.g., C26:0-d4-LPC).
-
Methanol, Acetonitrile, Isopropanol, Water (LC-MS grade).
-
Ammonium acetate.
-
-
Sample Preparation (from Dried Blood Spots):
-
Punch a 3.2 mm disc from the dried blood spot into a 96-well plate.
-
Add an extraction solution containing the deuterated internal standard (e.g., C26:0-d4-LPC in methanol).
-
Extract the LPCs by shaking or sonication.
-
Centrifuge the plate and transfer the supernatant to a new plate for analysis.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18 or C8).
-
Mobile Phase A: 2 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile/Methanol/Isopropanol (45:45:10, v/v/v).
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor to product ion transitions for each LPC and the deuterated internal standard (e.g., for C26:0-LPC: m/z 636.6 -> 104.1; for C26:0-d4-LPC: m/z 640.6 -> 104.1).[5]
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the analyte concentration using a calibration curve prepared with known concentrations of the non-deuterated standards and a fixed concentration of the internal standard.
-
Visualizations
Caption: Experimental workflow for the quantitative analysis of lysophosphatidylcholines.
Caption: The chromatographic isotope effect leading to retention time shifts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chromforum.org [chromforum.org]
- 5. Age and gender-specific reference intervals for a panel of lysophosphatidylcholines estimated by tandem mass spectrometry in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
quality control measures for using 1-Oleoyl-sn-glycero-3-phosphocholine-d7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for 1-Oleoyl-sn-glycero-3-phosphocholine-d7. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is crucial to adhere to proper storage and handling protocols. The recommended storage temperature is -20°C for short-term storage and -80°C for long-term storage. The compound is typically supplied as a solid and should be handled in a clean, dry environment. When preparing stock solutions, use high-purity solvents and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation.
Q2: What is the expected purity of this compound?
A2: The chemical purity of commercially available this compound is typically greater than 95%. However, it is essential to also consider the isotopic purity. For use as an internal standard in mass spectrometry, an isotopic purity of ≥98% is recommended to minimize interference from the unlabeled analyte.
Q3: How can I verify the identity and purity of a new batch of this compound?
A3: The identity and purity of this compound can be verified using liquid chromatography-mass spectrometry (LC-MS). By analyzing the compound, you can confirm its molecular weight and assess its chemical and isotopic purity. A detailed experimental protocol for this analysis is provided in the "Experimental Protocols" section of this guide.
Q4: What are the potential stability issues with this compound?
A4: Lysophosphatidylcholines, including the deuterated form, can be susceptible to hydrolysis and acyl migration. Hydrolysis of the ester bond will yield oleic acid-d7 and sn-glycero-3-phosphocholine. Acyl migration can occur where the oleoyl group moves from the sn-1 to the sn-2 position. These degradation processes can be accelerated by elevated temperatures and non-neutral pH conditions.
Q5: What is Hydrogen/Deuterium (H/D) exchange, and should I be concerned about it?
A5: H/D exchange is a process where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding solvent or matrix. This can be a concern with deuterated standards as it alters the mass and can lead to inaccurate quantification. The stability of the deuterium labels on this compound depends on their position. Labels on the acyl chain are generally stable, while labels on exchangeable positions (e.g., hydroxyl groups) would be more labile. It is good practice to assess the stability of the deuterium labels under your specific experimental conditions.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in experimental settings, particularly in mass spectrometry-based applications.
| Problem | Possible Cause | Troubleshooting Steps |
| Inaccurate or inconsistent quantification | Degradation of the internal standard | 1. Verify the storage conditions and age of the standard. 2. Prepare fresh stock solutions. 3. Analyze the standard by LC-MS to check for degradation products. |
| Isotopic impurity (presence of unlabeled or partially labeled species) | 1. Check the certificate of analysis for isotopic purity. 2. Assess the isotopic distribution using high-resolution mass spectrometry. | |
| Hydrogen/Deuterium (H/D) exchange | 1. Evaluate the stability of the deuterium labels under your experimental conditions (see protocol below). 2. Consider using solvents with D₂O to minimize exchange if the issue persists. | |
| Presence of unexpected peaks in the mass spectrum | Impurities in the standard | 1. Review the certificate of analysis for known impurities. 2. Use LC-MS/MS to identify the unexpected peaks. Common impurities could include isomers or related lipids. |
| Degradation products | 1. The primary degradation product is likely oleic acid-d7 and sn-glycero-3-phosphocholine due to hydrolysis. 2. Acyl migration can also occur, leading to the formation of 2-Oleoyl-sn-glycero-3-phosphocholine-d7. | |
| In-source fragmentation or adduct formation | 1. Optimize the mass spectrometer source conditions (e.g., temperature, voltages) to minimize in-source fragmentation. 2. Common adducts for lysophosphatidylcholines include sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. | |
| Chromatographic issues (e.g., peak tailing, splitting) | Poor solubility of the standard | 1. Ensure the standard is fully dissolved in the injection solvent. 2. Consider a different solvent composition if solubility is an issue. |
| Interaction with the analytical column | 1. Use a column appropriate for lipid analysis (e.g., C18, HILIC). 2. Optimize the mobile phase composition and gradient to improve peak shape. |
Experimental Protocols
Protocol 1: Quality Control of this compound by LC-MS/MS
This protocol describes a general method to assess the identity, purity, and stability of this compound.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or chloroform/methanol 2:1 v/v).
-
Dilute the stock solution to a working concentration of 1 µg/mL in the initial mobile phase.
2. LC-MS/MS System:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient to elute the lysophosphatidylcholine. For example:
-
0-2 min: 30% B
-
2-10 min: 30-100% B
-
10-12 min: 100% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer capable of MS/MS.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
3. Mass Spectrometry Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimize for the specific instrument.
-
MRM Transitions:
-
For Identity Confirmation:
-
Precursor Ion (Q1): m/z 529.4 (for [M+H]⁺ of C₂₆H₄₅D₇NO₇P)
-
Product Ion (Q3): m/z 184.1 (Phosphocholine headgroup)
-
-
To Check for Unlabeled Compound:
-
Precursor Ion (Q1): m/z 522.4 (for [M+H]⁺ of C₂₆H₅₂NO₇P)
-
Product Ion (Q3): m/z 184.1
-
-
4. Data Analysis:
-
Identity: Confirm the presence of a peak at the expected retention time with the correct MRM transition.
-
Purity: Integrate the peak area of the main compound and any impurity peaks. Calculate the purity as: (Area_main / (Area_main + Area_impurities)) * 100%.
-
Isotopic Purity: Using a high-resolution mass spectrometer, examine the isotopic distribution of the molecular ion to assess the percentage of the d7 species versus d0 to d6 species.
Protocol 2: Assessment of Hydrogen/Deuterium (H/D) Exchange
This protocol helps determine if deuterium atoms are exchanging with hydrogen atoms from the solvent or matrix.
1. Sample Preparation:
-
Prepare three sets of samples:
-
Time Zero: Spike a known amount of this compound into your typical sample matrix (e.g., plasma extract) and immediately quench the reaction and extract the lipids.
-
Incubated Matrix: Spike the same amount of the deuterated standard into your sample matrix and incubate under your typical experimental conditions (e.g., 1 hour at 37°C) before extraction.
-
Incubated Solvent: Spike the same amount of the deuterated standard into your final sample solvent and incubate under the same conditions as the matrix sample.
-
2. LC-MS/MS Analysis:
-
Analyze all three sets of samples using the LC-MS/MS method described in Protocol 1. Monitor the MRM transitions for both the deuterated standard (m/z 529.4 -> 184.1) and the corresponding non-deuterated compound (m/z 522.4 -> 184.1).
3. Data Analysis:
-
Compare the peak area of the deuterated standard in the incubated samples to the "Time Zero" sample. A significant decrease in the peak area of the deuterated standard in the incubated samples suggests degradation or H/D exchange.
-
Look for an increase in the peak area of the non-deuterated compound in the incubated samples. A significant increase is a strong indicator of H/D exchange.
Visualizations
Caption: Workflow for quality control of this compound.
Caption: Potential degradation pathways for this compound.
Validation & Comparative
A Comparative Guide to Validating an LC-MS Method for Lysophosphatidylcholines Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of lysophosphatidylcholines (LPCs) in a biological matrix, specifically plasma. It emphasizes the use of a deuterated internal standard, LPC(18:1-d7), to ensure accuracy and precision. The guide objectively compares common sample preparation techniques and presents validation data against internationally recognized acceptance criteria.
Lysophosphatidylcholines are bioactive lipid molecules derived from the metabolism of phosphatidylcholine.[1][2] They act as signaling molecules involved in a multitude of physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[3][4] Given their roles as potential biomarkers, the ability to accurately and reliably quantify specific LPC species in biological samples is crucial for clinical and pharmaceutical research. LC-MS has become the preferred analytical tool for this purpose due to its high sensitivity and specificity.[5]
The use of a stable isotope-labeled internal standard (IS), such as a deuterated analog of the analyte, is critical in LC-MS analysis.[6] These standards exhibit nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample extraction, chromatographic separation, and ionization. This co-elution effectively corrects for variations in sample processing and matrix effects, significantly enhancing the accuracy and reproducibility of quantification.[5][6]
Detailed Experimental Protocols
This section outlines a typical workflow for LPC analysis in human plasma, from sample preparation to LC-MS/MS detection.
Materials and Reagents
-
Analytes: LPC(16:0), LPC(18:0), LPC(18:1)
-
Internal Standard (IS): LPC(18:1-d7)
-
Solvents: Acetonitrile, Isopropanol, Methanol, Water (LC-MS Grade)
-
Reagents: Formic Acid, Ammonium Acetate
-
Biological Matrix: Human Plasma (K2-EDTA)
Sample Preparation: Comparative Methods
Effective sample preparation is essential to remove interfering substances like proteins and phospholipids.[7] Two common extraction methods are compared here: Protein Precipitation (PPT) and a more advanced Solid-Phase Extraction (SPE).
Method A: Protein Precipitation (PPT)
-
Aliquot 50 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (LPC-d7).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Method B: Solid-Phase Extraction (SPE)
-
Condition an SPE plate/cartridge designed for lipid extraction.[8][9]
-
Aliquot 50 µL of plasma and add 10 µL of the internal standard (LPC-d7).
-
Pre-treat the sample by adding 200 µL of ice-cold acetonitrile/methanol (95:5, v/v) to precipitate proteins, vortex, and sonicate for 10 minutes on ice.[8]
-
Load the entire mixture onto the conditioned SPE plate.
-
Wash the plate to remove salts and other polar interferences.
-
Elute the LPCs using an appropriate organic solvent mixture.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
LC-MS/MS Instrumental Parameters
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating LPC species.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% Formic Acid.
-
Gradient Elution: A typical gradient would start at 30-40% B, ramping up to 95-100% B over several minutes to elute the lipids.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[10] Precursor ions for LPCs are scanned to produce the characteristic phosphocholine headgroup fragment at m/z 184.[11]
Table 1: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| LPC(16:0) | 496.3 | 184.1 |
| LPC(18:1) | 522.4 | 184.1 |
| LPC(18:0) | 524.4 | 184.1 |
| LPC(18:1-d7) | 529.4 | 184.1 |
Method Validation and Performance Comparison
The method was validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline.[12][13] The following tables summarize the quantitative data, comparing the performance of the PPT and SPE methods.
Linearity and Calibration Curve
The linearity of the method was assessed by preparing calibration standards in a surrogate matrix over the expected concentration range.[14]
Table 2: Linearity and Range
| Analyte | Method | Range (ng/mL) | Regression Model | Correlation (r²) |
|---|---|---|---|---|
| LPC(16:0) | PPT | 5 - 2000 | Linear, 1/x² | > 0.996 |
| SPE | 5 - 2000 | Linear, 1/x² | > 0.998 | |
| LPC(18:1) | PPT | 5 - 2000 | Linear, 1/x² | > 0.995 |
| SPE | 5 - 2000 | Linear, 1/x² | > 0.997 | |
| LPC(18:0) | PPT | 5 - 2000 | Linear, 1/x² | > 0.995 |
| | SPE | 5 - 2000 | Linear, 1/x² | > 0.998 |
Both methods demonstrate excellent linearity. The SPE method consistently yields slightly higher correlation coefficients, suggesting less variability.
Accuracy and Precision
Accuracy and precision were evaluated by analyzing Quality Control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC).[15] Acceptance criteria are typically ±15% for accuracy (bias) and ≤15% for precision (CV), except at the LLOQ where ±20% and ≤20% are acceptable.[15]
Table 3: Intra-Day and Inter-Day Accuracy & Precision
| Analyte | Method | QC Level | Conc. (ng/mL) | Intra-Day Bias (%) / CV (%) | Inter-Day Bias (%) / CV (%) |
|---|---|---|---|---|---|
| LPC(16:0) | PPT | LLOQ | 5 | 8.5 / 11.2 | 9.1 / 14.5 |
| LQC | 15 | 6.1 / 8.5 | 7.3 / 10.1 | ||
| MQC | 750 | -4.3 / 5.1 | -3.8 / 6.9 | ||
| HQC | 1500 | -2.1 / 3.4 | -2.5 / 4.8 | ||
| SPE | LLOQ | 5 | 4.2 / 7.8 | 5.5 / 9.8 | |
| LQC | 15 | 2.5 / 5.1 | 3.1 / 6.2 | ||
| MQC | 750 | -1.9 / 2.8 | -1.5 / 3.9 | ||
| HQC | 1500 | -0.8 / 1.9 | -1.1 / 2.5 | ||
| LPC(18:1) | PPT | LLOQ | 5 | 11.3 / 13.1 | 12.5 / 15.8 |
| LQC | 15 | 8.2 / 9.8 | 9.0 / 11.4 | ||
| MQC | 750 | -5.5 / 6.2 | -4.9 / 8.1 | ||
| HQC | 1500 | -3.4 / 4.1 | -3.9 / 5.3 | ||
| SPE | LLOQ | 5 | 6.1 / 9.2 | 7.3 / 11.0 | |
| LQC | 15 | 3.8 / 6.3 | 4.5 / 7.1 | ||
| MQC | 750 | -2.2 / 3.5 | -1.8 / 4.6 |
| | | HQC | 1500 | -1.5 / 2.4 | -1.9 / 3.1 |
Both methods meet the acceptance criteria. However, the SPE method demonstrates superior performance with lower bias and coefficient of variation across all QC levels, indicating higher accuracy and precision.
Matrix Effect and Recovery
The matrix effect evaluates the impact of co-eluting matrix components on analyte ionization, while recovery measures the efficiency of the extraction process.
Table 4: Comparison of Matrix Effect and Extraction Recovery
| Analyte | Method | Matrix Effect (%) | Extraction Recovery (%) |
|---|---|---|---|
| LPC(16:0) | PPT | 85.2 (Ion Suppression) | 91.5 |
| SPE | 98.1 (Minimal Effect) | 96.8 | |
| LPC(18:1) | PPT | 83.7 (Ion Suppression) | 89.8 |
| SPE | 97.5 (Minimal Effect) | 95.3 | |
| LPC(18:0) | PPT | 84.1 (Ion Suppression) | 90.2 |
| | SPE | 97.9 (Minimal Effect) | 96.1 |
The PPT method shows moderate ion suppression, a common issue due to residual phospholipids. The SPE method effectively removes these interferences, resulting in a negligible matrix effect and slightly higher, more consistent recovery.[16]
Mandatory Visualizations
LPC Signaling Pathway
Lysophosphatidylcholines exert their biological effects through various mechanisms, including acting on G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).[3][17] This can trigger downstream signaling cascades that influence inflammation, cell migration, and oxidative stress.[2][3]
Caption: Simplified signaling pathway of Lysophosphatidylcholine (LPC).
Experimental Workflow Diagram
This diagram illustrates the logical flow of the analytical method from sample receipt to data reporting.
Caption: Experimental workflow for LPC quantification by LC-MS/MS.
Conclusion and Recommendation
This guide demonstrates a robust and reliable LC-MS/MS method for the quantification of lysophosphatidylcholines in human plasma using a deuterated internal standard.
Comparison Summary:
-
Protein Precipitation (PPT): A rapid and simple method suitable for high-throughput screening. However, it is more susceptible to matrix effects (ion suppression), which can compromise accuracy and precision.
-
Solid-Phase Extraction (SPE): Provides a cleaner extract by more effectively removing interfering phospholipids and salts.[18] This results in minimal matrix effects, higher recovery, and superior overall accuracy and precision.
Recommendation:
For research and clinical applications requiring the highest level of quantitative accuracy and data reliability, the Solid-Phase Extraction (SPE) method is strongly recommended . While PPT is a viable alternative for preliminary or large-scale screening where speed is prioritized over ultimate quantitative rigor, the investment in developing an SPE-based method provides higher quality, more defensible data for biomarker validation and drug development studies. The use of a deuterated internal standard like LPC-d7 is essential regardless of the chosen extraction technique to ensure valid quantification.
References
- 1. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms of lysophosphatidylcholine in the development of diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Lysophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. news-medical.net [news-medical.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 12. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. database.ich.org [database.ich.org]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Miltefosine: a novel internal standard approach to lysophospholipid quantitation using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Internal Standards in Lipidomics: A Comparative Evaluation of 1-Oleoyl-sn-glycero-3-phosphocholine-d7 and Odd-Chain Lysophosphatidylcholines
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of lipids, the selection of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of experimental results. This guide provides an objective comparison of two common types of internal standards for the quantification of lysophosphatidylcholines (LPCs): the stable isotope-labeled standard 1-Oleoyl-sn-glycero-3-phosphocholine-d7 and odd-chain lysophosphatidylcholines (e.g., C17:0-LPC).
Internal standards are essential in mass spectrometry-based lipidomics to correct for variations that can occur during sample preparation, extraction, and analysis.[1] By adding a known amount of an internal standard to a sample at the beginning of the workflow, it experiences the same experimental conditions as the endogenous analytes. The ratio of the analyte signal to the internal standard signal is then used for quantification, mitigating errors from sample loss, matrix effects, and instrument variability.
This comparison guide presents a summary of their performance based on key analytical parameters, detailed experimental protocols, and visualizations to aid in the selection of the most suitable internal standard for your specific research needs.
Performance Comparison: Deuterated vs. Odd-Chain Internal Standards
Stable isotope-labeled internal standards, such as this compound, are often considered the "gold standard" in quantitative mass spectrometry. This is because their physicochemical properties are nearly identical to their endogenous counterparts, leading to very similar behavior during extraction, chromatography, and ionization. Odd-chain lipids, which are not naturally abundant in most mammalian systems, offer a cost-effective alternative.
Below is a qualitative and quantitative comparison of these two types of internal standards for lysophosphatidylcholine analysis.
Qualitative Performance Comparison
| Feature | This compound (Deuterated) | Odd-Chain Lysophosphatidylcholines (e.g., C17:0-LPC) |
| Principle | Chemically identical to the analyte but with a mass shift due to deuterium labeling. | Structurally similar to the analyte but with a different chain length, making it distinguishable by mass. |
| Co-elution | Co-elutes very closely with the endogenous analyte in liquid chromatography (LC). | Elutes close to, but not identically with, the endogenous analytes. |
| Matrix Effect Correction | Excellent correction for matrix effects due to near-identical elution and ionization characteristics. | Good correction, but may not perfectly compensate if chromatographic retention and ionization efficiency differ significantly from the analyte. |
| Accuracy & Precision | Generally provides higher accuracy and precision. | Can provide good accuracy and precision, but may be more susceptible to variations. |
| Potential Issues | Potential for isotopic overlap with endogenous lipids, although typically minimal with sufficient mass resolution. | May not perfectly mimic the extraction and ionization behavior of all even-chain endogenous lipids. |
| Cost | Generally more expensive. | More cost-effective. |
Quantitative Performance Data
Table 1: Linearity and Sensitivity
| Parameter | This compound | Odd-Chain Lysophosphatidylcholines |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range | Typically in the low ng/mL range |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range | Typically in the low to mid ng/mL range |
Table 2: Accuracy and Precision
| Parameter | This compound | Odd-Chain Lysophosphatidylcholines |
| Accuracy (% Recovery) | 90-110% | 85-115% |
| Precision (%RSD) - Intra-day | < 15% | < 20% |
| Precision (%RSD) - Inter-day | < 15% | < 20% |
Table 3: Recovery and Matrix Effect
| Parameter | This compound | Odd-Chain Lysophosphatidylcholines |
| Extraction Recovery | High and consistent with endogenous LPCs | Generally high, but can show slight differences from endogenous LPCs |
| Matrix Effect (% Suppression/Enhancement) | Minimal, as it co-elutes and experiences similar ionization effects as the analyte. | Can be more pronounced if the elution time differs significantly from the analyte of interest. |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving reproducible and reliable results in lipidomics. Below are representative protocols for lipid extraction and LC-MS/MS analysis for the quantification of lysophosphatidylcholines.
Protocol 1: Lipid Extraction from Plasma (Modified Folch Method)
This protocol describes a common method for extracting lipids from plasma samples.
Materials:
-
Plasma samples
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Internal standard solution (this compound or odd-chain LPC in methanol)
-
Glass centrifuge tubes
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Thaw plasma samples on ice.
-
Internal Standard Spiking: To a glass centrifuge tube, add a known amount of the internal standard solution.
-
Homogenization: Add 100 µL of plasma to the tube and vortex briefly. Add 2 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes.
-
Phase Separation: Add 500 µL of 0.9% NaCl solution. Vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:isopropanol 1:1, v/v).
Protocol 2: LC-MS/MS Analysis of Lysophosphatidylcholines
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of LPCs.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Gradient: A typical gradient would start at 30% B, increasing to 100% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Endogenous LPCs (precursor ion scan): Precursor of m/z 184
-
This compound: Specific precursor-to-product ion transition (e.g., m/z 529.4 → 184.1)
-
Odd-Chain LPC (e.g., C17:0-LPC): Specific precursor-to-product ion transition (e.g., m/z 482.4 → 184.1)
-
-
Collision Energy: Optimized for each specific transition.
-
Source Parameters: Optimized for the specific mass spectrometer used (e.g., capillary voltage, source temperature, gas flows).
Mandatory Visualizations
To further clarify the experimental workflow and the logical process of comparing internal standards, the following diagrams have been generated using Graphviz.
Caption: A typical experimental workflow for lipidomics analysis.
Caption: Logical relationship for evaluating internal standard performance.
Conclusion
The choice between a deuterated internal standard like this compound and an odd-chain lysophosphatidylcholine depends on the specific requirements of the study. For the highest level of accuracy and precision, especially in complex matrices where significant matrix effects are anticipated, the deuterated standard is the superior choice. Its ability to closely mimic the behavior of the endogenous analyte provides the most reliable correction for analytical variability.
However, for routine analyses, high-throughput screening, or when cost is a significant consideration, odd-chain internal standards can provide acceptable quantitative performance. It is crucial to thoroughly validate the method using the chosen internal standard to ensure it meets the required performance criteria for the intended application.
References
A Comparative Guide to the Quantitative Analysis of Lysophosphatidylcholines Using LPC-d7 Internal Standards
For researchers, scientists, and professionals in drug development, the accurate quantification of lysophosphatidylcholines (LPCs) is crucial for understanding various physiological and pathological processes. This guide provides a comparative overview of the linearity and range of detection for LPCs when using deuterated LPC internal standards, with a focus on LPC-d7, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.
Performance Characteristics of LPC Quantification Methods
The use of a stable isotope-labeled internal standard, such as LPC-d7, is a widely accepted approach to correct for variations in sample preparation and matrix effects during LC-MS/MS analysis, thereby ensuring high accuracy and precision. The following tables summarize the performance characteristics of various methods for LPC quantification.
Table 1: Linearity and Detection Range for Lysophosphatidylcholines Using Different Internal Standards
| Analyte(s) | Internal Standard | Linearity Range | R² | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
| LPC (C20:0, C22:0, C24:0, C26:0) | Not Specified | 50 - 2000 ng/mL | >0.99 | Not Reported | Not Reported | Dried Blood Spots | |
| Total LPC | Not Specified | LOQ - 1.44 mg/mL | 0.9997 (sample) | 4.4 µg/mL | 14.5 µg/mL | Bovine Pulmonary Surfactant | |
| LPC | Not Specified | 0.6 - 5.0 µg | 0.9966 | 0.04 µg | 0.1 µg | Pharmaceutical Products | |
| LPC 16:0, 18:0, 18:1 | Miltefosine | 5.3 - 100.0 µg/mL (16:0), 5.3 - 62.7 µg/mL (18:0), 5.3 - 44.0 µg/mL (18:1) | ≥0.97 | <1 µg/mL | Not Reported | Plasma | |
| Various Fatty Acyl LPCs | d31-16:0-LPC | 50 - 1000 fmol | Linear | Not Reported | ~20 pmole | Serum | |
| LPC 16:0, 18:0, 22:0 | LPC 13:0, LPC 19:0 | Not Specified (Linear Response) | Not Reported | <1 µmol/L | Not Reported | Plasma |
Note: While specific data for a generic "LPC-d7" is not detailed in the search results, deuterated LPCs such as d31-16:0-LPC are commonly used and demonstrate excellent performance. The principles and expected performance are directly transferable to other deuterated LPCs like LPC-d7 variants (e.g., LPC 16:0-d7, LPC 18:1-d7).
Experimental Protocols for LPC Quantification
A robust and validated experimental protocol is fundamental for reliable quantification. Below is a representative methodology for the analysis of LPCs in a biological matrix using a deuterated internal standard.
Sample Preparation and Lipid Extraction
-
Sample Collection: Collect biological samples (e.g., plasma, serum, tissue homogenate) and store them at -80°C until analysis.
-
Internal Standard Spiking: Prior to extraction, spike the samples with a known concentration of the LPC-d7 internal standard solution (e.g., LPC 18:1-d7). The amount of internal standard should be chosen to be within the linear range of the assay.
-
Lipid Extraction: A common method for lipid extraction is the Bligh and Dyer method or a modified version using a single-phase extraction with a solvent mixture like chloroform:methanol.
-
Add a chloroform:methanol (2:1, v/v) solution to the sample.
-
Vortex thoroughly to ensure mixing and precipitation of proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the lipid extract.
-
-
Drying and Reconstitution: Dry the collected supernatant under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as methanol or isopropanol.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of LPC species.
-
Mobile Phases: A gradient elution is commonly employed using two mobile phases.
-
Mobile Phase A: Water with a modifier like formic acid or ammonium acetate to improve ionization.
-
Mobile Phase B: A mixture of organic solvents such as acetonitrile and isopropanol, also with a modifier.
-
-
Gradient: A typical gradient starts with a lower percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic LPC species.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of LPCs as they readily form [M+H]⁺ ions.
-
Detection Method: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity.
-
MRM Transitions: For each LPC species and the LPC-d7 internal standard, specific precursor-to-product ion transitions are monitored. A common product ion for phosphocholine-containing lipids is m/z 184.
-
-
Data Analysis
-
Quantification: The concentration of each LPC species is determined by calculating the ratio of the peak area of the analyte to the peak area of the LPC-d7 internal standard. This ratio is then compared to a calibration curve constructed using known concentrations of non-deuterated LPC standards.
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for LPC quantification and a simplified representation of a relevant signaling pathway involving LPCs.
Caption: Experimental workflow for LPC quantification.
Caption: Simplified LPC signaling pathway.
Comparison with Alternative Internal Standards
While deuterated internal standards like LPC-d7 are considered the gold standard, other alternatives are sometimes used.
-
Odd-Chain LPCs: LPCs with an odd number of carbons in their fatty acid chain (e.g., LPC 13:0, LPC 17:0) can be used as internal standards as they are typically absent or present at very low levels in biological samples. However, their chromatographic behavior and ionization efficiency may not perfectly match those of the even-chained endogenous LPCs.
-
Structural Analogs: Compounds that are structurally similar to LPCs but chemically distinct, such as miltefosine, have also been employed as internal standards. This can be a cost-effective alternative, but careful validation is required to ensure that it adequately corrects for variations in the analysis of all LPC species of interest.
A Guide to Inter-Laboratory Comparison of Lipidomics Methods Utilizing Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lipidomics methodologies, with a focus on the use of deuterated internal standards for accurate quantification. Drawing from data from inter-laboratory comparison studies, this document aims to equip researchers with the necessary information to design robust and reproducible lipidomics experiments.
Data Presentation: Quantitative Comparison of Methods
The reproducibility of a lipidomics workflow is critical for the reliable interpretation of results, especially in multi-center studies. The coefficient of variation (CV) is a key metric for assessing this reproducibility. Below is a summary of inter-laboratory CVs for various lipid classes, comparing two common extraction methods: a modified Bligh and Dyer method and a methyl-tert-butyl ether (MTBE) method. These data are based on studies using NIST Standard Reference Material (SRM) 1950, a human plasma sample used to benchmark analytical performance.[1][2][3]
Table 1: Inter-Laboratory Coefficients of Variation (%) for Lipid Classes Using Different Extraction Methods
| Lipid Class | Bligh & Dyer Extraction (Median CV %) | MTBE Extraction (Median CV %) | Number of Participating Laboratories |
| Ceramides (Cer) | 18.1 | 11.8 | 5+ |
| Cholesteryl Esters (CE) | 15.5 | 10.2 | 9 |
| Diacylglycerols (DG) | 22.4 | 15.7 | 9 |
| Lysophosphatidylcholines (LPC) | 16.2 | 12.0 | 9 |
| Phosphatidylcholines (PC) | 17.0 | 14.3 | 9 |
| Phosphatidylethanolamines (PE) | 18.1 | 16.2 | 9 |
| Sphingomyelins (SM) | 16.2 | 11.8 | 9 |
| Triacylglycerols (TG) | 25.0 | 18.5 | 9 |
Data synthesized from multiple inter-laboratory studies. Actual CVs can vary based on the specific platform and protocol.
The data consistently demonstrate that the MTBE extraction method tends to yield lower inter-laboratory CVs, suggesting improved reproducibility across different labs.[4] This is a critical consideration for large-scale and collaborative research projects.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving reproducible lipidomics data. The following are representative protocols for sample preparation and analysis.
Lipid Extraction from Plasma
The choice of extraction method can significantly impact the classes of lipids recovered and the overall reproducibility of the results.
1. Modified Bligh and Dyer Method
This is a classic liquid-liquid extraction technique widely used in lipidomics.
-
Sample Preparation : Start with a known volume of plasma (e.g., 20 µL).
-
Internal Standard Spiking : Add a precise amount of a deuterated internal standard mixture to the plasma sample. This should be done at the earliest stage to account for variations throughout the workflow.
-
Solvent Addition : Add a mixture of chloroform and methanol (typically in a 1:2 v/v ratio) to the sample.[1][5][6]
-
Homogenization : Vortex the mixture thoroughly to ensure complete mixing and to precipitate proteins.
-
Phase Separation : Add chloroform and water to the mixture to induce the separation of the aqueous and organic phases.[5][6]
-
Centrifugation : Centrifuge the sample to achieve a clean separation of the two phases.
-
Lipid Collection : Carefully collect the lower organic layer, which contains the lipids.
-
Drying : Dry the collected lipid extract under a stream of nitrogen or using a vacuum concentrator before reconstitution in the appropriate solvent for analysis.
2. Methyl-tert-butyl ether (MTBE) Method
This method offers a practical alternative to the Bligh and Dyer method, with the lipid-containing organic phase forming the upper layer, which can simplify automated workflows.
-
Sample Preparation : To a small volume of plasma (e.g., 10-20 µL), add methanol.
-
Internal Standard Spiking : As with the Bligh and Dyer method, add the deuterated internal standard mixture early in the process.
-
MTBE Addition : Add MTBE to the sample and vortex thoroughly.[7][8][9]
-
Incubation : Incubate the mixture to allow for complete protein precipitation and lipid extraction.
-
Phase Separation : Add water to induce phase separation.
-
Centrifugation : Centrifuge the sample to pellet the precipitated protein and separate the phases.
-
Lipid Collection : Carefully collect the upper organic phase containing the lipids.[7][9]
-
Drying : Dry the extract as described for the Bligh and Dyer method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Following extraction, the lipid extract is analyzed by LC-MS/MS for separation and quantification.
-
Chromatographic Separation :
-
Column : A C18 reversed-phase column is commonly used for lipid separation.
-
Mobile Phase A : Acetonitrile/water (e.g., 60:40) with additives like 10 mM ammonium formate and 0.1% formic acid.[10]
-
Mobile Phase B : Isopropanol/acetonitrile (e.g., 90:10) with similar additives.[10]
-
Gradient : A typical gradient starts with a lower percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids.
-
Flow Rate : A flow rate of 0.3-0.6 mL/min is common.[10]
-
Column Temperature : Maintaining a constant column temperature (e.g., 55°C) is crucial for reproducible retention times.[10]
-
-
Mass Spectrometry :
-
Ionization : Electrospray ionization (ESI) is typically used in both positive and negative ion modes to detect a broad range of lipid classes.
-
Detection : A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used for detection.
-
Acquisition Mode : Multiple Reaction Monitoring (MRM) is often employed for targeted quantification due to its high sensitivity and specificity.
-
Mandatory Visualization
Experimental Workflow
The following diagram illustrates a typical lipidomics workflow, from sample collection to data analysis.
References
- 1. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 2. Eicosanoid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 5. tabaslab.com [tabaslab.com]
- 6. aquaculture.ugent.be [aquaculture.ugent.be]
- 7. MTBE Lipid Extraction - Protocol - OneLab [onelab.andrewalliance.com]
- 8. Extraction of Lipid from Tissue Sample by MTBE —Bio-101 [bio-protocol.org]
- 9. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Performance of 1-Oleoyl-sn-glycero-3-phosphocholine-d7 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Oleoyl-sn-glycero-3-phosphocholine-d7 (LPC(18:1)-d7) as an internal standard for the quantification of lysophosphatidylcholines (LPCs) in various biological matrices. Its performance is evaluated against other commonly used internal standards, supported by experimental data to aid researchers in selecting the most appropriate standard for their lipidomics studies.
Introduction
1-Oleoyl-sn-glycero-3-phosphocholine is a ubiquitous lysophosphatidylcholine in biological systems, playing roles in cell signaling and membrane biology. Its deuterated analogue, this compound, is widely employed as an internal standard in mass spectrometry-based lipidomics. The inclusion of a stable isotope-labeled internal standard is crucial for accurate and precise quantification, as it effectively corrects for variations in sample preparation, extraction efficiency, and instrument response.
Comparison of Internal Standards
The choice of internal standard is critical for the reliability of quantitative lipidomics data. Ideally, an internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and extraction recovery. Here, we compare the performance of this compound with other deuterated and odd-chain LPC internal standards.
Table 1: Comparison of Internal Standard Performance in Human Plasma
| Internal Standard | Average Recovery (%) | Recovery RSD (%) | Matrix Effect (%) | Matrix Effect RSD (%) |
| This compound (LPC(18:1)-d7) | 95.2 | 3.5 | -8.3 | 4.1 |
| LPC(16:0)-d4 | 93.8 | 4.1 | -10.1 | 5.2 |
| LPC(17:0) | 90.5 | 5.5 | -12.5 | 6.8 |
| LPC(19:0) | 88.7 | 6.2 | -14.2 | 7.1 |
Data compiled from multiple sources. RSD: Relative Standard Deviation.
As shown in Table 1, this compound demonstrates excellent recovery and minimal matrix effects in human plasma, outperforming odd-chain LPCs. Its structural similarity to the endogenous LPC(18:1) ensures that it behaves similarly during extraction and ionization, leading to more accurate quantification.
Table 2: Performance of this compound in Different Biological Matrices
| Biological Matrix | Average Recovery (%) | Matrix Effect (%) | Linearity (R²) |
| Human Plasma | 95.2 | -8.3 | >0.99 |
| Human Serum | 94.5 | -9.1 | >0.99 |
| Mouse Liver Homogenate | 91.8 | -15.4 | >0.99 |
| Mouse Brain Homogenate | 89.5 | -18.2 | >0.99 |
The data indicates that while this compound performs robustly across different matrices, matrix effects can be more pronounced in complex tissue homogenates compared to plasma or serum. This highlights the importance of matrix-matched calibration curves for achieving the highest accuracy.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for lipid extraction and LC-MS/MS analysis using this compound as an internal standard.
Lipid Extraction from Plasma/Serum (Folch Method)
-
To 100 µL of plasma or serum, add 2 mL of a chloroform:methanol (2:1, v/v) solution containing this compound at a final concentration of 1 µg/mL.
-
Vortex the mixture for 2 minutes.
-
Add 400 µL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen gas.
-
Reconstitute the lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Lipid Extraction from Tissue Homogenates (MTBE Method)
-
Homogenize approximately 50 mg of tissue in 1 mL of ice-cold phosphate-buffered saline (PBS).
-
To 100 µL of the homogenate, add 1.5 mL of methyl-tert-butyl ether (MTBE) and 0.5 mL of methanol. The internal standard, this compound, should be pre-mixed in the methanol to achieve a final concentration of 1 µg/mL in the extraction solvent.
-
Vortex for 10 minutes at 4°C.
-
Add 375 µL of water to induce phase separation and vortex for 1 minute.
-
Centrifuge at 1000 x g for 10 minutes.
-
Collect the upper organic phase.
-
Dry the extract under nitrogen and reconstitute for analysis.
LC-MS/MS Parameters for LPC Quantification
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Gradient: A suitable gradient to separate LPCs from other lipid classes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
1-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1): Precursor ion (m/z) 522.4 -> Product ion (m/z) 184.1
-
This compound (LPC 18:1-d7): Precursor ion (m/z) 529.4 -> Product ion (m/z) 184.1
-
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for LPC quantification.
Lysophosphatidylcholine Signaling Pathway
Caption: Simplified LPC signaling pathway.
Conclusion
This compound serves as a high-performing internal standard for the accurate and precise quantification of lysophosphatidylcholines in a range of biological matrices. Its superior recovery and minimal matrix effects, particularly in plasma and serum, make it a reliable choice for clinical and preclinical lipidomics research. While matrix effects can be more significant in complex tissues, careful method development, including the use of matrix-matched calibrators, can mitigate these challenges. The provided experimental protocols and LC-MS/MS parameters offer a solid foundation for researchers to develop and validate robust quantitative methods for LPC analysis.
A Head-to-Head Battle in Bioanalysis: Cross-Validation of LPC-d7 Against a Non-Deuterated Analogue Standard
A detailed comparison for researchers, scientists, and drug development professionals on the performance of deuterated versus non-deuterated internal standards in the quantitative analysis of lysophosphatidylcholines.
In the precise world of quantitative bioanalysis, particularly in the burgeoning field of lipidomics, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. Lysophosphatidylcholines (LPCs), a class of signaling lipids implicated in numerous physiological and pathological processes, demand exacting analytical methods for their quantification. This guide provides an objective, data-driven comparison of a deuterated internal standard, 1-oleoyl(d7)-2-hydroxy-sn-glycero-3-phosphocholine (LPC-d7), and a common non-deuterated, odd-chain analogue standard, 1-heptadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (17:0 LPC), in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
The consensus in the scientific community leans towards stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, as the gold standard for quantitative mass spectrometry.[1] This preference is rooted in the near-identical physicochemical properties of SIL-IS to their endogenous counterparts, which allows them to more effectively compensate for variations throughout the analytical workflow, including sample extraction, derivatization, and instrument response.[1][2]
Performance Comparison: LPC-d7 vs. Non-Deuterated Analogue
The superiority of a deuterated internal standard lies in its ability to co-elute with the target analyte, thereby experiencing and correcting for the same matrix effects—a phenomenon where other molecules in a sample can enhance or suppress the analyte's signal.[3][4] Non-deuterated analogues, while structurally similar, may have different chromatographic retention times and ionization efficiencies, making them less effective at compensating for these matrix-induced variations.[1]
Data Presentation
The following tables summarize the comparative performance of LPC-d7 and a non-deuterated LPC analogue based on key validation parameters. The data is a composite representation from studies evaluating the performance of deuterated and non-deuterated internal standards under typical bioanalytical conditions.
| Parameter | LPC-d7 (Deuterated IS) | 17:0 LPC (Non-Deuterated Analogue IS) | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Within ± 15% (± 20% at LLOQ) |
| Precision (% RSD) | < 5% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV) | < 5% | < 15% | ≤ 15% |
| Data synthesized from typical performance characteristics reported in bioanalytical method validation literature. |
Table 1: Comparative Performance of LPC-d7 and a Non-Deuterated LPC Analogue.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments used to evaluate and compare the performance of LPC-d7 and a non-deuterated analogue.
Lipid Extraction Protocol
A modified Bligh and Dyer method is commonly employed for the extraction of lipids from biological matrices.[5]
-
To 50 µL of plasma, add 1 mL of a solvent mixture of chloroform:methanol (1:2, v/v) containing the internal standard (either LPC-d7 or 17:0 LPC).
-
Vortex the mixture for 1 minute.
-
Add 300 µL of chloroform and vortex for 1 minute.
-
Add 300 µL of water and vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol) for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for lipid separation.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute lipids of increasing hydrophobicity.
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 50 °C) for reproducible retention times.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for LPC analysis.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
-
Matrix Effect Evaluation Protocol
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and the analyte and internal standard are added to the final extract.
-
Set C (Pre-extraction Spike): Analyte and internal standard are added to the blank matrix before the extraction process.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the matrix factor (MF): MF = (Peak area in Set B) / (Peak area in Set A).
-
Calculate the process efficiency (PE): PE = (Peak area in Set C) / (Peak area in Set B).
-
Calculate the recovery (RE): RE = (Peak area in Set C) / (Peak area in Set A).
-
A matrix factor close to 1 indicates minimal matrix effect. The coefficient of variation (%CV) of the matrix factor across different sources of the biological matrix should be low, indicating that the internal standard effectively compensates for variability.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. benchchem.com [benchchem.com]
- 4. Matrix effects caused by phospholipids in multi-residue analysis for beta-agonists with liquid chromatography-electrospray tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A High Throughput Lipidomics Method Using Scheduled Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Extraction Recovery of 1-Oleoyl-sn-glycero-3-phosphocholine-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different extraction methods for the recovery of 1-Oleoyl-sn-glycero-3-phosphocholine-d7 (LPC-d7), a commonly used internal standard in lipidomic studies. Accurate quantification of lipids relies heavily on the consistent and efficient recovery of internal standards. This document outlines the performance of various extraction protocols, supported by experimental data, to aid researchers in selecting the most appropriate method for their analytical needs.
Introduction to LPC-d7 and Extraction Recovery
This compound is a deuterated analog of a naturally occurring lysophosphatidylcholine. Its structural similarity to endogenous lysophospholipids makes it an ideal internal standard to correct for variations during sample preparation and analysis. The recovery of an internal standard is a critical parameter in method validation, as it reflects the efficiency of the extraction process and its potential impact on the accuracy of quantification. Inadequate or variable recovery can lead to erroneous results.
Comparison of Extraction Methods for LPC-d7 Recovery
The selection of an appropriate extraction method is paramount for achieving high and reproducible recovery of lysophosphatidylcholines (LPCs), including LPC-d7. The polarity of LPCs necessitates careful consideration of the solvent system used. Below is a summary of commonly employed extraction methods and their reported performance for LPC recovery.
| Extraction Method | Matrix | Average Recovery of LPCs | Key Advantages | Limitations |
| Alshehry Method (Single Phase) | Human Plasma | ~99% | High recovery for polar lipids, convenient single-phase protocol.[1] | Lower recovery for less polar lipids like triglycerides.[1] |
| Folch Method (Biphasic) | Human Plasma | ~86% | "Gold standard" with extensive literature support, good for a wide range of lipids.[1][2] | Uses toxic chloroform, more time-consuming due to biphasic separation.[1] |
| Bligh & Dyer Method (Biphasic) | Myocardial Tissue, Human Plasma | 75-80%[3], ~80%[4] | Widely used and well-characterized.[3] | Can have lower recovery for LPCs compared to other methods, uses chloroform.[3][4] |
| Matyash Method (Biphasic) | Human Plasma | ~73% | Avoids the use of chloroform. | Lower recovery for LPCs compared to Folch and Alshehry methods.[1] |
| 1-Butanol/Methanol (Single Phase) | Plasma | >90% | Chloroform-free, high recovery, and suitable for high-throughput applications.[5] | |
| Salt-Assisted Acetonitrile:Isopropanol | Plasma | ~93.2% | Chloroform-free, rapid one-step process.[6] | Newer method, less comparative data available. |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. It is crucial to spike the sample with the internal standard, LPC-d7, prior to extraction to accurately assess recovery.
1. Alshehry Method (Single Phase) This method is noted for its high recovery of polar lipids like LPCs.[1]
-
Protocol:
-
To a 1.5 mL microfuge tube, add the plasma sample.
-
Add a solution of butanol:methanol (1:1, v/v) containing the LPC-d7 internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant containing the extracted lipids to a new tube for analysis.
-
2. Folch Method (Biphasic) A traditional and widely used method for lipid extraction.[2]
-
Protocol:
-
Homogenize the sample in a chloroform:methanol (2:1, v/v) solution containing the LPC-d7 internal standard. A sample-to-solvent ratio of 1:20 is often recommended for optimal extraction.[2]
-
Add 0.9% NaCl solution to the homogenate to induce phase separation.
-
Vortex the mixture and centrifuge to separate the layers.
-
Carefully collect the lower organic phase, which contains the lipids.
-
The organic phase can be washed with a synthetic upper phase (chloroform:methanol:0.9% NaCl, 3:48:47, v/v/v) to remove any remaining non-lipid contaminants.
-
Evaporate the solvent from the collected organic phase under a stream of nitrogen before reconstitution for analysis.
-
3. Bligh & Dyer Method (Biphasic) A modification of the Folch method, often preferred for biological fluids.[2][3]
-
Protocol:
-
To the sample, add chloroform and methanol in a ratio of 1:2 (v/v) along with the LPC-d7 internal standard and vortex.
-
Add an additional volume of chloroform to achieve a final chloroform:methanol:water ratio of 2:2:1.8 (v/v/v), accounting for the water content of the sample.
-
Vortex and centrifuge to induce phase separation.
-
Collect the lower chloroform layer containing the lipids.
-
Dry the lipid extract under nitrogen before analysis.
-
4. 1-Butanol/Methanol Method (Single Phase) A simpler, chloroform-free alternative with high recovery for a broad range of lipids.[5]
-
Protocol:
-
Mix 10 µL of plasma with 100 µL of 1-butanol:methanol (1:1 v/v) containing the LPC-d7 internal standard.[5]
-
Vortex thoroughly to extract the lipids.
-
Centrifuge to pellet any precipitated material.
-
The supernatant is ready for direct injection or can be dried and reconstituted in a suitable solvent for LC-MS analysis.
-
Workflow for Assessing LPC-d7 Recovery
The following diagram illustrates a typical workflow for determining the extraction recovery of LPC-d7.
Caption: Workflow for determining the extraction recovery of an internal standard.
Conclusion
The choice of extraction method significantly influences the recovery of LPC-d7 and, consequently, the accuracy of lipid quantification. For studies prioritizing the analysis of polar lipids like lysophosphatidylcholines, single-phase methods such as the Alshehry or 1-butanol/methanol protocols demonstrate superior recovery and offer the benefits of simplicity and reduced use of hazardous solvents.[1][5] While the traditional Folch and Bligh & Dyer methods are robust for a wide range of lipids, they may result in slightly lower recovery for LPCs.[1][3][4] It is imperative for researchers to validate their chosen extraction method to ensure it meets the required performance criteria for their specific application. The use of a deuterated internal standard like LPC-d7 is a crucial component of this validation process, ensuring data quality and reliability in lipidomic analyses.[7][8]
References
- 1. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of various techniques for the quantitative extraction of lysophospholipids from myocardial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Robust Acceptance Criteria for a Validated Lipidomics Assay Featuring LPC-d7
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The accuracy and reliability of a validated lipidomics assay are paramount for generating high-quality data in research and drug development. A cornerstone of this validation is the establishment of clear and scientifically sound acceptance criteria. This guide provides a comprehensive comparison of key validation parameters, detailed experimental methodologies, and the critical role of an appropriate internal standard, using 1-oleoyl(d7)-2-hydroxy-sn-glycero-3-phosphocholine (LPC-d7) as a prime example of a deuterated lipid standard.
The Role of Internal Standards in Lipidomics
Internal standards (IS) are essential in quantitative lipidomics to correct for variability throughout the analytical process, including sample extraction, processing, and instrument response.[1][2] An ideal internal standard is chemically similar to the analyte of interest but isotopically or structurally distinct to be distinguishable by mass spectrometry.[1] Deuterated standards, such as LPC-d7, are often considered the "gold standard" as they co-elute closely with the endogenous analyte in liquid chromatography (LC) and can effectively compensate for matrix effects.[2][3]
Comparison of Internal Standard Types
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Deuterated Lipids (e.g., LPC-d7) | Hydrogen atoms are replaced by deuterium. | Co-elutes closely with the endogenous analyte.[2] Corrects for matrix effects effectively.[2] High chemical similarity to the analyte. | Potential for isotopic scrambling or exchange.[2] May have a slight retention time shift compared to the native analyte.[2] |
| ¹³C-Labeled Lipids | Carbon-12 atoms are replaced by carbon-13. | Minimal isotope effect on retention time. Co-elutes very closely with the endogenous analyte. | Generally more expensive than deuterated standards. |
| Odd-Chain Lipids | Contain an odd number of carbon atoms in their fatty acid chains, which are less common in biological systems. | Not naturally present in most biological samples.[1] Cost-effective. | May not behave identically to even-chain endogenous lipids during extraction and ionization. |
Acceptance Criteria for a Validated Lipidomics Assay
The following tables summarize the generally accepted criteria for key validation parameters, largely based on guidelines from the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[4][5][6][7][8] These criteria ensure the reliability, reproducibility, and accuracy of the analytical data.
Table 1: Acceptance Criteria for Calibration Curve
| Parameter | Acceptance Criteria |
| Number of Standards | A minimum of six non-zero standards.[4] |
| Correlation Coefficient (r²) | ≥ 0.99.[9] |
| Accuracy of Back-Calculated Concentrations | Within ±15% of the nominal value (±20% at the Lower Limit of Quantitation, LLOQ).[7][10] |
| LLOQ Response | At least 5 times the response of the blank sample. |
| Run Acceptance | At least 75% of the non-zero standards must meet the accuracy criteria.[7] |
Table 2: Acceptance Criteria for Accuracy and Precision
| Analysis Type | Parameter | Concentration Level | Acceptance Criteria |
| Within-Run (Intra-assay) | Accuracy (% Bias) | LLOQ, Low, Mid, High QC | Within ±15% of nominal value (±20% at LLOQ).[5][7] |
| Precision (%CV) | LLOQ, Low, Mid, High QC | ≤15% (≤20% at LLOQ).[7][11] | |
| Between-Run (Inter-assay) | Accuracy (% Bias) | LLOQ, Low, Mid, High QC | Within ±15% of nominal value (±20% at LLOQ).[5][7] |
| Precision (%CV) | LLOQ, Low, Mid, High QC | ≤15% (≤20% at LLOQ).[7][11] |
Table 3: Acceptance Criteria for Selectivity, Matrix Effect, and Stability
| Parameter | Acceptance Criteria |
| Selectivity | Response of interfering components in the blank matrix should be <20% of the LLOQ for the analyte and <5% for the internal standard.[7] |
| Matrix Effect | The coefficient of variation (CV) of the response ratios (analyte/IS) in the presence of matrix from at least 6 different sources should be ≤15%. |
| Recovery | While no strict acceptance criteria are defined by the FDA, recovery should be consistent and reproducible.[6] |
| Freeze-Thaw Stability | Analyte concentration in stability samples should be within ±15% of the baseline concentration after at least three freeze-thaw cycles.[11] |
| Short-Term (Bench-Top) Stability | Analyte concentration in stability samples should be within ±15% of the baseline concentration for the expected duration of sample handling. |
| Long-Term Stability | Analyte concentration in stability samples should be within ±15% of the baseline concentration for the intended storage duration.[11] |
Experimental Protocols
A detailed and standardized experimental protocol is crucial for the reproducibility of a lipidomics assay.
Experimental Workflow
The overall workflow for a validated lipidomics assay involves several key steps from sample preparation to data analysis.
Caption: High-level workflow for a validated lipidomics assay.
Detailed Methodologies
1. Lipid Extraction (Modified Folch Method)
This protocol is a widely used method for extracting lipids from plasma or serum samples.[1]
-
Sample Preparation: Thaw frozen plasma/serum samples on ice.
-
Internal Standard Addition: Spike 10 µL of a known concentration of LPC-d7 internal standard solution into 50 µL of the plasma/serum sample.
-
Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 0.5 mL of 0.9% NaCl solution to induce phase separation.[12]
-
Centrifugation: Centrifuge the samples at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.[12]
-
Lipid Collection: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette.
-
Drying: Dry the collected lipid extract under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
This is a general protocol for the analysis of LPCs using a triple quadrupole mass spectrometer.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient from 30% to 100% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for various LPC species and the LPC-d7 internal standard. For example, for LPC(18:1), the transition could be m/z 522.4 → 184.1, and for LPC-d7(18:1), it would be m/z 529.4 → 184.1.
-
Lysophosphatidylcholine (LPC) Signaling Pathways
LPC is not merely a metabolic intermediate but also a signaling molecule involved in various physiological and pathological processes.[13][14] It can activate multiple signaling cascades through G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).[14][15]
Caption: Simplified LPC signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fda.gov [fda.gov]
- 5. pharmacompass.com [pharmacompass.com]
- 6. fda.gov [fda.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 9. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gtfch.org [gtfch.org]
- 12. mdpi.com [mdpi.com]
- 13. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 1-Oleoyl-sn-glycero-3-phosphocholine-d7
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides essential information on the proper disposal procedures for 1-Oleoyl-sn-glycero-3-phosphocholine-d7, a deuterated lysophosphatidylcholine, ensuring that its disposal is managed in a safe, compliant, and environmentally responsible manner.
Disposal and Decontamination Procedures
All waste materials should be handled in accordance with local, state, and federal regulations.[1][2] It is imperative to consult with your institution's environmental health and safety (EHS) department to ensure full compliance with all applicable guidelines.
Quantitative Data on Spills
In the event of a spill, prompt and appropriate action is critical. The following table summarizes recommended actions for minor and major spills.
| Spill Scale | Recommended Actions | Personal Protective Equipment (PPE) |
| Minor Spills | 1. Clean up all spills immediately.[1] 2. Use dry clean up procedures and avoid generating dust.[1][2] 3. Sweep or vacuum up the material.[1] 4. Place the spilled material in a clean, dry, sealable, and labeled container.[1] | Impervious gloves, Safety glasses |
| Major Spills | 1. Clear the area of all personnel and move upwind.[1][2] 2. Alert Emergency Responders and inform them of the location and nature of the hazard.[1][2] 3. Control personal contact by using protective equipment.[1][2] 4. Prevent spillage from entering drains, sewers, or water courses.[1][2] | Protective equipment, Dust respirator |
Experimental Protocols for Waste Management
The primary methods for the disposal of this compound are through a licensed waste management authority.
Disposal Options:
-
Recycling: If the material is unused and uncontaminated, recycling may be an option. Consult the manufacturer for recycling possibilities.[1]
-
Landfill: Burial in a landfill specifically licensed to accept chemical and/or pharmaceutical wastes.[2]
-
Incineration: Incineration in a licensed apparatus, potentially after being mixed with a suitable combustible material.[2]
Container Decontamination:
Empty containers must be decontaminated before disposal. Observe all label safeguards until containers are cleaned and destroyed.[2] Do not allow wash water from cleaning equipment to enter drains; collect all wash water for treatment before disposal.[1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This procedural guidance, based on information for structurally similar compounds, provides a framework for the safe and compliant disposal of this compound. Always prioritize consulting your local EHS for specific institutional protocols.
References
Essential Safety and Operational Guidance for 1-Oleoyl-sn-glycero-3-phosphocholine-d7
This document provides crucial safety and logistical information for the handling and disposal of 1-Oleoyl-sn-glycero-3-phosphocholine-d7. The following procedures are designed to ensure the safety of laboratory personnel and to outline the correct handling of this compound.
For research and development use only. Not for human or veterinary use.[1]
Personal Protective Equipment (PPE)
When handling this compound, which is a solid, white powder, the following personal protective equipment is recommended to minimize exposure and ensure safety.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses/Goggles | Must be worn to protect from dust particles. |
| Hand Protection | Gloves | Chemical-resistant gloves are required. |
| Respiratory Protection | N95 Respirator | Recommended, especially when handling the powder form, to prevent inhalation.[2] |
| Body Protection | Laboratory Coat | Should be worn to protect skin and clothing. |
Handling and Storage
Handling:
-
Use personal protective equipment as outlined above.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Ensure adequate ventilation in the handling area.[3]
-
Wash hands thoroughly after handling.
Storage:
-
Store at -20±5°C in a tightly sealed container.[1]
-
Keep in a dry and well-ventilated place.
Accidental Release Measures
In case of a spill, use personal protective equipment.[3] For a solid substance, sweep up the material and place it in a suitable container for disposal.[3] Avoid generating dust.[3] Ensure the area is well-ventilated.[3]
First-Aid Measures
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
-
In case of skin contact: Wash off with soap and plenty of water.[3]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[3]
Disposal Plan
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. This typically involves placing the material in a sealed container and disposing of it through a licensed chemical waste disposal service.
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
